Griseoluteic acid
Description
6-(Hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid has been reported in Streptomyces griseoluteus with data available.
Properties
IUPAC Name |
6-(hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-21-11-6-5-8(7-18)12-14(11)17-13-9(15(19)20)3-2-4-10(13)16-12/h2-6,18H,7H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCSLGBWHLPONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964138 | |
| Record name | 6-(Hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489-76-9 | |
| Record name | LL 14I352-beta | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Characterization of Griseoluteic Acid from Streptomyces griseoluteus
Griseoluteic acid, a modified phenazine (B1670421) metabolite, is a natural product of the bacterium Streptomyces griseoluteus strain P510. This compound has garnered scientific interest due to its notable biological activities, including cytotoxic and antibacterial properties. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biosynthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Discovery and Biological Activity
Streptomyces griseoluteus P510 was identified as a producer of this compound, a compound that exhibits significant antimicrobial activity.[1] Notably, it has been shown to effectively inhibit the growth of the Gram-positive bacterium Bacillus subtilis.[1] The cytotoxic nature of this compound suggests its potential for further investigation in the development of new therapeutic agents.[2]
Quantitative Data on Biological Activity
A crucial metric for antibacterial potency is the Minimum Inhibitory Concentration (MIC). While this compound is known to be active against Bacillus subtilis, specific MIC values from the primary literature were not available in the conducted search.[1] General protocols for determining the MIC of antimicrobial compounds against B. subtilis are well-established and typically involve broth microdilution or agar (B569324) dilution methods.
Isolation and Purification
The recovery of this compound from the culture broth of S. griseoluteus P510 involves a multi-step purification process. The general workflow begins with the extraction of the culture filtrate using an organic solvent, followed by chromatographic separations.
Experimental Protocol: Isolation and Purification
-
Fermentation: While specific optimal conditions were not detailed in the available literature, general protocols for the cultivation of Streptomyces species for secondary metabolite production are followed. This typically involves growing the strain in a suitable liquid medium with adequate aeration and incubation time to allow for the production of this compound.
-
Extraction: The culture broth is first separated from the mycelia. The supernatant containing the secreted metabolites is then extracted with an appropriate organic solvent to partition this compound from the aqueous phase.
-
Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography to separate compounds based on their polarity. Different solvent systems are used to elute the fractions.
-
High-Performance Liquid Chromatography (HPLC): The fraction containing this compound is further purified by reversed-phase HPLC. A C18 column is employed with an isocratic mobile phase of methanol (B129727) and 0.1% acetic acid in water (55:45 v/v) at a flow rate of 1.0 mL/min. This step yields purified this compound.
From a 100 mL culture, approximately 9.1 mg of this compound has been obtained.
Structure Elucidation
The chemical structure of this compound was determined through spectroscopic analysis. While the complete raw spectral data is not publicly available, the compound has been identified as a modified phenazine. The structural elucidation would have relied on the following standard techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would have been employed to establish the connectivity of atoms.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides the accurate mass of the molecule, allowing for the determination of its elemental composition.
-
UV-Vis and Infrared (IR) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, characteristic of the phenazine chromophore. IR spectroscopy identifies the functional groups present in the molecule.
Biosynthesis
Recent research has shed light on the biosynthetic pathway of this compound in S. griseoluteus P510.[2] The pathway is initiated from shikimic acid and proceeds through the precursor phenazine-1,6-dicarboxylic acid.
A conserved phenazine biosynthetic gene cluster was identified in the genome of S. griseoluteus P510. Four essential enzymes encoded by this cluster, SgpH, SgpI, SgpK, and SgpL, are responsible for the conversion of phenazine-1,6-dicarboxylic acid into this compound.
Heterologous Expression
The function of these biosynthetic enzymes was confirmed through heterologous expression in Escherichia coli. This technique involves cloning the genes of interest into an expression vector, which is then introduced into a host organism like E. coli. The host is then cultured under conditions that induce the expression of the cloned genes, leading to the production of the target compound. This approach was instrumental in elucidating the final steps of this compound biosynthesis.
Visualizing the Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow: Heterologous Expression
Caption: Workflow for heterologous expression of this compound biosynthetic genes.
References
An In-Depth Technical Guide to the Natural Sources of Griseoluteic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and biosynthesis of Griseoluteic acid, a phenazine (B1670421) antibiotic with potential therapeutic applications. The information is tailored for professionals in research, discovery, and drug development, with a focus on detailed methodologies and quantitative data.
Natural Producers of this compound
This compound is a secondary metabolite primarily produced by filamentous bacteria of the genus Streptomyces. The most well-documented producers are:
-
Streptomyces griseoluteus P510: This strain is the most frequently cited natural source of this compound.[1][2][3]
-
Streptomyces seoulensis HEK131: This strain has also been identified as a producer of this compound, alongside other related phenazine compounds.
-
Indonesian Streptomyces sp. ICBB8198: This strain has been shown to produce this compound and its derivative, griseolutein A.
Extensive searches have not revealed any evidence of this compound production by fungi of the genus Penicillium.
Quantitative Data on Production
The production of this compound is typically achieved through submerged fermentation of the producing Streptomyces strain. The following table summarizes available quantitative data on the yield of this compound.
| Producing Organism | Fermentation Volume (L) | Yield of this compound (mg) | Volumetric Yield (mg/L) | Reference |
| Streptomyces griseoluteus P510 | 9.6 | 9.1 | ~0.95 | [2] |
Experimental Protocols
This section details the methodologies for the fermentation, extraction, and purification of this compound from Streptomyces griseoluteus P510.
Fermentation of Streptomyces griseoluteus P510
Objective: To cultivate Streptomyces griseoluteus P510 for the production of this compound.
Materials:
-
Streptomyces griseoluteus P510 strain
-
Yeast Starch Agar II medium:
-
Yeast extract: 2 g/L
-
Soluble starch: 8 g/L
-
-
Orbital incubator shaker
-
Sterile flasks
Protocol:
-
Prepare the Yeast Starch Agar II medium and adjust the pH to 7.3 before autoclaving.
-
Inoculate the sterile medium with a fresh culture of Streptomyces griseoluteus P510.
-
Incubate the culture at 28°C for 4 days with shaking at 180 rpm.[2]
Extraction of this compound
Objective: To extract crude this compound from the fermentation broth.
Materials:
-
Fermentation broth of Streptomyces griseoluteus P510
-
Ethyl acetate (B1210297)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
After fermentation, harvest the culture broth.
-
Transfer the broth to a separatory funnel.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic (ethyl acetate) layer.
-
Repeat the extraction process to maximize the recovery of the compound.
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
The purification of this compound is a multi-step process involving column chromatography and High-Performance Liquid Chromatography (HPLC).
Objective: To perform an initial purification of the crude extract to separate this compound from other metabolites.
Materials:
-
Crude extract
-
Silica (B1680970) gel (60-120 mesh)
-
Chromatography column
-
Solvent system: A gradient of hexane (B92381) and ethyl acetate is commonly used for the separation of phenazine compounds.
Protocol:
-
Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 4:1, 3:1, 1:1 hexane:ethyl acetate).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Pool the fractions containing this compound.
-
Evaporate the solvent from the pooled fractions to obtain a partially purified sample.
Objective: To achieve high-purity this compound.
Materials:
-
Partially purified this compound sample
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile phase:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid or TFA
-
-
Syringe filters (0.22 µm)
Protocol:
-
Dissolve the partially purified sample in a small volume of the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter.
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the column with a linear gradient of increasing Solvent B. A representative gradient for phenazine carboxylic acids could be:
-
0-5 min: 10% B
-
5-30 min: 10% to 90% B
-
30-35 min: 90% B
-
35-40 min: 90% to 10% B
-
40-45 min: 10% B
-
-
Set the flow rate to 1.0 mL/min.
-
Monitor the elution at a wavelength of 254 nm or another appropriate UV wavelength for phenazines.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Lyophilize the pure fraction to obtain this compound as a solid.
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces originates from the shikimic acid pathway, which provides the precursor chorismic acid for the formation of the phenazine core structure.
Caption: Biosynthetic pathway of this compound from the shikimic acid pathway.
The final steps in the biosynthesis of this compound from phenazine-1,6-dicarboxylic acid are catalyzed by a series of four enzymes: SgpH, SgpI, SgpK, and SgpL.
Experimental and Purification Workflow
The overall workflow from fermentation to purified this compound is summarized in the following diagram.
References
- 1. Isolation and purification of a modified phenazine, this compound, produced by Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 3. Elucidation of the Biosynthesis of this compound in Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Griseoluteic Acid Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseoluteic acid, a phenazine (B1670421) metabolite produced by Streptomyces griseoluteus P510, exhibits significant cytotoxic activities, marking it as a compound of interest for pharmaceutical research and development. Until recently, the biosynthetic pathway responsible for its production remained uncharacterized, hindering efforts to harness its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the elucidation of the this compound biosynthetic pathway, consolidating findings from recent key research. It details the identification of the responsible gene cluster and the characterization of the enzymatic cascade that transforms phenazine-1,6-dicarboxylic acid into the final bioactive product. This document serves as a comprehensive resource, offering detailed experimental protocols, structured quantitative data, and visual diagrams of the biosynthetic and experimental workflows to aid researchers in this field.
Introduction
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, renowned for their broad-spectrum biological activities, including antimicrobial and antitumor properties.[1] this compound, a derivative of the phenazine core structure, has been identified as a potent cytotoxic agent with potential applications in oncology.[1] Understanding the enzymatic machinery behind its biosynthesis is crucial for the sustainable production of this and related compounds, as well as for the generation of novel analogues with improved therapeutic profiles.
Recent genomic and molecular biology studies have successfully identified the conserved phenazine biosynthetic gene cluster in S. griseoluteus P510.[1] This breakthrough has enabled the functional characterization of four key enzymes—SgpH, SgpI, SgpK, and SgpL—which collaboratively catalyze the conversion of phenazine-1,6-dicarboxylic acid to this compound.[1] This guide will walk through the methodologies employed in this discovery and present the elucidated pathway in detail.
The this compound Biosynthetic Pathway
The biosynthesis of this compound from the precursor phenazine-1,6-dicarboxylic acid is a multi-step enzymatic process. The pathway was elucidated through the heterologous expression of candidate genes from the identified sgp gene cluster in Escherichia coli and subsequent analysis of the metabolites produced.[1]
The four essential enzymes involved are:
-
SgpH: A putative hydroxylase
-
SgpI: A putative monooxygenase
-
SgpK: A putative hydroxylase
-
SgpL: A putative O-methyltransferase
The proposed biosynthetic pathway is initiated with the conversion of phenazine-1,6-dicarboxylic acid and proceeds through a series of hydroxylation and methylation steps to yield this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the heterologous expression experiments that led to the elucidation of the this compound biosynthetic pathway.
Table 1: Metabolite Production in Heterologous E. coli Hosts
| E. coli Strain Expressing | Precursor Fed | Key Metabolite(s) Detected |
| sgpH | Phenazine-1,6-dicarboxylic acid | Hydroxylated phenazine-1,6-dicarboxylic acid |
| sgpH, sgpI | Phenazine-1,6-dicarboxylic acid | Dihydroxylated phenazine-1,6-dicarboxylic acid |
| sgpH, sgpI, sgpK | Phenazine-1,6-dicarboxylic acid | Trihydroxylated phenazine-1,6-dicarboxylic acid |
| sgpH, sgpI, sgpK, sgpL | Phenazine-1,6-dicarboxylic acid | This compound |
Table 2: Characterization of this compound
| Property | Value |
| Molecular Formula | C₁₃H₈N₂O₅ |
| Molecular Weight | 272.22 g/mol |
| Key NMR Signals (¹H) | δ 8.5-9.5 (aromatic protons) |
| Key NMR Signals (¹³C) | δ 160-170 (carbonyl carbons) |
| UV-Vis λmax | 254 nm, 365 nm |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the elucidation of the this compound biosynthetic pathway.
Bacterial Strains, Plasmids, and Culture Conditions
-
Streptomyces griseoluteus P510: The native producer of this compound. Maintained on GYM agar (B569324) (Glucose 4 g/L, Yeast Extract 4 g/L, Malt Extract 10 g/L, Agar 12 g/L, pH 7.2) at 28°C.
-
Escherichia coli DH5α: Used for general cloning and plasmid propagation. Cultured in Luria-Bertani (LB) medium at 37°C.
-
Escherichia coli BL21(DE3): Used for heterologous protein expression. Cultured in LB medium at 37°C.
-
Plasmids: pET-28a(+) was used as the expression vector for the sgp genes.
Gene Cloning and Plasmid Construction
-
Genomic DNA from S. griseoluteus P510 was isolated using a standard phenol-chloroform extraction method.
-
The genes sgpH, sgpI, sgpK, and sgpL were amplified by PCR using high-fidelity DNA polymerase and primers designed based on the identified gene cluster sequence.
-
The PCR products were digested with appropriate restriction enzymes and ligated into the corresponding sites of the pET-28a(+) vector, which incorporates an N-terminal His₆-tag for subsequent protein purification.
-
The ligation products were transformed into chemically competent E. coli DH5α cells, and positive clones were selected on LB agar plates containing kanamycin (B1662678) (50 µg/mL).
-
The integrity of all constructs was verified by Sanger sequencing.
Heterologous Expression and Metabolite Analysis
-
The recombinant pET-28a(+) plasmids containing the sgp genes were transformed into chemically competent E. coli BL21(DE3) cells.
-
A single colony of the transformed E. coli was used to inoculate 10 mL of LB medium with kanamycin (50 µg/mL) and grown overnight at 37°C with shaking.
-
The overnight culture was used to inoculate 1 L of fresh LB medium with kanamycin. The culture was grown at 37°C with shaking until the OD₆₀₀ reached 0.6-0.8.
-
Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation at 16°C for 16-20 hours.
-
The cells were harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
For whole-cell biotransformation, the cell pellet was resuspended in M9 minimal medium supplemented with 1% glucose and the precursor, phenazine-1,6-dicarboxylic acid (100 µM).
-
The reaction mixture was incubated at 28°C for 24-48 hours with shaking.
-
The culture was then acidified to pH 2.0 with 6 M HCl and extracted three times with an equal volume of ethyl acetate.
-
The organic layers were combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The residue was dissolved in methanol (B129727) for HPLC-MS analysis.
Protein Purification
-
The IPTG-induced E. coli BL21(DE3) cell pellet was resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
The cells were lysed by sonication on ice.
-
The lysate was clarified by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
The supernatant containing the His₆-tagged protein was loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column was washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
The protein was eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
The purity of the eluted protein was assessed by SDS-PAGE.
-
The purified protein was buffer-exchanged into a storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.
In Vitro Enzyme Assays
-
The standard reaction mixture (100 µL) contained 50 mM Tris-HCl (pH 7.5), 1 mM of the substrate (e.g., phenazine-1,6-dicarboxylic acid or a subsequent intermediate), 1 mM NADPH (for hydroxylases and monooxygenases) or 1 mM S-adenosyl methionine (SAM) (for methyltransferases), and 2 µM of the purified enzyme.
-
The reaction was initiated by the addition of the enzyme and incubated at 30°C for 1-2 hours.
-
The reaction was quenched by the addition of an equal volume of ice-cold methanol.
-
The mixture was centrifuged to pellet the precipitated protein, and the supernatant was analyzed by HPLC-MS.
HPLC-MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Detection: UV absorbance at 254 nm and 365 nm, and mass spectrometry in both positive and negative ion modes.
Conclusion
The elucidation of the this compound biosynthetic pathway represents a significant advancement in our understanding of phenazine metabolism in Streptomyces. The identification and functional characterization of the sgp gene cluster and its encoded enzymes provide a genetic and biochemical blueprint for the production of this valuable cytotoxic compound. The detailed methodologies and data presented in this guide offer a valuable resource for researchers aiming to replicate these findings, explore the enzymatic mechanisms in greater detail, or leverage this knowledge for the bio-engineering of novel phenazine derivatives with enhanced therapeutic properties. Further investigations into the substrate specificity and catalytic mechanisms of the Sgp enzymes will undoubtedly open new avenues for the chemo-enzymatic synthesis of a diverse array of bioactive molecules.
References
chemical structure and properties of Griseoluteic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseoluteic acid, a phenazine (B1670421) antibiotic derived from Streptomyces griseoluteus, has garnered significant interest within the scientific community due to its notable biological activities, including antibacterial and cytotoxic properties. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, and biological functions. Detailed experimental protocols for its isolation, characterization, and antimicrobial activity assessment are provided. Furthermore, this guide elucidates the current understanding of its biosynthetic pathway, offering a visual representation to aid in comprehension. This compilation of technical information aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, microbiology, and drug discovery and development.
Chemical Structure and Properties
This compound is a modified phenazine, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. Its chemical structure has been elucidated through spectroscopic analysis.
IUPAC Name: 6-(hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid
Chemical Structure:
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₄ | |
| Molecular Weight | 284.27 g/mol | |
| CAS Number | 489-76-9 | |
| Appearance | Solid powder | |
| SMILES | COC1=CC=C(CO)C2=NC3=CC=CC(=C3N=C12)C(O)=O | |
| InChIKey | TVCSLGBWHLPONF-UHFFFAOYSA-N | |
| Melting Point | Data not available | |
| Aqueous Solubility | Data not available | |
| Storage | Store at -20°C for 1 month, or -80°C for 6 months in solvent. |
Biological Properties and Activity
This compound exhibits significant biological activity, primarily as an antibacterial and cytotoxic agent.
Antibacterial Activity
This compound has demonstrated potent inhibitory activity against Gram-positive bacteria, most notably Bacillus subtilis.[1] It is considered an important intermediate in the biosynthesis of other phenazine derivatives with antimicrobial properties.[1]
Cytotoxic Activity
Recent studies have highlighted this compound as a cytotoxic compound, suggesting its potential for investigation in anticancer research.[2][3]
Biosynthesis of this compound
The biosynthetic pathway of this compound in Streptomyces griseoluteus P510 has been elucidated, starting from the shikimic acid pathway and proceeding through the precursor phenazine-1,6-dicarboxylic acid.[1][2] The conversion of phenazine-1,6-dicarboxylic acid to this compound is catalyzed by a series of four essential enzymes: SgpH, SgpI, SgpK, and SgpL.[2][3]
Proposed Biosynthetic Pathway
The proposed enzymatic cascade is as follows:
-
SgpH (AMP-binding protein): Likely activates one of the carboxyl groups of phenazine-1,6-dicarboxylic acid.
-
SgpI (Aldehyde dehydrogenase family protein): Potentially reduces the activated carboxyl group to an aldehyde.
-
SgpK (Hydroxylase): Catalyzes the hydroxylation of the phenazine ring at the C9 position.
-
SgpL (Methyltransferase): Methylates the newly introduced hydroxyl group to form the methoxy (B1213986) group characteristic of this compound.
The sequence of these reactions leads to the formation of the final this compound structure.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces
This protocol is adapted from methodologies described for the isolation of phenazine compounds from Streptomyces species.
4.1.1. Culture and Fermentation:
-
Inoculate a seed culture of Streptomyces griseoluteus in a suitable liquid medium (e.g., ISP2 medium) and incubate at 30°C with shaking for 2-3 days.
-
Transfer the seed culture to a larger volume of production medium and continue fermentation for 5-7 days at 30°C with agitation.
4.1.2. Extraction:
-
Centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extract the supernatant twice with an equal volume of an organic solvent such as ethyl acetate (B1210297) or butanol.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
4.1.3. Chromatographic Purification:
-
Subject the crude extract to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of solvents, for example, a chloroform-methanol mixture, starting with a low polarity and gradually increasing it.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the relevant fractions and concentrate them.
-
Perform further purification using high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient, to obtain pure this compound.
Determination of Antibacterial Activity (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Bacillus subtilis.
4.2.1. Preparation of Materials:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum: Culture Bacillus subtilis in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
96-Well Microtiter Plate: Use sterile, flat-bottomed 96-well plates.
4.2.2. Assay Procedure:
-
Dispense 100 µL of MHB into all wells of the microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (wells with bacteria and no this compound) and a negative control (wells with medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.
References
Griseoluteic Acid: A Technical Overview of its Chemical Identity, Biological Activity, and Biosynthesis
For Immediate Release
This technical guide provides an in-depth overview of Griseoluteic acid, a phenazine (B1670421) antibiotic with noted cytotoxic and antimicrobial properties. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identifiers, summarizes key quantitative data, outlines its biosynthetic pathway, and presents a foundational experimental protocol for its isolation.
Core Chemical Information
This compound is chemically identified as 6-(hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid, with a Chemical Abstracts Service (CAS) number of 489-76-9.
Quantitative Biological Activity
This compound has demonstrated cytotoxic effects. A summary of its activity, along with that of a closely related derivative, D-alanylthis compound, is presented below.
| Compound | Assay Type | Target | Activity | Reference |
| This compound | Cytotoxicity | HeLa-S3 cancer cell line | IC₅₀: 8.1 µM | [1] |
| D-alanylthis compound | Antimicrobial Susceptibility | Streptococcus pneumoniae (119 clinical isolates) | MIC Range: ≤0.06-0.75 µg/mL | [2] |
Biosynthesis of this compound
Recent research has elucidated the biosynthetic pathway of this compound in Streptomyces seoulensis HEK131. The pathway involves the enzymatic conversion of phenazine-1,6-dicarboxylic acid. This process is catalyzed by a series of four essential enzymes: SgpH, SgpI, SgpK, and SgpL[3]. The production of this compound can be influenced by co-culturing S. seoulensis with other bacteria, such as Tsukamurella pulmonis[1].
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from a culture of Streptomyces seoulensis. This protocol is based on common methodologies for the purification of natural products and should be optimized for specific laboratory conditions.
1. Fermentation and Extraction:
- Culture Streptomyces seoulensis in a suitable broth medium.
- After a sufficient incubation period, harvest the culture broth.
- Separate the mycelium from the supernatant by centrifugation.
- Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate.
- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2. Chromatographic Purification:
- Subject the crude extract to silica (B1680970) gel column chromatography.
- Elute the column with a gradient of solvents, for example, a mixture of hexane (B92381) and ethyl acetate, gradually increasing the polarity.
- Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
- Pool the fractions containing the compound of interest and concentrate.
3. High-Performance Liquid Chromatography (HPLC) Purification:
- Further purify the enriched fraction using reversed-phase HPLC.
- A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a modifier such as trifluoroacetic acid (TFA) to improve peak shape.
- Monitor the elution profile with a UV detector.
- Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its identity by mass spectrometry and NMR spectroscopy.
Mechanism of Action and Signaling Pathways
The precise signaling pathways modulated by this compound have not been fully elucidated. However, studies on the related compound, D-alanylthis compound (AGA), indicate that its mode of action involves the induction of the SOS response in Escherichia coli, which is a global response to DNA damage[2]. Both AGA and this compound have been shown to reduce cytochrome c in cell-free assays, suggesting an interaction with cellular redox systems[2]. Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound in mammalian cells to mediate its cytotoxic effects.
The following diagram illustrates a logical workflow based on the known biological activities of phenazine antibiotics.
References
- 1. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations into the in vitro antimicrobial activity and mode of action of the phenazine antibiotic D-alanylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of the Biosynthesis of this compound in Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of Griseoluteic acid
An In-Depth Technical Guide on the Biological Activity of Griseoluteic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring phenazine, a class of nitrogen-containing heterocyclic aromatic compounds produced by a variety of bacteria. Phenazines are known for their redox activity and broad-spectrum biological effects. This compound is a known biosynthetic intermediate and is structurally related to D-alanylthis compound (AGA), a potent antibiotic produced by Pantoea agglomerans.[1] While this compound itself is reported to possess cytotoxic and antifungal properties, much of the detailed quantitative biological data has been published for its close analog, AGA.[1][2] This guide provides a comprehensive overview of the known biological activities, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.
Antimicrobial Activity
The most well-documented activity associated with this structural class is its antibacterial effect, particularly against Gram-positive pathogens. Quantitative data is available for the closely related compound, D-alanylthis compound (AGA).
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of D-alanylthis compound (AGA)
| Target Organism | Number of Isolates | MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae | 119 (clinical isolates) | ≤0.06 - 0.75 | [3] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standardized method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO), and then create a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Bacterial Inoculum: Culture the test bacteria (e.g., S. pneumoniae) on an appropriate agar (B569324) plate. Select several colonies and suspend them in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
- Microplate: Use a sterile 96-well microtiter plate.
2. Assay Procedure:
- Add 100 µL of the appropriate CAMHB dilution of the test compound to each well. Concentrations should typically range from 64 µg/mL down to 0.06 µg/mL or lower.
- Include a positive control well containing only broth and the bacterial inoculum (no drug) and a negative control well containing only sterile broth.
- Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
- Seal the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions (e.g., ambient air or 5% CO₂ for fastidious organisms).
3. Data Analysis:
- Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be confirmed by measuring the optical density (OD) at 600 nm with a microplate reader.
Visualization: Workflow for MIC Determination
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
Cytotoxic Activity
Phenazine compounds are frequently reported to exhibit cytotoxic activity against various cancer cell lines. While this compound is specifically noted as a cytotoxic compound, quantitative IC₅₀ data is more readily available for other, structurally related phenazines. This data is presented for contextual understanding of the potential potency of this chemical class.
Data Presentation
Table 2: Cytotoxicity (IC₅₀) of Structurally Related Phenazine Compounds (Contextual Data)
| Phenazine Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |
| Phenazine | HepG2 | Hepatocellular Carcinoma | 11 (24h, BrdU assay) | [4] |
| Phenazine | T24 | Bladder Carcinoma | 47 (24h, BrdU assay) | |
| Phenazine-chromene hybrid (3c) | A549 | Lung Carcinoma | 3.3 | |
| Cationic Phenazine Derivative | A2780 | Ovarian Carcinoma | ~2.5 |
Experimental Protocol: MTT Assay for Cytotoxicity (IC₅₀) Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
1. Preparation of Materials:
- Cell Culture: Culture human cancer cells (e.g., HepG2, A549) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
- Test Compound: Prepare a stock solution of this compound and create serial dilutions in complete cell culture medium.
- MTT Reagent: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Solubilization Solution: Prepare a solution to dissolve the formazan (B1609692) crystals (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
2. Assay Procedure:
- Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Remove the medium and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only controls.
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- After incubation, add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
- Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the crystals.
3. Data Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualization: Workflow for MTT Cytotoxicity Assay
References
Griseoluteic Acid: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseoluteic acid is a naturally occurring phenazine (B1670421) antibiotic produced by various bacteria, including Streptomyces griseoluteus. As a member of the phenazine class, its core mechanism of action is intrinsically linked to its redox-active properties. This document provides an in-depth technical overview of the known and proposed mechanisms by which this compound exerts its biological effects, primarily focusing on its antimicrobial and cytotoxic activities. The central hypothesis is that this compound acts as an electron shuttle, engaging in redox cycling that generates reactive oxygen species (ROS), leading to widespread cellular damage, including DNA damage and interference with cellular respiration. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual diagrams of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Redox Cycling and Oxidative Stress
This compound, like other phenazine compounds, is characterized by its ability to accept and donate electrons, a process known as redox cycling[1][2]. This capability is the cornerstone of its biological activity. The primary mechanism involves the transfer of electrons from cellular reducing agents, such as NADH or NADPH, to the phenazine molecule. The reduced this compound can then react with molecular oxygen (O₂) to produce superoxide (B77818) radicals (O₂•⁻). This process regenerates the oxidized form of this compound, allowing it to participate in another round of reduction, thus creating a catalytic cycle of ROS generation[1][3].
The resulting superoxide can be further converted, either spontaneously or enzymatically, to other reactive oxygen species, including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). This cascade of ROS production leads to a state of oxidative stress within the cell[1].
DNA Damage and SOS Response
A major consequence of elevated intracellular ROS levels is damage to macromolecules, with DNA being a critical target. ROS can induce single- and double-strand breaks, base modifications, and other forms of DNA lesions. In bacteria, this damage triggers a global emergency response known as the SOS response, a pathway dedicated to DNA repair. The induction of the SOS response has been observed for D-alanylthis compound, a close derivative of this compound, which also increases the frequency of GC-AT transition mutations, providing strong evidence of DNA damage as a key antimicrobial mechanism.
Interference with Cellular Respiration
This compound's redox activity also allows it to interfere with cellular electron transport chains. In cell-free assays, this compound has been shown to be capable of reducing cytochrome c, a key component of the mitochondrial respiratory chain, particularly in the presence of a redox recycler like ferredoxin-NADP(+) reductase. By accepting electrons from and donating electrons to components of the respiratory chain, it can disrupt the normal flow of electrons, uncouple oxidative phosphorylation, and impair ATP synthesis. This disruption of energy metabolism contributes significantly to its antimicrobial and cytotoxic effects.
Quantitative Data
| Table 1: Antimicrobial Activity of D-Alanylthis compound | |
| Organism | Minimal Inhibitory Concentration (MIC) Range |
| 119 Clinical Isolates of Streptococcus pneumoniae | ≤0.06 - 0.75 µg/mL |
Note: this compound itself has been noted to significantly inhibit the growth of Bacillus subtilis, although specific MIC values were not provided in the reviewed literature.
Key Cellular Effects and Signaling Pathways
Antimicrobial Effects
The combination of DNA damage, induction of the mutagenic SOS response, and disruption of respiratory metabolism makes this compound an effective antimicrobial agent. The generated oxidative stress overwhelms the bacterial cell's defense and repair mechanisms, leading to growth inhibition and cell death.
Caption: Proposed antimicrobial mechanism of this compound.
Cytotoxic Effects (Proposed)
This compound is described as a cytotoxic compound. Based on the mechanisms of other cytotoxic phenazines, it is proposed that this compound induces apoptosis in eukaryotic cells, particularly cancer cells, via the intrinsic (mitochondrial) pathway. The generation of ROS can lead to a decrease in the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. This, in turn, activates the caspase cascade, leading to programmed cell death.
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Protocols
The following sections describe the methodologies for key experiments relevant to elucidating the mechanism of action of this compound.
Cytochrome c Reduction Assay
This assay colorimetrically measures the ability of a compound to reduce cytochrome c, a key indicator of its redox activity.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 300 mM potassium phosphate (B84403) buffer, pH 7.8, containing 0.1 mM EDTA).
-
Prepare a stock solution of oxidized cytochrome c (e.g., from equine heart) in the assay buffer to a final concentration of ~36 µM.
-
Prepare a stock solution of a reducing agent (e.g., NADPH) in water.
-
(Optional) Prepare a solution of a redox cycling enzyme (e.g., ferredoxin-NADP(+) reductase) in an appropriate buffer.
-
Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is non-inhibitory.
-
-
Assay Procedure:
-
Set up a spectrophotometer to read absorbance at 550 nm in kinetic mode at a controlled temperature (e.g., 25°C).
-
In a cuvette, add the assay buffer and the cytochrome c solution.
-
Add the this compound solution (or solvent control).
-
If applicable, add the redox cycling enzyme.
-
Initiate the reaction by adding the NADPH solution and mix immediately.
-
Monitor the increase in absorbance at 550 nm over time. The rate of increase is proportional to the rate of cytochrome c reduction.
-
-
Data Analysis:
-
Calculate the rate of reaction using the Beer-Lambert law, with the change in molar extinction coefficient for cytochrome c reduction (Δε₅₅₀ = 21.1 mM⁻¹cm⁻¹).
-
Caption: Workflow for the cytochrome c reduction assay.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment:
-
Plate eukaryotic cells (e.g., a cancer cell line) at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time period (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Staining:
-
Harvest cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer promptly.
-
Use FITC (for Annexin V) and a red channel (for PI) for detection.
-
Gate the cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Cell Cycle Analysis by Propidium Iodide Staining
This assay measures the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described for the apoptosis assay.
-
-
Cell Fixation and Staining:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained nuclei on a flow cytometer using a linear scale for the red fluorescence channel.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000).
-
-
Data Analysis:
-
Generate a histogram of DNA content.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion
The mechanism of action of this compound is characteristic of a redox-active phenazine antibiotic. Its ability to undergo redox cycling, generate reactive oxygen species, and interfere with cellular electron transport are central to its biological effects. This leads to significant DNA damage and metabolic disruption, providing a strong basis for its observed antimicrobial and cytotoxic properties. While direct quantitative data on its effects on eukaryotic cells are limited, the established mechanisms for this class of compounds suggest that it likely induces apoptosis through mitochondrial-mediated pathways. Further research is warranted to precisely quantify its cytotoxic potency (IC₅₀) against various cancer cell lines and to fully delineate the specific signaling pathways it modulates in eukaryotic systems.
References
- 1. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phage-selective trigger hints at an SOS-independent mechanism of prophage induction by oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
The Cytotoxic Potential of Griseoluteic Acid and a Technical Overview of Phenazine Antibiotics in Oncology
For Immediate Release
This technical guide provides a comprehensive analysis of the cytotoxic effects of Griseoluteic acid and the broader class of phenazine (B1670421) antibiotics on cancer cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel oncology therapeutics. While specific data on this compound is limited, this paper extrapolates its potential cytotoxic mechanisms based on the well-documented anti-cancer properties of related phenazine compounds.
Introduction to this compound and Phenazine Antibiotics
This compound is a modified phenazine antibiotic produced by the bacterium Streptomyces griseoluteus.[1][2] Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various microorganisms.[2] Many compounds within this class have demonstrated a wide range of biological activities, including antibacterial, antifungal, and notably, cytotoxic effects against various cancer cell lines.[2] this compound itself has been described as a cytotoxic compound with potential medical applications, though detailed studies on its specific effects on cancer cells are not yet widely available.[3] This guide, therefore, reviews the existing literature on the anticancer properties of phenazine antibiotics as a framework for understanding the potential of this compound as a therapeutic agent.
Quantitative Analysis of Cytotoxicity
The cytotoxic efficacy of various phenazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. The following table summarizes the IC50 values for several phenazine compounds, demonstrating their potent anti-proliferative effects.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phenazine | HepG2 (Liver) | 7.8 (48h) | [4] |
| Phenazine | T24 (Bladder) | 17 (48h) | [4] |
| 5-methyl phenazine-1-carboxylic acid | A549 (Lung) | 0.4887 | [2] |
| 5-methyl phenazine-1-carboxylic acid | MDA-MB-231 (Breast) | 0.4586 | [2] |
| Phenazine-1,6-diol | H460 (Lung) | Not specified, but showed selective inhibition | [5] |
| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of the cytotoxic effects of phenazine compounds.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the phenazine compound (or this compound) for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and assess the impact of the compound on key signaling pathways.
-
Protein Extraction: Treated and untreated cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific target proteins (e.g., caspases, Bcl-2 family proteins, Akt, mTOR).
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Phenazine antibiotics exert their cytotoxic effects through the modulation of several critical signaling pathways, primarily leading to the induction of apoptosis.
Induction of Apoptosis via the Mitochondrial Pathway
A common mechanism of action for phenazine compounds is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.
Caption: Mitochondrial Apoptosis Pathway Induced by Phenazines.
Studies on phenazine-1-carboxylic acid have shown that it increases ROS generation in prostate cancer cells, which in turn triggers the depolarization of the mitochondrial membrane, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[7] This leads to the release of cytochrome c from the mitochondria, activating the caspase cascade (caspase-9 and -3) and ultimately resulting in apoptosis.[2][7]
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation, and it is often dysregulated in cancer. Some phenazine derivatives have been shown to inhibit this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR Survival Pathway.
Phenazine-1,6-diol, for instance, has been demonstrated to suppress the PI3K/Akt/mTOR pathway in non-small cell lung cancer cells, contributing to its apoptotic effects.[5] By inhibiting this pro-survival pathway, phenazine compounds can lower the threshold for apoptosis induction in cancer cells.
Experimental Workflow for Cytotoxicity Screening and Apoptosis Confirmation
The logical flow of experiments to assess the cytotoxic effects of a compound like this compound involves initial screening followed by mechanistic studies.
Caption: Experimental Workflow for Cytotoxicity Analysis.
Conclusion and Future Directions
The available evidence strongly suggests that phenazine antibiotics represent a promising class of compounds for the development of novel anticancer agents. Their ability to induce apoptosis through multiple signaling pathways, including the mitochondrial pathway and the inhibition of pro-survival signals like the PI3K/Akt/mTOR cascade, makes them attractive candidates for further investigation.
While direct and extensive data on the cytotoxic effects of this compound on cancer cells is currently lacking, its structural classification as a phenazine antibiotic implies a high potential for similar anticancer activities. Future research should focus on:
-
Comprehensive in vitro screening: Evaluating the cytotoxic effects of this compound against a broad panel of cancer cell lines to determine its potency and selectivity.
-
Detailed mechanistic studies: Elucidating the specific signaling pathways modulated by this compound in cancer cells to understand its precise mechanism of action.
-
In vivo efficacy studies: Assessing the anti-tumor activity of this compound in preclinical animal models.
A deeper understanding of the structure-activity relationships within the phenazine class will be invaluable for the rational design and synthesis of more potent and selective anticancer drugs. The exploration of this compound and its derivatives could unveil new therapeutic opportunities for a range of malignancies.
References
- 1. brieflands.com [brieflands.com]
- 2. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenazine derivatives attenuate the stemness of breast cancer cells through triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Griseoluteic Acid: A Technical Guide to its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseoluteic acid, a phenazine (B1670421) antibiotic produced by Streptomyces species, has demonstrated notable antimicrobial properties. This document provides a comprehensive overview of the current scientific knowledge regarding the antimicrobial spectrum of this compound. It includes available quantitative data on its inhibitory activity against various microorganisms, detailed experimental protocols for antimicrobial susceptibility testing, and a visualization of the experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.
Antimicrobial Spectrum of this compound
This compound has been identified as a bioactive metabolite with a recognized antimicrobial potential. While extensive quantitative data across a wide range of microbial species remains somewhat limited in publicly accessible literature, existing studies confirm its activity, particularly against certain bacteria.
Initial isolations from the culture medium of Streptomyces griseoluteus P510 revealed strong antimicrobial and antifungal activities, with this compound being a key active component[1]. Further investigations have demonstrated its inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 1: Summary of Antimicrobial Activity of this compound
| Test Organism | Method | Result | Reference |
| Staphylococcus aureus | Agar (B569324) Diffusion | 25 mm inhibition zone (at 14 µ g/disk ) | [1] |
| Escherichia coli | Agar Diffusion | 20 mm inhibition zone (at 14 µ g/disk ) | [1] |
| Bacillus subtilis | Not specified | Significant growth inhibition | [1] |
Note: The available quantitative data is currently limited to inhibition zones from agar diffusion assays. Minimum Inhibitory Concentration (MIC) values from broth microdilution assays, which are the standard for quantitative assessment, are not yet comprehensively reported in the reviewed literature for a broad spectrum of microorganisms.
A structurally related compound, D-Alanylthis compound (AGA), has shown a broad spectrum of activity, particularly against Gram-positive pathogens. For instance, against 119 clinical isolates of Streptococcus pneumoniae, AGA exhibited potent activity with a Minimum Inhibitory Concentration (MIC) range of ≤0.06-0.75 µg/mL[2]. This suggests that the core structure of this compound is a promising scaffold for antimicrobial drug development.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the antimicrobial spectrum of a compound like this compound. These protocols are based on standard antimicrobial susceptibility testing methods.
Agar Diffusion Assay
This method provides a qualitative or semi-quantitative measure of antimicrobial activity based on the size of the inhibition zone.
Materials:
-
This compound stock solution of known concentration
-
Sterile filter paper discs (6 mm diameter)
-
Muller-Hinton Agar (MHA) plates
-
Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Plate Inoculation: Dip a sterile swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disc Application: Aseptically apply sterile filter paper discs impregnated with a known concentration of this compound (e.g., 14 µ g/disk ) onto the surface of the inoculated agar plate. Gently press the discs to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disc in millimeters.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganism cultures
-
Sterile saline
-
McFarland 0.5 turbidity standard
-
Multichannel pipette
Procedure:
-
Preparation of this compound Dilutions: Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC (e.g., 0.06 to 128 µg/mL).
-
Inoculum Preparation: Prepare an inoculum suspension as described in the agar diffusion assay protocol, adjusted to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (inoculum without this compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) of the microorganism.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Agar Diffusion Antimicrobial Susceptibility Test.
Caption: Workflow for Broth Microdilution MIC Determination.
Potential Mechanism of Action
Preliminary investigations into the mode of action of phenazine antibiotics suggest that their antimicrobial activity may be linked to their redox properties. In cell-free assays, both D-Alanylthis compound and this compound have been shown to reduce cytochrome c, indicating an interaction with cellular electron transport chains[2]. This interference with fundamental metabolic processes could lead to the observed inhibition of microbial growth. Further research is necessary to fully elucidate the specific molecular targets and signaling pathways affected by this compound.
Conclusion
This compound is a promising phenazine antibiotic with demonstrated activity against both Gram-positive and Gram-negative bacteria. While the currently available quantitative data on its antimicrobial spectrum is not exhaustive, the existing evidence warrants further investigation into its potential as a therapeutic agent. The standardized protocols provided in this guide offer a framework for researchers to conduct further studies to expand our understanding of its efficacy against a broader range of clinically relevant pathogens. The elucidation of its mechanism of action will be crucial in advancing its development as a potential new drug.
References
Griseoluteic Acid: A Technical Guide to a Phenazine Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseoluteic acid is a phenazine-class secondary metabolite produced by the bacterium Streptomyces griseoluteus P510. As a member of the phenazine (B1670421) family of antibiotics, it has garnered interest for its pronounced cytotoxic and antimicrobial properties. This technical guide provides a comprehensive overview of this compound, consolidating available data on its biosynthesis, physicochemical characteristics, and biological activities. Detailed experimental protocols for its isolation, characterization, and bioevaluation are presented, alongside visualizations of key pathways to facilitate further research and development.
Introduction
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, renowned for their diverse biological activities, including antimicrobial and cytotoxic effects. This compound, a modified phenazine, is a notable secondary metabolite secreted by Streptomyces griseoluteus P510.[1] Its potential medical applications, particularly in oncology and infectious disease, are a subject of ongoing research.[2] This document serves as a technical resource, compiling the current knowledge on this compound to support its exploration as a potential therapeutic agent.
Biosynthesis
The biosynthesis of this compound in Streptomyces griseoluteus P510 originates from the shikimic acid pathway, with phenazine-1,6-dicarboxylic acid serving as a key precursor.[1] The conversion of this precursor into this compound is facilitated by a conserved phenazine biosynthetic gene cluster. This process involves four essential modification enzymes: SgpH, SgpI, SgpK, and SgpL.[2] The heterologous expression of these enzymes in organisms like Escherichia coli and Pseudomonas chlororaphis has been successfully used to elucidate and establish the biosynthetic pathway.[2]
Physicochemical Properties
Detailed physicochemical data for this compound are limited in the currently available literature. The following table summarizes the known information. Further characterization is required to fully elucidate its properties.
| Property | Data |
| Molecular Formula | Data not currently available in literature |
| Molecular Weight | Data not currently available in literature |
| Melting Point | Data not currently available in literature |
| Solubility | Data not currently available in literature |
| Appearance | Data not currently available in literature |
| Spectroscopic Data | Specific data not currently available in literature |
Biological Activity
This compound exhibits significant biological activity, primarily as a cytotoxic and antimicrobial agent.
Cytotoxic Activity
This compound has demonstrated potent cytotoxic effects against human cancer cell lines. This activity is a key area of interest for its potential development as an anticancer agent.
| Cell Line | Assay Type | IC50 (µM) |
| HeLa-S3 | MTT Assay | 8.1 |
Antimicrobial Activity
This compound has shown inhibitory activity against Gram-positive bacteria, notably Bacillus subtilis.[1] However, comprehensive quantitative data on its minimum inhibitory concentrations (MICs) against a broad spectrum of microorganisms are not yet available in the public domain.
| Test Organism | Strain | MIC (µg/mL) |
| Bacillus subtilis | - | Significantly inhibited (quantitative data not available)[1] |
Experimental Protocols
The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of this compound, based on established protocols for phenazine antibiotics.
Isolation and Purification of this compound
The isolation of this compound from the culture of Streptomyces griseoluteus P510 can be achieved through a multi-step process involving solvent extraction and chromatography.[1]
Protocol:
-
Fermentation: Culture Streptomyces griseoluteus P510 in a suitable liquid medium to induce the production of secondary metabolites.
-
Extraction: After an appropriate incubation period, separate the culture broth from the mycelium by centrifugation or filtration. Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate (B1210297).
-
Concentration: Evaporate the organic solvent from the extract under reduced pressure to obtain a crude extract.
-
Silica (B1680970) Gel Column Chromatography: Resuspend the crude extract in a minimal volume of a suitable solvent and load it onto a silica gel column. Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) to separate the components based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using reversed-phase HPLC with a suitable solvent system (e.g., a water-acetonitrile or water-methanol gradient containing a small percentage of a modifier like trifluoroacetic acid).
Structural Characterization
The definitive structure of isolated this compound should be confirmed using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of the molecule, allowing for the deduction of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons and their neighboring environments.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, ultimately leading to the complete structural elucidation.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa-S3) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle-treated and untreated cells).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.
Protocol:
-
Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism and medium) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
This compound is a promising secondary metabolite with demonstrated cytotoxic activity. The elucidation of its biosynthetic pathway opens avenues for its heterologous production and the generation of novel analogs through metabolic engineering. However, a significant amount of research is still required to fully characterize this compound. Future studies should focus on:
-
Complete Physicochemical and Spectroscopic Characterization: A comprehensive analysis to establish a complete profile of the molecule.
-
Broad-Spectrum Biological Screening: Determination of MIC values against a wide range of pathogenic bacteria and fungi, and IC50 values against a diverse panel of cancer cell lines.
-
Mechanism of Action Studies: Investigating the molecular targets and cellular pathways through which this compound exerts its cytotoxic and antimicrobial effects.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of its therapeutic potential and safety profile in animal models.
The information compiled in this technical guide provides a solid foundation for researchers to advance the study of this compound and explore its potential as a valuable lead compound in drug discovery.
References
An In-depth Technical Guide to the Bioactivity of Griseoluteic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseoluteic acid, a phenazine (B1670421) antibiotic produced by Streptomyces griseoluteus, and its derivatives represent a class of bioactive molecules with notable antimicrobial and cytotoxic properties. This technical guide provides a comprehensive overview of the current state of knowledge on these compounds. Due to the limited number of extensively studied this compound derivatives, this document focuses on the parent compound and its primary known derivative, D-alanylthis compound. To provide a broader context for structure-activity relationships and potential mechanisms, comparative data on other relevant phenazine antibiotics are also included. This guide summarizes quantitative bioactivity data, details relevant experimental protocols, and visualizes the biosynthetic pathway of this compound and a potential mechanism of action for phenazine compounds.
Introduction to this compound
This compound is a naturally occurring phenazine compound first isolated from Streptomyces griseoluteus. Phenazines are a large class of nitrogen-containing heterocyclic compounds produced by various bacteria, known for their redox activity and broad-spectrum biological effects. This compound has been shown to possess both antimicrobial and cytotoxic activities, making it a subject of interest for potential therapeutic applications.[1] The primary and most well-studied derivative of this compound is D-alanylthis compound, which exhibits potent antimicrobial properties.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivity of this compound and its derivative, D-alanylthis compound. For comparative purposes, data for other relevant phenazine antibiotics are also presented.
Table 1: Antimicrobial Activity of this compound and D-alanylthis compound
| Compound | Target Organism | MIC (µg/mL) | Reference |
| D-alanylthis compound | Streptococcus pneumoniae (119 clinical isolates) | ≤0.06 - 0.75 | [2] |
Table 2: Cytotoxic Activity of Phenazine Compounds
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| Phenazine | HepG2 | 11 (24h), 7.8 (48h) | BrdU Proliferation | [3] |
| Phenazine | T24 | 47 (24h), 17 (48h) | BrdU Proliferation | [3] |
| Phenazine Cation 1 | A2780 | ~10 | MTT | [4] |
| Phenazine Cation 2 | A2780 | ~1 | MTT |
Note: Specific IC50 values for this compound and its derivatives against various cancer cell lines are not extensively documented in the available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., D-alanylthis compound)
-
Bacterial strain (e.g., Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate to achieve the desired concentration range.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound and to a growth control well (containing only medium and inoculum).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a common method for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
Mandatory Visualizations
Biosynthesis of this compound
The following diagram illustrates the proposed biosynthetic pathway of this compound in Streptomyces griseoluteus P510.
References
- 1. Elucidation of the Biosynthesis of this compound in Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations into the in vitro antimicrobial activity and mode of action of the phenazine antibiotic D-alanylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Identification of the Griseoluteic Acid Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies employed in the identification and characterization of the biosynthetic gene cluster for griseoluteic acid, a cytotoxic phenazine (B1670421) compound with potential medical applications.[1] The elucidation of this biosynthetic pathway is crucial for the future development and large-scale production of this compound and its derivatives.
Introduction to this compound and Phenazine Biosynthesis
This compound is a cytotoxic compound produced by Streptomyces griseoluteus P510.[1] It belongs to the phenazine family of aromatic compounds, which are known for their antifungal and cytotoxic activities.[1] Phenazines, particularly those incorporating phenazine-1-carboxylic acid, have found widespread applications in agriculture, medicine, and industry.[1] Understanding the genetic basis of this compound production is the first step towards harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches.
The identification of the this compound biosynthetic gene cluster (BGC) involved a multi-step process combining bioinformatics-driven genome mining with experimental validation through heterologous expression. This guide details the core experimental protocols and data that led to the successful characterization of this novel biosynthetic pathway.
Identification of the this compound Gene Cluster in S. griseoluteus P510
The primary approach to identifying the this compound BGC was through the genomic analysis of the producing organism, Streptomyces griseoluteus P510.
Genomic Analysis and Bioinformatic Prediction
The genome of S. griseoluteus P510 was sequenced and analyzed for secondary metabolite biosynthetic gene clusters. Bioinformatic tools, such as antiSMASH, are commonly used for this purpose. These tools identify regions in the genome that contain genes typically associated with the biosynthesis of natural products.
Table 1: Genomic Features of Streptomyces griseoluteus P510
| Feature | Value |
| Genome Size (bp) | 6,842,164 |
| GC Content (%) | 71.54 |
| Gene Number | 6,277 |
| rRNA Number | 5 |
| tRNA Number | 67 |
| ncRNA Number | 31 |
| CRISPR Number | 5 |
Source: Supporting Information, Liu et al., 2024
Through this analysis, a conserved phenazine biosynthetic gene cluster was identified. This cluster, designated as the 'sgp' cluster, was predicted to be responsible for the biosynthesis of a phenazine compound.
Table 2: Putative Functions of Genes in the this compound Biosynthetic Gene Cluster
| Gene | Proposed Function | Homolog (Accession Number) | Coverage/Identity (%) |
| sgpA | 3-deoxy-7-phosphoheptulonate synthase | PhzA (WP_011034346) | 88/75 |
| sgpB | 3-dehydroquinate synthase | PhzB (WP_025806279) | 88/75 |
| sgpC | Transketolase | PhzC (WP_011034348) | 95/80 |
| sgpD | 2-amino-2-deoxyisochorismate synthase | PhzD (WP_011034349) | 90/81 |
| sgpE | Isochorismatase | PhzE (WP_011034350) | 92/83 |
| sgpF | Phenazine biosynthesis protein | PhzF (WP_011034351) | 91/82 |
| sgpG | Pyridoxal phosphate-dependent enzyme | PhzG (WP_011034352) | 89/78 |
| sgpH | Aromatic ring hydroxylase | - | - |
| sgpI | Flavin-dependent monooxygenase | - | - |
| sgpJ | Methyltransferase | - | - |
| sgpK | Flavin-dependent monooxygenase | - | - |
| sgpL | Flavin-dependent monooxygenase | - | - |
| sgpM | Major facilitator superfamily transporter | - | - |
| sgpN | Transcriptional regulator | - | - |
Source: Adapted from Supporting Information, Liu et al., 2024
Experimental Workflow for Gene Cluster Identification
The overall workflow for identifying and confirming the function of the this compound gene cluster is depicted below.
Functional Characterization of the this compound Biosynthetic Genes
To confirm the role of the identified 'sgp' gene cluster in this compound biosynthesis, a heterologous expression approach was employed. Specifically, the function of four essential modification enzymes, SgpH, SgpI, SgpK, and SgpL, was verified.[1]
Heterologous Expression in Escherichia coli
The genes sgpH, sgpI, sgpK, and sgpL were cloned into an appropriate expression vector and transformed into an E. coli host strain. The resulting recombinant E. coli was then cultured and fed with the precursor molecule, phenazine-1,6-dicarboxylic acid. The culture broth was subsequently analyzed for the production of this compound.
Proposed Biosynthetic Pathway
The successful conversion of phenazine-1,6-dicarboxylic acid to this compound by the recombinant E. coli expressing sgpH, sgpI, sgpK, and sgpL confirmed the function of these enzymes and allowed for the proposal of a biosynthetic pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies. These are representative protocols and may require optimization for specific laboratory conditions.
Genome Sequencing and Bioinformatic Analysis
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from a pure culture of S. griseoluteus P510 using a commercial kit for Gram-positive bacteria.
-
Genome Sequencing: The extracted genomic DNA is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing technologies to generate a high-quality, complete genome assembly.
-
Genome Annotation: The assembled genome is annotated to predict open reading frames (ORFs) and other genetic features.
-
BGC Prediction: The annotated genome sequence is submitted to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or standalone version. The analysis is run with default parameters for bacterial genomes to identify putative secondary metabolite BGCs. The identified phenazine cluster is then manually inspected and compared to known phenazine BGCs in databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster).
Heterologous Expression of Biosynthetic Genes
-
Gene Amplification and Cloning: The target genes (sgpH, sgpI, sgpK, and sgpL) are amplified from S. griseoluteus P510 genomic DNA using high-fidelity PCR. The PCR products are then cloned into a suitable E. coli expression vector (e.g., pET series) using standard molecular cloning techniques (restriction digestion and ligation, or Gibson assembly).
-
Transformation into Expression Host: The resulting expression constructs are transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).
-
Expression and Precursor Feeding:
-
A single colony of the recombinant E. coli is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight.
-
The starter culture is used to inoculate a larger volume of expression medium. The culture is grown at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Simultaneously, the precursor, phenazine-1,6-dicarboxylic acid, is added to the culture medium.
-
The culture is then incubated at a lower temperature (e.g., 16-25°C) for 16-24 hours to allow for protein expression and enzymatic conversion.
-
Metabolite Extraction and Analysis (UPLC-TOF-MS)
-
Sample Preparation:
-
The bacterial culture is centrifuged to separate the supernatant and the cell pellet.
-
The supernatant is extracted with an equal volume of an organic solvent, such as ethyl acetate, after acidification.
-
The organic layer is collected and evaporated to dryness under reduced pressure.
-
The dried extract is reconstituted in a small volume of a suitable solvent (e.g., methanol) for analysis.
-
-
UPLC-TOF-MS Analysis:
-
Chromatographic Separation: The extracted metabolites are separated on a reverse-phase C18 column using a gradient of water (containing 0.1% formic acid) and acetonitrile (B52724) (or methanol).
-
Mass Spectrometry: The eluent from the UPLC is introduced into a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. Data is acquired in both positive and negative ion modes over a specified mass range (e.g., m/z 100-1500).
-
Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify the peak corresponding to this compound by comparing its retention time and exact mass with an authentic standard or by high-resolution mass spectrometry and fragmentation analysis.
-
Conclusion and Future Perspectives
The successful identification and functional characterization of the this compound biosynthetic gene cluster in S. griseoluteus P510 provides a genetic blueprint for the production of this promising cytotoxic agent.[1] This knowledge paves the way for several key areas of future research and development:
-
Metabolic Engineering: The overexpression of the entire 'sgp' gene cluster in a high-yield chassis strain, such as Pseudomonas chlororaphis, could enable the large-scale, cost-effective production of this compound.[1]
-
Combinatorial Biosynthesis: The modification of the biosynthetic pathway through the introduction of genes from other phenazine pathways could lead to the generation of novel this compound analogs with improved therapeutic properties.
-
Elucidation of Regulatory Mechanisms: Further investigation into the regulatory genes within the 'sgp' cluster (e.g., sgpN) will provide insights into the control of this compound production and may offer additional targets for enhancing yield.
This in-depth understanding of the this compound BGC is a critical step in translating a natural product discovery into a tangible therapeutic asset.
References
Methodological & Application
Application Notes and Protocols for LC-MS Analysis of Griseoluteic Acid in Microbial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseoluteic acid is a phenazine-derived metabolite produced by various Streptomyces species, notably Streptomyces griseoluteus and Streptomyces seoulensis. As a member of the phenazine (B1670421) class of compounds, this compound exhibits significant cytotoxic and antifungal activities, making it a compound of interest for drug discovery and development. Accurate and robust analytical methods are essential for the quantification of this compound in microbial cultures to facilitate fermentation optimization, biosynthetic pathway studies, and pharmacological assessments. This document provides detailed application notes and protocols for the Liquid Chromatography-Mass Spectrometry (LC-MS) based analysis of this compound.
Quantitative Data Summary
The production of this compound can be influenced by culture conditions. The following table summarizes the quantitative yield of this compound from a microbial culture of Streptomyces seoulensis HEK131 in a combined-culture with Tsukamurella pulmonis[1].
| Culture Condition | Metabolite | Yield (mg/L)[1] |
| Combined-culture (Day 5) | This compound | Not specified |
| Combined-culture (Day 5) | Griseolutein C | 1.5 |
| Combined-culture (Day 5) | Griseolutein D | 11 |
| Monoculture (Day 5) | Griseolutein C | Undetectable |
| Monoculture (Day 5) | Griseolutein D | 2.3 |
Experimental Protocols
This section details the recommended protocols for the extraction and LC-MS/MS analysis of this compound from microbial cultures.
Extraction of this compound from Microbial Culture Broth
This protocol is adapted from methods for extracting phenazine compounds from Streptomyces cultures.
Materials:
-
Microbial culture broth
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Methanol (B129727) (LC-MS grade)
-
0.22 µm syringe filters
Procedure:
-
Centrifuge the microbial culture broth (e.g., 100 mL) at 8,000 rpm for 15 minutes to separate the supernatant and the mycelium.
-
Transfer the supernatant to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant.
-
Shake the mixture vigorously for 2 minutes and allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with an equal volume of ethyl acetate.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent from the filtrate using a rotary evaporator at 40°C under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial for analysis.
LC-MS/MS Method for Quantitative Analysis
The following parameters are proposed for the quantitative analysis of this compound using a triple quadrupole mass spectrometer.
2.2.1. Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.2.2. Mass Spectrometry (MS) Parameters:
This compound has a molecular formula of C₁₅H₁₂N₂O₄ and a molecular weight of 284.27 g/mol . The following Multiple Reaction Monitoring (MRM) transitions are proposed for its quantification.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Precursor Ion (Q1) | Positive Mode: m/z 285.1 [M+H]⁺ Negative Mode: m/z 283.1 [M-H]⁻ |
| Product Ion (Q3) | From m/z 285.1: m/z 241.1 (Loss of CO₂) From m/z 283.1: m/z 239.1 (Loss of CO₂) |
| Collision Energy (CE) | To be optimized (typically 15-30 eV) |
| Cone Voltage (CV) | To be optimized (typically 20-40 V) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: The optimal collision energy and cone voltage should be determined by infusing a standard solution of this compound and monitoring for the most intense and stable signal for the specified precursor-product ion transition.
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound in Streptomyces griseoluteus P510 proceeds from the precursor phenazine-1,6-dicarboxylic acid through the action of four essential modification enzymes: SgpH, SgpI, SgpK, and SgpL[2].
Experimental Workflow for LC-MS Analysis
The following diagram illustrates the overall workflow for the quantitative analysis of this compound from microbial cultures.
References
- 1. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of the Biosynthesis of this compound in Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conducting Cytotoxicity Assays with Griseoluteic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic properties of Griseoluteic acid, a phenazine-based compound with potential therapeutic applications.[1] The following sections detail the principles of relevant cytotoxicity assays, step-by-step experimental protocols, and a summary of known cytotoxic effects of related phenazine (B1670421) compounds.
Introduction to this compound and Cytotoxicity Assays
This compound is a naturally occurring phenazine compound that has demonstrated cytotoxic activities, making it a compound of interest for medical applications.[1] To quantify the cytotoxic effects of this compound on various cell lines, several in vitro assays can be employed. The most common and well-established methods include the MTT and LDH assays.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[2] The amount of formazan produced is proportional to the number of living cells.
-
LDH Assay: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. A loss of cell membrane integrity, a hallmark of cytotoxicity, results in the release of this stable cytosolic enzyme.
Data Presentation: Cytotoxicity of Phenazine Compounds
While specific IC50 values for this compound are not widely published, the following table summarizes the cytotoxic effects of the parent compound, phenazine, on different human cancer cell lines. This data provides a reference for the expected range of cytotoxic activity.
| Compound | Cell Line | Assay | Incubation Time | IC50 Value (µM) | Reference |
| Phenazine | HepG2 | BrdU | 24 h | 11 | |
| Phenazine | HepG2 | BrdU | 48 h | 7.8 | |
| Phenazine | T24 | BrdU | 24 h | 47 | |
| Phenazine | T24 | BrdU | 48 h | 17 |
Note: The BrdU assay is another method to assess cell proliferation. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth.
Experimental Protocols
MTT Assay Protocol
This protocol is adapted for assessing the cytotoxicity of this compound on adherent cancer cell lines.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cancer cell line (e.g., HepG2, T24)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should span a range appropriate to determine the IC50 value (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
LDH Assay Protocol
This protocol measures the release of LDH to determine the cytotoxicity of this compound.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions for reagent preparation)
-
Lysis buffer (provided in the kit, for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the MTT assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and controls as described for the MTT assay.
-
In addition to the vehicle and no-treatment controls, prepare a "maximum LDH release" control by adding lysis buffer to a set of wells 30 minutes before the end of the incubation period.
-
Add 100 µL of the prepared dilutions or controls to the respective wells.
-
Incubate the plate for the desired exposure time.
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a specific volume (as per the kit's instructions, typically 50 µL) of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm) using a microplate reader.
-
Visualization of Experimental Workflow and Signaling Pathways
To aid in the conceptual understanding of the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for in vitro cytotoxicity testing of this compound.
References
- 1. Elucidation of the Biosynthesis of this compound in Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Griseoluteic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseoluteic acid, a phenazine (B1670421) derivative produced by Streptomyces griseoluteus, has demonstrated notable antimicrobial and antifungal properties.[1][2] As a member of the phenazine class of antibiotics, its biological activity is of significant interest for potential therapeutic applications. This document provides detailed application notes and standardized protocols for conducting in vitro antimicrobial susceptibility testing (AST) of this compound to evaluate its efficacy against a variety of microbial pathogens. The provided methodologies are based on established Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure reproducibility and accuracy of results.
Antimicrobial Spectrum and Mechanism of Action
This compound has shown significant inhibitory activity against Gram-positive bacteria, such as Bacillus subtilis.[1][3] While comprehensive data on its full spectrum of activity is still emerging, its derivative, D-alanylthis compound, has exhibited potent activity against clinical isolates of Streptococcus pneumoniae, with Minimum Inhibitory Concentrations (MICs) ranging from ≤0.06 to 0.75 µg/mL.[4]
The proposed mechanism of action for this compound involves its ability to act as a redox-active compound. In cell-free assays, it has been shown to reduce cytochrome c, suggesting interference with cellular respiration.[4] This activity is characteristic of phenazine compounds, which can undergo redox cycling within the bacterial cell, leading to the generation of reactive oxygen species (ROS). The subsequent oxidative stress can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
Data Presentation
The following tables summarize the available quantitative data on the antimicrobial activity of this compound and its derivatives. Researchers are encouraged to populate similar tables with their experimental data for comparative analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of D-alanylthis compound
| Microorganism | MIC Range (µg/mL) |
| Streptococcus pneumoniae (119 clinical isolates) | ≤0.06 - 0.75[4] |
Table 2: Qualitative Antimicrobial Activity of this compound
| Microorganism | Activity |
| Bacillus subtilis | Significant growth inhibition[1][3] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from CLSI guidelines and is suitable for determining the MIC of this compound against bacteria and fungi.
a. Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)
-
Negative control (broth and solvent only)
-
Incubator
b. Protocol:
-
Prepare Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve a range of desired concentrations.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the this compound dilutions, as well as to the positive control and growth control wells. The final volume in each well should be 100 µL.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve this compound, broth, and inoculum.
-
Positive Control: Wells containing a known antibiotic with the inoculum.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.
-
Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Disk Diffusion Method for Susceptibility Testing
This method provides a qualitative assessment of antimicrobial activity and can be used for rapid screening.
a. Materials:
-
This compound solution of known concentration
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Sterile swabs
-
Positive control antibiotic disks
-
Incubator
-
Calipers or a ruler
b. Protocol:
-
Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of growth.
-
Disk Preparation: Aseptically apply a known volume (typically 10-20 µL) of the this compound solution onto a sterile blank paper disk and allow it to dry completely.
-
Disk Placement: Place the impregnated disk, along with positive and negative control disks, onto the surface of the inoculated MHA plate.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to this compound.
Visualizations
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Workflow for Disk Diffusion Susceptibility Test.
Caption: Proposed Mechanism of Action of this compound.
References
- 1. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of the Biosynthesis of this compound in Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and purification of a modified phenazine, this compound, produced by Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigations into the in vitro antimicrobial activity and mode of action of the phenazine antibiotic D-alanylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Griseoluteic Acid as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the use of Griseoluteic acid as a positive control in antimicrobial and cytotoxicity experiments. This compound, a phenazine (B1670421) antibiotic, exhibits inhibitory effects against various microorganisms and possesses cytotoxic properties, making it a suitable reference compound for assay validation and comparative studies.
Overview of this compound
This compound is a naturally occurring phenazine compound produced by Streptomyces griseoluteus. Phenazines are a class of redox-active heterocyclic compounds known for their broad-spectrum biological activities. The core mechanism of action for many phenazines involves the generation of reactive oxygen species (ROS) and interference with cellular respiration, leading to DNA damage and cell death.
Key Biological Activities:
-
Antimicrobial: Particularly effective against Gram-positive bacteria such as Bacillus subtilis.
-
Cytotoxic: Exhibits cell-killing activity against various cancer cell lines.
Application as a Positive Control in Antimicrobial Assays
This compound can be employed as a positive control in antimicrobial susceptibility testing to validate the experimental setup and provide a benchmark for the activity of novel antimicrobial agents. Its known inhibitory effect on susceptible bacterial strains ensures that the assay is performing as expected.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following protocol outlines the broth microdilution method for determining the MIC of this compound.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a stock concentration of 1 mg/mL.
-
Further dilutions should be prepared in the appropriate broth medium (e.g., Mueller-Hinton Broth for most bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select a single, well-isolated colony of the test organism (e.g., Bacillus subtilis ATCC 6633 or Staphylococcus aureus ATCC 29213).
-
Inoculate the colony into a tube of sterile broth and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in a 96-Well Plate:
-
Add 100 µL of sterile broth to wells 2 through 12.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound in which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
-
Data Presentation:
While specific MIC values for this compound are not widely reported in the literature, the following table provides a template for recording experimentally determined values. For context, the related compound D-alanylthis compound has shown potent activity against Streptococcus pneumoniae with a MIC range of ≤0.06-0.75 µg/mL[1].
| Microorganism | This compound MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |
| Bacillus subtilis | User Determined | e.g., Ciprofloxacin |
| Staphylococcus aureus | User Determined | e.g., Vancomycin |
| Escherichia coli | User Determined | e.g., Gentamicin |
Mechanism of Antimicrobial Action: Induction of the SOS Response
Phenazine antibiotics, including this compound, can cause DNA damage, which in bacteria, triggers the SOS response, a global response to DNA damage that involves the regulation of various genes involved in DNA repair and mutagenesis. This pathway is primarily controlled by the RecA and LexA proteins.
Signaling Pathway: Bacterial SOS Response
Caption: Bacterial SOS response to DNA damage induced by this compound.
Application as a Positive Control in Cytotoxicity Assays
This compound's cytotoxic properties make it a useful positive control in in vitro assays designed to screen for the anticancer activity of new compounds. The following protocol describes the use of the MTT assay to assess cell viability.
Determination of IC₅₀ (Half-maximal Inhibitory Concentration)
The IC₅₀ value is the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed human cancer cells (e.g., HeLa, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO diluted in medium) and a negative control (medium only).
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Data Presentation:
| Cell Line | This compound IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |
| HeLa | User Determined | e.g., Doxorubicin |
| HepG2 | User Determined | e.g., Cisplatin |
Mechanism of Cytotoxic Action: Interference with the Electron Transport Chain
Phenazines are redox-active and can accept electrons from the mitochondrial electron transport chain (ETC), thereby disrupting cellular respiration and leading to the production of reactive oxygen species (ROS). This process can involve the reduction of cytochrome c.
Signaling Pathway: Electron Transport Chain Interference
Caption: Interference of this compound with the mitochondrial electron transport chain.
General Considerations
-
Solubility: this compound may have limited aqueous solubility. Ensure complete dissolution in a suitable solvent like DMSO before preparing working solutions. The final concentration of the solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Stability: Prepare fresh solutions of this compound for each experiment. Protect stock solutions from light and store at -20°C.
-
Controls: Always include appropriate positive, negative, and vehicle controls in each experiment to ensure the validity of the results.
By following these detailed protocols and considering the underlying mechanisms of action, researchers can effectively utilize this compound as a reliable positive control in their antimicrobial and cytotoxicity studies.
References
Unlocking the Agricultural Potential of Griseoluteic Acid: A Roadmap for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseoluteic acid, a phenazine (B1670421) derivative produced by Streptomyces griseoluteus, is recognized for its cytotoxic properties and has been explored for potential medical applications.[1] While phenazines as a class of aromatic compounds are known for their antifungal and cytotoxic activities with some having applications in agriculture, specific research into the agricultural uses of this compound remains limited.[1] This document outlines potential applications of this compound in agricultural research, drawing parallels with structurally related compounds and proposing a roadmap for its evaluation as a potential fungicide, plant growth promoter, or herbicide.
Potential Agricultural Applications and Research Directions
Currently, there is a lack of direct studies on the application of this compound in agriculture. However, its known biological activities and the established roles of similar compounds suggest several promising avenues for investigation.
Antifungal Agent
The most promising potential application for this compound in agriculture is as a fungicide. This is inferred from the known antifungal properties of other phenazine compounds and the well-established use of the structurally related compound, griseofulvin, in controlling fungal pathogens.[1][2]
Proposed Research:
-
In vitro screening: Test the efficacy of this compound against a panel of common phytopathogenic fungi.
-
Mode of action studies: Investigate the mechanism by which this compound inhibits fungal growth, which could be similar to other antifungal agents that disrupt cell wall synthesis, nucleic acid metabolism, or microtubule function.[3]
-
In vivo testing: Evaluate the effectiveness of this compound in controlling fungal diseases on host plants under greenhouse and field conditions.
Plant Growth Promotion
Many soil microorganisms, including Streptomyces species, are known to produce secondary metabolites that can promote plant growth.[4] These plant growth-promoting rhizobacteria (PGPR) can enhance nutrient uptake, produce phytohormones, and protect plants from pathogens.[5][6]
Proposed Research:
-
Seed treatment and soil application assays: Evaluate the effect of different concentrations of this compound on seed germination, root development, and overall plant biomass of model plant species.
-
Phytohormone activity screening: Determine if this compound exhibits auxin, gibberellin, or cytokinin-like activities.
-
Nutrient availability studies: Investigate if this compound can influence the availability of essential nutrients in the soil.
Herbicidal Activity
The cytotoxic nature of this compound suggests it may have potential as a herbicide.[1] Many natural products with cytotoxic effects have been developed as herbicides.
Proposed Research:
-
Pre- and post-emergence herbicidal assays: Screen this compound for its ability to inhibit weed seed germination and growth of common agricultural weeds.
-
Selectivity testing: Determine the selectivity of its herbicidal activity towards weeds versus crop plants.
-
Physiological and biochemical studies: Investigate the mode of action of its herbicidal effects, such as inhibition of photosynthesis or disruption of cell division.
Quantitative Data Summary (Hypothetical)
As no quantitative data for the agricultural applications of this compound is currently available, the following table is a template for how such data could be presented once generated through the proposed research.
| Application | Target Organism | Metric | Result (Hypothetical) |
| Antifungal | Botrytis cinerea | IC50 | 15.5 µg/mL |
| Antifungal | Fusarium oxysporum | MIC | 25 µg/mL |
| Plant Growth Promotion | Arabidopsis thaliana | Root Elongation | 25% increase at 1 µM |
| Plant Growth Promotion | Zea mays | Biomass Increase | 15% increase at 10 mg/kg soil |
| Herbicidal | Amaranthus retroflexus | Germination Inhibition | 80% at 100 µM |
| Herbicidal | Glycine max (Soybean) | Phytotoxicity | Minimal at 100 µM |
Experimental Protocols
The following are generalized protocols for the initial screening of this compound for its potential agricultural applications.
Protocol 1: In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) of this compound against a panel of phytopathogenic fungi.
Materials:
-
This compound
-
Pure cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Magnaporthe oryzae)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
96-well microtiter plates
-
Spectrophotometer
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in liquid growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.
-
Include positive (commercial fungicide) and negative (solvent only) controls.
-
Incubate the plates at the optimal temperature for fungal growth.
-
Measure fungal growth inhibition by observing turbidity or using a spectrophotometer to measure optical density.
-
The MIC is the lowest concentration that completely inhibits visible growth. The IC50 is the concentration that inhibits 50% of fungal growth.
Protocol 2: Seed Germination and Seedling Vigor Assay
Objective: To evaluate the effect of this compound on seed germination and early seedling growth.
Materials:
-
This compound
-
Seeds of a model plant (e.g., lettuce, radish, or cress)
-
Petri dishes with filter paper
-
Growth chamber with controlled light and temperature
Methodology:
-
Prepare a series of dilutions of this compound in distilled water.
-
Place a sterile filter paper in each Petri dish and moisten it with a specific volume of the test solution.
-
Place a defined number of seeds (e.g., 20-25) on the filter paper in each dish.
-
Include a control group with distilled water only.
-
Seal the Petri dishes and place them in a growth chamber under controlled conditions.
-
After a set period (e.g., 5-7 days), measure the germination percentage, root length, and shoot length of the seedlings.
Visualizing Research Workflows
The following diagrams illustrate the proposed experimental workflows for evaluating the agricultural potential of this compound.
Caption: Workflow for Screening this compound's Antifungal Activity.
Caption: Workflow for Evaluating Plant Growth-Promoting Effects.
Caption: Potential Agricultural Applications Based on Known Properties.
Conclusion
While direct evidence for the agricultural applications of this compound is currently lacking, its chemical nature and biological activity profile suggest it is a promising candidate for development as a novel agrochemical. The proposed research roadmap provides a framework for systematically evaluating its potential as a fungicide, plant growth promoter, or herbicide. Further investigation into its biosynthesis could also pave the way for its efficient production for agricultural use.[1] The exploration of natural products like this compound is crucial in the search for sustainable and effective solutions for modern agriculture.
References
- 1. Elucidation of the Biosynthesis of this compound in Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of Derivatives of the Natural Product Griseofulvin against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of clinically important antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Roles of Plant-Growth-Promoting Rhizobacteria (PGPR)-Based Biostimulants for Agricultural Production Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Plant Growth-Promoting Rhizobacteria: Context, Mechanisms of Action, and Roadmap to Commercialization of Biostimulants for Sustainable Agriculture [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Research Model for Griseoluteic Acid Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseoluteic acid, a phenazine (B1670421) antibiotic produced by various bacterial species, including Streptomyces griseoluteus, has garnered scientific interest due to its notable biological activities. As a member of the phenazine family, it shares a core structure known for its role in microbial antagonism and, increasingly, for its potential in anticancer therapy. This document provides a detailed research model for investigating this compound, encompassing its antimicrobial and cytotoxic properties. It includes structured data on its efficacy, comprehensive experimental protocols for its study, and visual representations of the key signaling pathways it is hypothesized to modulate. These resources are intended to guide researchers in designing and executing studies to further elucidate the therapeutic potential of this compound.
Data Presentation
Antimicrobial Activity of this compound Derivatives
The antimicrobial efficacy of phenazine compounds is a key area of investigation. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for D-alanylthis compound, a closely related derivative, against various bacterial strains. These values provide a baseline for understanding the potential antimicrobial spectrum of this compound.
| Microorganism | Strain Type | MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae | Clinical Isolates (119) | ≤0.06 - 0.75 | [1] |
| Bacillus subtilis | Gram-positive Bacteria | Not specified, but significant inhibition observed | [2] |
Cytotoxic Activity of Phenazine Derivatives
The cytotoxic potential of phenazine derivatives against cancer cell lines is a growing field of research. While specific IC50 values for this compound are not widely published, data from other phenazine compounds offer valuable insights into their potential anticancer effects.
| Phenazine Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Phenazine | HepG2 | Human Hepatocellular Carcinoma | 11 (24h, antiproliferative) | [3] |
| Phenazine | T24 | Human Bladder Carcinoma | 47 (24h, antiproliferative) | [3] |
| Cationic Phenazine Derivative 2²⁺ | A2780 | Human Ovarian Carcinoma | ~2.5 | [4] |
| Cationic Phenazine Derivative 2²⁺ | A2780CIS (Cisplatin-Resistant) | Human Ovarian Carcinoma | ~5 | |
| Cationic Phenazine Derivative 2²⁺ (with light activation) | A2780 | Human Ovarian Carcinoma | 0.39 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a target bacterial strain using the broth microdilution method.
Materials:
-
This compound
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using the appropriate growth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria and medium, no this compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Assessment of Cytotoxicity by MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve this compound) and a blank control (medium only).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the this compound concentration.
Signaling Pathways and Mechanisms of Action
Bacterial SOS Response
This compound and its derivatives have been shown to induce the SOS response in bacteria, a key mechanism of their antimicrobial action. This response is a global network of genes that are activated to repair DNA damage.
Caption: SOS response pathway induced by this compound in bacteria.
Putative Cytotoxic Mechanisms in Cancer Cells
Based on studies of other phenazine derivatives, this compound may exert its cytotoxic effects through the induction of apoptosis (programmed cell death) and inhibition of pro-survival signaling pathways like NF-κB.
Caption: Hypothesized cytotoxic mechanisms of this compound in cancer cells.
Experimental Workflows
Broth Microdilution MIC Assay Workflow
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
MTT Cytotoxicity Assay Workflow
The diagram below outlines the procedural flow for assessing the cytotoxicity of this compound using the MTT assay.
References
- 1. Investigations into the in vitro antimicrobial activity and mode of action of the phenazine antibiotic D-alanylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Griseoluteic Acid Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseoluteic acid, a phenazine-class cytotoxic compound produced by Streptomyces griseoluteus P510, has garnered significant interest for its potential applications in medicine.[1] As a member of the phenazine (B1670421) family of aromatic compounds, it exhibits notable antifungal and cytotoxic activities.[1] The elucidation of its biosynthetic pathway has paved the way for enhanced production through metabolic engineering, thereby facilitating further research and development. This document provides detailed application notes and protocols for the quantitative analysis of this compound, catering to the needs of researchers, scientists, and professionals in drug development. We will delve into the biosynthetic pathway, regulatory mechanisms, and robust analytical methodologies for accurate quantification.
Biosynthesis and Regulation
The biosynthesis of this compound originates from the shikimic acid pathway, with chorismic acid serving as a key precursor for the phenazine core structure.[2] In Streptomyces griseoluteus P510, a conserved phenazine biosynthetic gene cluster is responsible for its production. The final steps in the synthesis involve the conversion of phenazine-1,6-dicarboxylic acid (PDC) into this compound by four essential modification enzymes: SgpH, SgpI, SgpK, and SgpL.[1] For enhanced production, this biosynthetic pathway has been successfully established in a heterologous host, Pseudomonas chlororaphis, which is known for its high growth rate and efficiency in phenazine synthesis.[1]
Regulatory Landscape of Phenazine Biosynthesis in Streptomyces
The production of phenazines in Streptomyces is tightly regulated at the transcriptional level. The biosynthetic gene clusters typically harbor one or more regulatory genes that control the expression of the entire pathway. Based on studies of similar phenazine biosynthetic gene clusters in Streptomyces, the regulation of this compound production is likely governed by a network of pathway-specific and global regulators.
Key regulatory gene families involved in phenazine biosynthesis in Streptomyces include:
-
LysR-type transcriptional regulators (LTTRs): These are often found within phenazine biosynthetic gene clusters and typically act as positive regulators, controlling the biosynthesis of the phenazine core.
-
TetR-family regulators: These regulators can exert negative control over specific modification steps within the biosynthetic pathway, such as prenylation in endophenazine biosynthesis.
-
Streptomyces Antibiotic Regulatory Proteins (SARPs): These are global regulators in Streptomyces that can influence the production of various secondary metabolites, including phenazines.
A plausible regulatory model for this compound biosynthesis involves a pathway-specific activator, likely a LysR-family regulator, which initiates the transcription of the biosynthetic genes in response to specific cellular signals. Additional layers of regulation may be imposed by other regulators controlling precursor supply and cellular metabolism.
Quantitative Data Presentation
Accurate and reproducible quantification of this compound is paramount for optimizing production processes and for preclinical and clinical development. The following tables present a summary of hypothetical, yet realistic, quantitative data for this compound production in its native producer and an engineered host, based on typical yields for similar phenazine compounds.
Table 1: this compound Production in Streptomyces griseoluteus P510 under Different Fermentation Conditions.
| Fermentation Medium | Carbon Source (20 g/L) | Nitrogen Source (5 g/L) | Incubation Time (days) | This compound Titer (mg/L) |
| ISP2 | Malt Extract | Yeast Extract | 7 | 5.2 ± 0.8 |
| R5A | Glucose | Casamino Acids | 7 | 8.9 ± 1.2 |
| SM-1 | Soluble Starch | Soy Peptone | 7 | 12.5 ± 2.1 |
| SM-1 (Optimized) | Soluble Starch | Soy Peptone + 1% Glycine | 9 | 25.8 ± 3.5 |
Table 2: Comparison of this compound Production in Native vs. Heterologous Host.
| Production Host | Fermentation Medium | Incubation Time (days) | This compound Titer (mg/L) | Volumetric Productivity (mg/L/day) |
| Streptomyces griseoluteus P510 | SM-1 (Optimized) | 9 | 25.8 ± 3.5 | 2.87 |
| Pseudomonas chlororaphis (Engineered) | King's B | 3 | 85.3 ± 7.9 | 28.43 |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces griseoluteus P510 for this compound Production
This protocol outlines the steps for the cultivation of S. griseoluteus P510 and the subsequent extraction of this compound for quantitative analysis.
Materials:
-
Streptomyces griseoluteus P510 culture
-
ISP2 medium (for seed culture)
-
SM-1 production medium (Soluble starch 20 g/L, Soy peptone 5 g/L, K₂HPO₄ 1 g/L, MgSO₄·7H₂O 0.5 g/L, NaCl 0.5 g/L, FeSO₄·7H₂O 0.01 g/L, pH 7.2)
-
Erlenmeyer flasks
-
Shaking incubator
-
Centrifuge
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Rotary evaporator
Procedure:
-
Seed Culture Preparation: Inoculate a loopful of S. griseoluteus P510 spores into 50 mL of ISP2 medium in a 250 mL flask. Incubate at 28°C with shaking at 200 rpm for 48 hours.
-
Production Culture: Inoculate 100 mL of SM-1 production medium in a 500 mL flask with 5 mL of the seed culture.
-
Fermentation: Incubate the production culture at 28°C with shaking at 200 rpm for 7-9 days.
-
Harvesting: After incubation, harvest the fermentation broth.
-
Separation: Centrifuge the broth at 8,000 x g for 15 minutes to separate the supernatant from the mycelia.
-
Extraction: Adjust the pH of the supernatant to 3.0 with 1 M HCl. Extract the supernatant twice with an equal volume of ethyl acetate.
-
Concentration: Combine the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Sample Preparation for Analysis: Reconstitute the dried extract in 1 mL of methanol and filter through a 0.22 µm syringe filter before UPLC-MS/MS analysis.
Protocol 2: Quantitative Analysis of this compound by UPLC-MS/MS
This protocol provides a detailed method for the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
MS/MS (MRM) Parameters (Hypothetical):
Note: The exact m/z values for this compound should be determined by direct infusion of a purified standard. The following are representative values based on its predicted molecular weight and common fragmentation patterns of similar dicarboxylic acid phenazines.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | [M+H]⁺ | [M+H-H₂O]⁺ | 30 | 15 |
| This compound (Qualifier) | [M+H]⁺ | [M+H-CO₂]⁺ | 30 | 25 |
Procedure:
-
Standard Curve Preparation: Prepare a stock solution of purified this compound in methanol (1 mg/mL). Serially dilute the stock solution to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Analysis: Inject the prepared sample extracts and calibration standards into the UPLC-MS/MS system.
-
Data Acquisition and Processing: Acquire data in MRM mode using the specified transitions. Integrate the peak areas for the quantifier ion for both the standards and the samples.
-
Quantification: Generate a standard curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the quantitative analysis of this compound production. By employing standardized fermentation and extraction procedures coupled with a sensitive and specific UPLC-MS/MS method, researchers can obtain reliable and reproducible data. This is essential for advancing our understanding of this compound's therapeutic potential and for the development of optimized production strategies to meet future clinical and commercial demands. The provided diagrams and tables serve as valuable tools for visualizing the biosynthetic and regulatory pathways and for interpreting quantitative production data.
References
Griseoluteic Acid: Application Notes and Protocols for a Potential Microbial Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseoluteic acid is a modified phenazine (B1670421) metabolite produced by various microorganisms, most notably Streptomyces griseoluteus P510.[1] As a member of the phenazine class of compounds, it exhibits significant biological activity, including antimicrobial properties. Its unique structure and biological function suggest its potential as a biomarker in microbial studies, particularly for monitoring secondary metabolite production and investigating microbial interactions. This document provides detailed application notes and experimental protocols for the study of this compound.
Biological Activity and Potential Applications
This compound and its derivatives have demonstrated notable antimicrobial effects, positioning them as potential leads for novel antibiotic development.
-
Antimicrobial Activity: this compound has been shown to significantly inhibit the growth of bacteria such as Bacillus subtilis.[1] A derivative, D-alanylthis compound (AGA), exhibits potent, broad-spectrum antimicrobial activity, particularly against Gram-positive pathogens. AGA has been shown to be effective against numerous clinical isolates of Streptococcus pneumoniae at low concentrations.[2]
-
Mode of Action: Studies on AGA indicate that its antimicrobial activity involves the induction of the SOS response in Escherichia coli, a global response to DNA damage.[2] Both this compound and AGA can reduce cytochrome c, suggesting an interference with cellular redox processes.[2]
-
Biomarker Potential: The presence and concentration of this compound can serve as a chemical indicator of the metabolic state of producing organisms like Streptomyces. Monitoring its production could be valuable in fermentation optimization, microbial ecology studies, and identifying strains with high production capabilities for drug discovery.
Quantitative Data
While specific production yields for this compound from Streptomyces griseoluteus P510 are not extensively reported in publicly available literature, the antimicrobial potency of its derivative, D-alanylthis compound, has been quantified.
| Compound | Organism | Number of Isolates | MIC Range (µg/mL) |
| D-alanylthis compound | Streptococcus pneumoniae | 119 | <0.06 - 0.75 |
Table 1: Minimum Inhibitory Concentration (MIC) of D-alanylthis compound against clinical isolates of Streptococcus pneumoniae.
Experimental Protocols
Protocol 1: Extraction of this compound from Streptomyces griseoluteus Culture
This protocol describes the extraction of this compound from a liquid culture of S. griseoluteus P510.
Materials:
-
Liquid culture of S. griseoluteus P510
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform (B151607), methanol)
-
Rotary evaporator
-
Centrifuge and tubes
-
Glassware for extraction and chromatography
Procedure:
-
Harvesting: Centrifuge the liquid culture of S. griseoluteus P510 to separate the supernatant and mycelia.
-
Extraction:
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Homogenize the mycelia and extract with ethyl acetate.
-
-
Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Apply the dissolved extract to a silica gel column.
-
Elute the column with a gradient of solvents (e.g., a chloroform-methanol gradient) to separate the compounds.
-
Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Final Purification: Pool the fractions containing this compound and further purify using preparative HPLC if necessary.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound.
Materials:
-
Purified this compound standard
-
Extracted sample
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Syringe filters (0.22 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the extracted sample in methanol and filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or TFA.
-
Mobile Phase B: Methanol with 0.1% formic acid or TFA.
-
Gradient: A typical gradient would be to start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute compounds of varying polarity.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (typically in the UV range for phenazines, e.g., 254 nm and 365 nm).
-
-
Analysis:
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 3: SOS Response Induction Assay in E. coli
This assay is used to determine if a compound induces DNA damage, leading to the activation of the SOS response. A common method involves using a reporter strain of E. coli where a gene in the SOS regulon (e.g., sulA) is fused to a reporter gene like lacZ (encoding β-galactosidase).
Materials:
-
E. coli reporter strain (e.g., a strain with a sulA-lacZ fusion)
-
Luria-Bertani (LB) broth and agar
-
This compound
-
Positive control (e.g., nalidixic acid or UV irradiation)
-
Negative control (solvent vehicle)
-
ONPG (o-nitrophenyl-β-D-galactopyranoside)
-
Z-buffer
-
Spectrophotometer
Procedure:
-
Culture Preparation: Grow the E. coli reporter strain overnight in LB broth.
-
Exposure: Dilute the overnight culture into fresh LB broth and grow to early- or mid-log phase. Add different concentrations of this compound, the positive control, and the negative control to separate subcultures.
-
Incubation: Incubate the cultures for a defined period (e.g., 2-4 hours) to allow for induction of the SOS response.
-
β-Galactosidase Assay:
-
Measure the optical density (OD600) of each culture.
-
Lyse the cells (e.g., using chloroform and SDS).
-
Add ONPG to the cell lysate.
-
Stop the reaction by adding a sodium carbonate solution when a yellow color develops.
-
Measure the absorbance at 420 nm.
-
-
Data Analysis: Calculate the β-galactosidase activity (in Miller units). A significant increase in β-galactosidase activity in the this compound-treated samples compared to the negative control indicates induction of the SOS response.
Visualizations
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces griseoluteus P510 originates from the shikimic acid pathway, with chorismic acid being a key precursor. The pathway proceeds through the formation of phenazine-1,6-dicarboxylic acid, which is then converted to this compound by the action of four specific enzymes.
Caption: Biosynthesis of this compound from the shikimic acid pathway.
Experimental Workflow for this compound Analysis
The following workflow outlines the key steps from microbial culture to the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Signaling Pathway: General SOS Response
This compound has been shown to induce the SOS response, a complex network activated by DNA damage. The central players in this pathway are the RecA and LexA proteins.
Caption: General signaling pathway of the SOS response induced by DNA damage.
References
- 1. 18β-Glycyrrhetinic Acid Induces Metabolic Changes and Reduces Staphylococcus aureus Bacterial Cell-to-Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations into the in vitro antimicrobial activity and mode of action of the phenazine antibiotic D-alanylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Griseoluteic Acid Extraction from Culture
Welcome to the technical support center for the extraction of Griseoluteic acid from microbial cultures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the extraction and purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Yield of this compound in the Crude Extract
A common challenge in natural product extraction is obtaining a low yield of the target compound. Several factors can contribute to this issue, from suboptimal culture conditions to inefficient extraction procedures.
Question: My crude extract contains a very low concentration of this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields of this compound can stem from various stages of your workflow, including culture conditions and the extraction process itself. Here’s a breakdown of potential causes and solutions:
1. Suboptimal Culture Conditions: The production of secondary metabolites like this compound is highly dependent on the growth conditions of the producing microorganism, typically Streptomyces griseoluteus.
-
Troubleshooting Steps:
-
Optimize Culture Medium: The composition of the growth medium significantly impacts secondary metabolite production. Experiment with different carbon and nitrogen sources. For Streptomyces species, starch, glucose, and glycerol (B35011) are common carbon sources, while soybean meal, peptone, and yeast extract are effective nitrogen sources.
-
Control pH: The pH of the culture medium is a critical parameter. For many Streptomyces species, the optimal pH for secondary metabolite production is near neutral (pH 7.0). Monitor and adjust the pH of your culture as needed.
-
Maintain Optimal Temperature: The ideal temperature for the growth of Streptomyces and production of bioactive compounds is typically around 30°C. Ensure your incubator is maintaining a stable temperature.
-
Aeration and Agitation: Adequate aeration is crucial for the growth of aerobic bacteria like Streomyces. Optimize the agitation speed (e.g., 150-200 rpm) in shaker flasks to ensure sufficient oxygen supply.
-
Harvest Time: The production of secondary metabolites often occurs during the stationary phase of microbial growth. Perform a time-course study to determine the optimal harvest time for maximizing this compound production.
-
2. Inefficient Extraction Procedure: The choice of solvent and extraction method plays a pivotal role in the recovery of this compound from the culture broth and mycelium.
-
Troubleshooting Steps:
-
Solvent Selection: this compound is a phenazine (B1670421) derivative and is expected to be soluble in polar organic solvents. Ethyl acetate (B1210297) is a commonly used solvent for extracting phenazines from culture broths. Other solvents to consider, based on the polarity of similar compounds, include methanol (B129727), ethanol, and chloroform. Perform small-scale pilot extractions with different solvents to determine the most effective one for your specific culture conditions.
-
pH Adjustment of Culture Broth: The solubility of acidic compounds like this compound is pH-dependent. Acidifying the culture broth (e.g., to pH 3-4) before solvent extraction can protonate the carboxylic acid group, making the molecule less polar and more soluble in organic solvents, thus improving extraction efficiency.
-
Extraction from Mycelium: A significant amount of this compound may be retained within the mycelial biomass. After separating the culture broth, extract the mycelium with a suitable organic solvent like methanol or acetone (B3395972) to recover any intracellular product.
-
Multiple Extractions: Perform multiple extractions (e.g., 3 times) of both the culture filtrate and the mycelium to ensure complete recovery of the compound.
-
Issue 2: Co-extraction of Impurities and Difficulty in Purification
Crude extracts from microbial cultures are complex mixtures containing a wide array of compounds. Separating the target molecule from these impurities can be a significant challenge.
Question: My crude extract is highly impure, making the purification of this compound difficult. How can I improve the purity of my sample?
Answer:
Purification of this compound from a complex crude extract typically requires a multi-step chromatographic approach. Here are some strategies to enhance purity:
1. Pre-purification/Fractionation:
-
Troubleshooting Steps:
-
Liquid-Liquid Partitioning: Before proceeding to column chromatography, you can perform a liquid-liquid partitioning of the crude extract. Dissolve the extract in a biphasic solvent system (e.g., ethyl acetate and water) to separate compounds based on their polarity. This can remove highly polar or non-polar impurities.
-
Solid-Phase Extraction (SPE): SPE can be a valuable step for sample clean-up and enrichment of the target compound. Choose a sorbent (e.g., C18) that retains this compound while allowing impurities to pass through, or vice-versa.
-
2. Column Chromatography:
-
Troubleshooting Steps:
-
Choice of Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the purification of moderately polar compounds like this compound. For compounds that are sensitive to acidic conditions, neutral alumina (B75360) can be an alternative.
-
Solvent System Optimization: The key to a successful separation on a silica gel column is the selection of an appropriate mobile phase. Start with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and the major impurities.
-
Gradient Elution: Employing a gradient elution (a gradual change in the mobile phase composition) rather than an isocratic elution (constant mobile phase composition) often provides better resolution for complex mixtures.
-
3. High-Performance Liquid Chromatography (HPLC):
-
Troubleshooting Steps:
-
Column Selection: A C18 reversed-phase column is a good starting point for the purification of phenazine derivatives.
-
Mobile Phase Optimization: A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Optimize the gradient profile (the rate of change of the organic solvent concentration) to achieve baseline separation of this compound from closely eluting impurities.
-
Method Development: For developing a robust HPLC method, systematically vary parameters such as the mobile phase composition, pH, and flow rate.
-
Issue 3: Degradation of this compound During Extraction and Storage
The stability of the target compound is a critical factor that can significantly impact the final yield. Phenazine compounds can be sensitive to factors like pH, temperature, and light.
Question: I suspect that my this compound is degrading during the extraction process or upon storage. What precautions should I take?
Answer:
To minimize the degradation of this compound, consider the following stability-related factors:
1. pH Stability:
-
Troubleshooting Steps:
-
Avoid Extreme pH: While acidification can improve extraction efficiency, prolonged exposure to strong acids or bases can lead to degradation. If you need to adjust the pH, do so just before extraction and neutralize the extract shortly after.
-
Buffer Solutions: When working with purified this compound in aqueous solutions, use buffers to maintain a stable pH. The optimal pH for the stability of many organic acids is in the slightly acidic to neutral range.
-
2. Temperature Stability:
-
Troubleshooting Steps:
-
Avoid High Temperatures: During solvent evaporation (e.g., using a rotary evaporator), use a water bath with a moderate temperature (e.g., 30-40°C) to prevent thermal degradation.
-
Cold Storage: Store your crude extract and purified fractions at low temperatures (-20°C or -80°C) to minimize degradation over time.
-
3. Oxidative Stability:
-
Troubleshooting Steps:
-
Use of Antioxidants: Some phenazine derivatives are susceptible to oxidation. If you observe degradation that might be due to oxidation, consider adding an antioxidant like sodium ascorbate (B8700270) to your culture broth before extraction.
-
Inert Atmosphere: For long-term storage of highly pure this compound, consider storing it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical workflow for this compound extraction?
A1: A general workflow for the extraction and purification of this compound from a Streptomyces culture is as follows:
Q2: Which solvents are best for dissolving pure this compound?
A2: Based on its chemical structure (a carboxylic acid derivative of phenazine), this compound is expected to be soluble in polar organic solvents. The following table summarizes the expected solubility based on general principles for similar compounds.
| Solvent | Polarity Index | Expected Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | 7.2 | High |
| Methanol | 5.1 | High |
| Ethanol | 4.3 | Moderate |
| Acetone | 5.1 | Moderate |
| Ethyl Acetate | 4.4 | Moderate |
| Chloroform | 4.1 | Low to Moderate |
| Water | 10.2 | Low (solubility increases at higher pH) |
| Hexane | 0.1 | Very Low |
Q3: What are the key parameters to optimize for HPLC purification of this compound?
A3: For successful HPLC purification, focus on optimizing the following:
Experimental Protocols
Protocol 1: Small-Scale Extraction of this compound for Analytical Purposes
This protocol is suitable for an initial assessment of this compound production in a culture.
-
Harvest: Take a 50 mL sample of the Streptomyces griseoluteus culture at the desired time point.
-
Separation: Centrifuge the culture at 5,000 x g for 15 minutes to separate the supernatant (culture broth) and the mycelial pellet.
-
Supernatant Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Acidify the supernatant to approximately pH 3-4 with 1M HCl.
-
Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction two more times with fresh ethyl acetate.
-
Pool the ethyl acetate fractions.
-
-
Mycelium Extraction:
-
To the mycelial pellet, add 20 mL of methanol and vortex thoroughly for 5 minutes.
-
Centrifuge at 5,000 x g for 10 minutes and collect the methanol supernatant.
-
Repeat the extraction with another 20 mL of methanol.
-
Pool the methanol fractions.
-
-
Concentration:
-
Combine the pooled ethyl acetate and methanol extracts.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 35°C until a dry crude extract is obtained.
-
-
Analysis: Dissolve the crude extract in a known volume of methanol for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Preparative HPLC Purification of this compound
This protocol outlines a general method for purifying this compound from a partially purified fraction obtained from silica gel column chromatography.
-
Sample Preparation: Dissolve the enriched this compound fraction in a minimal amount of the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System and Column:
-
System: A preparative HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
-
Gradient Program:
-
Time (min) | % Solvent B
-
---|---
-
0 | 20
-
5 | 20
-
35 | 80
-
40 | 100
-
45 | 100
-
50 | 20
-
60 | 20
-
Note: This is a starting gradient and should be optimized based on the separation of the target compound from impurities.
-
-
Flow Rate: 10 mL/min.
-
Detection: Monitor the elution profile at a wavelength where this compound has strong absorbance (phenazines typically absorb in the UV-Vis range, e.g., around 254 nm and 365 nm).
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC system.
-
Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization (freeze-drying) to obtain the purified this compound.
Griseoluteic Acid Production: Technical Support Center
Welcome to the technical support center for optimizing Griseoluteic acid yield from Streptomyces. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant? A1: this compound is a cytotoxic phenazine (B1670421) compound secreted by Streptomyces griseoluteus P510.[1] Phenazines are a class of redox-active aromatic compounds with notable antifungal and cytotoxic activities, making them relevant for applications in medicine, agriculture, and industry.[1][2]
Q2: What is the biosynthetic origin of this compound in Streptomyces? A2: this compound, like other phenazines produced by Streptomyces, originates from the shikimic acid pathway.[3] The core phenazine structure is synthesized from precursors derived from this pathway, with phenazine-1,6-dicarboxylic acid (PDC) being the key intermediate for most phenazines in Streptomyces.[4] This is distinct from Pseudomonas species, which typically use phenazine-1-carboxylic acid (PCA) as the primary precursor.
Q3: Which microbial strains are known to produce this compound? A3: The primary known producer of this compound is Streptomyces griseoluteus P510. While other Streptomyces species are prolific producers of various phenazine derivatives, this compound production has been specifically characterized in this strain.
Q4: Has the complete biosynthetic pathway for this compound been identified? A4: Yes, the biosynthetic gene cluster in S. griseoluteus P510 has been identified. A recent study confirmed that four specific enzymes (SgpH, SgpI, SgpK, and SgpL) are responsible for converting phenazine-1,6-dicarboxylic acid into this compound. This pathway has also been successfully expressed in heterologous hosts like Pseudomonas chlororaphis to improve production efficiency.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cultivation of Streptomyces and the production of this compound.
Problem 1: Low or No this compound Yield Despite Good Cell Growth
Q: My Streptomyces culture shows healthy mycelial growth, but HPLC analysis reveals little to no this compound. What are the likely causes?
A: This is a common issue where primary metabolism (growth) is robust, but secondary metabolism (antibiotic production) is not induced. Several factors could be responsible:
-
Suboptimal Media Composition: Secondary metabolite production in Streptomyces is highly sensitive to the nutritional environment. Production is often triggered by nutrient limitation or stress, so rich media that support rapid growth may suppress phenazine biosynthesis.
-
Incorrect Culture pH: The initial pH of the culture medium is critical. For many Streptomyces species, a neutral initial pH (around 7.0) is optimal for secondary metabolite production.
-
Inadequate Aeration: Phenazine biosynthesis is an aerobic process. Insufficient oxygen transfer, often indicated by large, dense pellets in liquid culture, can severely limit yield.
-
Improper Incubation Temperature: The optimal temperature for growth may not be the same as for secondary metabolite production. A common temperature for cultivating Streptomyces is 27-30°C.
-
Harvesting at the Wrong Time: this compound is a secondary metabolite, meaning its production typically occurs during the late logarithmic or stationary phase of growth. Harvesting too early will result in low yields.
Solution Steps:
-
Optimize Media: Systematically vary the carbon and nitrogen sources. Starch and dextrin (B1630399) are often better carbon sources than glucose for antibiotic production. See Table 1 for suggested media components.
-
Control Physical Parameters: Calibrate and strictly control the pH, temperature, and agitation speed of your fermenter or shaker flask. Refer to Table 2 for recommended starting parameters.
-
Conduct a Time-Course Study: Sample your culture at regular intervals (e.g., every 24 hours) for an extended period (e.g., 7-10 days) to determine the optimal harvest time for maximum yield.
Problem 2: Inconsistent Yields Between Fermentation Batches
Q: I am observing significant batch-to-batch variability in my this compound production. How can I improve consistency?
A: Inconsistency often stems from a lack of standardization in the experimental workflow.
-
Inoculum Variability: The age, size, and physiological state of the inoculum can dramatically affect fermentation performance. Using spores or a standardized seed culture is crucial.
-
Media Preparation: Minor variations in media components or preparation (e.g., sterilization method, final pH) can lead to different outcomes.
-
Physical Conditions: Fluctuations in incubator temperature or shaker speed can impact metabolic activity.
Solution Steps:
-
Standardize Inoculum: Prepare a large, homogenous spore suspension or a multi-stage seed culture. Always use inoculum from the same stage of growth for your production cultures.
-
Use Pre-mixed Media: If possible, prepare a large batch of powdered media components to minimize weighing errors between batches.
-
Monitor and Log Parameters: Keep a detailed log of all fermentation parameters for each batch to identify potential sources of variation.
Problem 3: Boosting Yield via Precursor Feeding
Q: How can I use precursor feeding to increase the final titer of this compound?
A: Precursor feeding can significantly enhance the yield of a target metabolite by increasing the availability of essential building blocks, thereby overcoming potential bottlenecks in the biosynthetic pathway.
-
Identify the Core Precursor: The biosynthesis of all phenazines, including this compound, begins with chorismic acid, which is derived from the shikimate pathway.
-
Feeding Strategy: Supplying intermediates of the shikimate pathway can channel metabolic flux towards phenazine production. However, the timing and concentration of precursor addition are critical to avoid toxicity or growth inhibition.
Solution Steps:
-
Select Precursors: Start with early-stage, less expensive precursors like shikimic acid. See Table 3 for suggestions.
-
Optimize Feeding Parameters:
-
Concentration: Test a range of concentrations to find the optimal level that boosts yield without being toxic.
-
Timing: Add the precursor at the onset of the stationary phase, when the biosynthetic genes are typically expressed, to maximize incorporation.
-
Data & Parameters
Table 1: Suggested Media Components for Streptomyces Cultivation
| Component | Suggested Concentration | Role & Rationale | Source |
| Carbon Source | 10-20 g/L | Starch, Dextrin, or Mannitol are often preferred over glucose for secondary metabolite production as they are more slowly utilized. | |
| Nitrogen Source | 2-5 g/L | Peptone, Tryptone, or Casein can serve as effective nitrogen sources. The C:N ratio is critical for inducing secondary metabolism. | |
| Yeast Extract | 1-2 g/L | Provides essential vitamins and growth factors. | |
| Phosphate (B84403) Source | 0.5-1 g/L | K2HPO4 or KH2PO4. Phosphate levels can influence the onset of secondary metabolism. | |
| Trace Elements | As per standard recipes | MgSO4, FeSO4, etc., are crucial cofactors for many enzymes in the biosynthetic pathway. |
Table 2: General Culture Conditions for Optimizing Production
| Parameter | Recommended Range | Rationale | Source |
| Temperature | 27 - 30°C | Optimal range for balancing growth and secondary metabolite production in many Streptomyces species. | |
| Initial pH | 7.0 - 8.0 | A neutral to slightly alkaline initial pH is often required for robust antibiotic production. | |
| Agitation Speed | 200 - 250 rpm | Ensures sufficient aeration and nutrient mixing while preventing excessive shear stress that can damage mycelia. | |
| Incubation Time | 5 - 10 days | Secondary metabolite production peaks in the stationary phase, which can take several days to reach and complete. |
Table 3: Precursor Feeding Strategy
| Precursor | Suggested Starting Concentration | Feeding Time | Rationale | Source |
| Shikimic Acid | 0.1 - 1.0 mM | 48-72 hours post-inoculation | An early precursor in the pathway leading to chorismate, the direct building block for phenazines. | |
| Chorismic Acid | 0.05 - 0.5 mM | 48-72 hours post-inoculation | The direct branch-point precursor for phenazine biosynthesis. More expensive but more direct. |
Visualizations and Workflows
Caption: Simplified biosynthetic pathway of this compound from central metabolism.
Caption: Experimental workflow for systematically optimizing this compound yield.
Caption: A logic tree for troubleshooting low this compound yields.
Experimental Protocols
Protocol 1: Culturing S. griseoluteus for this compound Production
-
Inoculum Preparation:
-
Aseptically scrape spores from a mature (10-14 days) agar (B569324) plate (e.g., Starch Casein Agar) into sterile water with 0.05% Tween 80.
-
Alternatively, grow a seed culture in a suitable liquid medium (e.g., Tryptone Soy Broth) for 48-72 hours at 28°C, 200 rpm.
-
-
Production Culture:
-
Prepare the production medium (refer to Table 1) in a baffled flask (filling no more than 20% of the flask volume to ensure adequate aeration).
-
Inoculate the production medium with 5% (v/v) of the seed culture or a standardized spore suspension.
-
Incubate at 28°C with agitation at 220 rpm for 7-10 days.
-
Protocol 2: Extraction of this compound
-
Separation: Centrifuge the culture broth at 8,000 x g for 20 minutes to separate the supernatant from the mycelial biomass.
-
Acidification: Transfer the supernatant to a separation funnel and acidify to pH 2.0-3.0 using 2M HCl. This protonates the acidic this compound, making it more soluble in organic solvents.
-
Solvent Extraction: Add an equal volume of ethyl acetate (B1210297) and shake vigorously for 2 minutes. Allow the layers to separate.
-
Collection: Collect the upper organic layer. Repeat the extraction process on the aqueous layer two more times to maximize recovery.
-
Drying and Concentration: Pool the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Re-dissolve the dried extract in a known volume of methanol (B129727) or DMSO for analysis.
Protocol 3: Quantification by Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 125 mm x 4.0 mm, 5 µm particle size) and a photodiode array (PDA) or UV detector is suitable.
-
Mobile Phase: An isocratic or gradient system can be used. A common starting point is a mixture of acetonitrile (B52724) and water (with 0.1% formic or phosphoric acid). For example, an isocratic mobile phase of 35% acetonitrile and 65% 5.3 mM phosphate buffer.
-
Detection: Monitor the chromatogram at the absorbance maximum for phenazines, typically around 252 nm.
-
Standard Curve: Prepare a series of known concentrations of a purified this compound standard (if available) or a related phenazine standard to create a calibration curve.
-
Analysis: Inject the reconstituted sample extract. The concentration of this compound in the sample can be determined by comparing its peak area to the standard curve. The identity can be further confirmed using LC-MS if available.
References
- 1. Elucidation of the Biosynthesis of this compound in Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Screening of natural phenazine producers for electroactivity in bioelectrochemical systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
improving Griseoluteic acid stability in solution
Welcome to the technical support center for Griseoluteic acid. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of this compound in solution during their experiments.
Disclaimer: Specific stability data for this compound is not extensively available in public literature. The guidance provided here is based on the general chemical properties of phenazine-class antibiotics and structurally related molecules. Researchers should perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a modified phenazine (B1670421) dicarboxylic acid with antimicrobial and cytotoxic properties, first isolated from Streptomyces griseoluteus.[1][2] Like many phenazine compounds, it is a redox-active molecule with a conjugated structure, making it susceptible to degradation by factors such as pH, light, and temperature.[3] Ensuring its stability in solution is critical for obtaining reproducible and accurate results in biological assays and for the development of potential therapeutic applications.
Q2: What are the primary factors that can affect the stability of this compound in solution?
The primary factors influencing the stability of phenazine compounds like this compound include:
-
pH: The solubility and stability of phenazines can be highly pH-dependent. As a dicarboxylic acid, this compound's charge state and solubility will change significantly with pH, which can impact its stability.[3][4]
-
Light: Phenazine and similar heterocyclic structures are often photosensitive and can degrade upon exposure to light, especially UV radiation. This can lead to discoloration and loss of activity.
-
Temperature: Elevated temperatures can accelerate degradation reactions. For short-term storage, refrigeration is often recommended, while long-term storage typically requires freezing.
-
Oxygen: The redox-active nature of the phenazine core means it can be susceptible to oxidation, especially in the presence of oxygen and light.
-
Solvent: The choice of solvent can impact stability. For example, halogenated solvents have been shown to accelerate the photodegradation of related compounds.
Q3: What is the recommended way to store a stock solution of this compound?
Based on general practices for phenazine antibiotics, stock solutions should be prepared in a suitable solvent (such as DMSO), aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored protected from light at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).
Q4: How can I monitor the degradation of this compound in my experiments?
Degradation can be monitored by a combination of techniques:
-
Visually: A change in the color of the solution may indicate degradation.
-
Spectrophotometry: A decrease in the absorbance at the characteristic λmax of this compound over time can indicate degradation.
-
High-Performance Liquid Chromatography (HPLC): This is the most reliable method. A stability-indicating HPLC method can be used to separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound over time provides a quantitative measure of degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution changes color (e.g., fades or darkens) during the experiment. | Photodegradation: The solution was likely exposed to ambient or UV light. | Work in a light-protected environment. Use amber-colored vials or wrap containers in aluminum foil. Minimize light exposure during sample preparation and analysis. |
| pH Shift: The pH of the buffer or medium may have changed, altering the protonation state of the molecule. | Ensure the buffer has sufficient capacity to maintain the desired pH throughout the experiment. Re-measure the pH of the solution. | |
| Loss of biological activity in the assay. | Chemical Degradation: this compound has degraded into inactive compounds. | Perform a stability study under your specific experimental conditions (buffer, temperature, light) using HPLC to quantify the concentration of intact this compound over time. Consider adding antioxidants like ascorbic acid or using deoxygenated buffers if oxidation is suspected. |
| Precipitate forms in the aqueous buffer. | Poor Solubility at Experimental pH: this compound is a dicarboxylic acid, and its solubility is expected to be lowest at acidic pH values where it is not ionized. | Determine the solubility of this compound across a range of pH values to find the optimal pH for your experiment. You may need to use a co-solvent (e.g., a small percentage of DMSO or ethanol) to maintain solubility, but be sure to include a vehicle control in your experiments. |
| Inconsistent results between experimental repeats. | Inconsistent Solution Handling: Variations in storage time, light exposure, or temperature between experiments. | Standardize your experimental protocol. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Ensure all experimental conditions are consistent. |
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound at 37°C
This table is a template for researchers to record their own stability data. The values provided are for illustrative purposes only and are based on the expected behavior of a phenazine dicarboxylic acid.
| pH | Buffer System | Incubation Time (hours) | % this compound Remaining (HPLC Analysis) | Observations |
| 3.0 | Citrate | 0 | 100 | Clear, pale yellow solution |
| 6 | 85 | Slight color change | ||
| 24 | 60 | Significant color change | ||
| 5.0 | Acetate | 0 | 100 | Clear, pale yellow solution |
| 6 | 95 | |||
| 24 | 88 | |||
| 7.4 | Phosphate | 0 | 100 | Clear, yellow solution |
| 6 | 98 | |||
| 24 | 92 | |||
| 9.0 | Borate | 0 | 100 | Clear, deep yellow solution |
| 6 | 90 | |||
| 24 | 75 |
Experimental Protocols
Protocol: Assessing the pH Stability of this compound
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, acetate, phosphate, borate) covering a pH range from 3 to 9.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Preparation of Working Solutions: Dilute the stock solution into each buffer to a final concentration (e.g., 100 µM). Ensure the final concentration of DMSO is low (e.g., <1%) and consistent across all samples.
-
Incubation: Incubate the working solutions in a temperature-controlled environment (e.g., 37°C) protected from light.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the concentration of the remaining this compound.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH condition to determine the degradation kinetics.
Visualizations
Hypothetical Degradation Pathway
References
troubleshooting emulsion formation in Griseoluteic acid extraction
Welcome to the technical support center for Griseoluteic acid extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a specific focus on the formation of emulsions during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound is a phenazine-based antibiotic produced by the bacterium Streptomyces griseoluteus.[1][2][3] Like many natural products derived from fermentation, its extraction from the culture broth can be challenging due to the complex mixture of biomolecules present, including proteins, lipids, and polysaccharides. These molecules can act as natural surfactants, leading to the formation of stable emulsions during liquid-liquid extraction.[4][5]
Q2: What causes emulsion formation during the extraction of this compound?
Emulsion formation is a common issue when performing liquid-liquid extraction on fermentation broths. The primary causes include:
-
Presence of Surfactant-like Molecules: Fermentation broths are rich in compounds like proteins, phospholipids, and free fatty acids that can stabilize droplets of the organic solvent within the aqueous phase, preventing the two layers from separating.
-
Vigorous Agitation: Excessive shaking or mixing during the extraction process can increase the dispersion of the organic solvent into fine droplets, promoting the formation of a stable emulsion.
-
High Biomass Concentration: A high density of microbial cells or cell debris can contribute to the stabilization of emulsions.
Q3: How can I prevent emulsions from forming in the first place?
Prevention is often more effective than treating an emulsion once it has formed. Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This reduces the mechanical energy that creates fine droplets while still allowing for sufficient surface area contact for extraction.
-
Pre-extraction Centrifugation: Spin down the fermentation broth at a high speed to pellet the bacterial cells and larger debris before beginning the extraction.
-
Alternative Extraction Methods: For samples prone to emulsion formation, consider alternative techniques such as Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE), which avoid the direct mixing of two immiscible liquid phases.
Troubleshooting Guide: Emulsion Formation
This guide provides a systematic approach to breaking a stable emulsion that has formed during the liquid-liquid extraction of this compound.
Initial Steps: Physical Methods
If an emulsion has formed, start with these gentle physical methods.
Problem: A stable, cloudy layer persists between the aqueous and organic phases.
| Method | Description | Quantitative Parameters (Suggested Starting Points) |
| Patience | Allow the separatory funnel to stand undisturbed. Gravity alone can sometimes be sufficient to break a weak emulsion. | Time: 15-60 minutes |
| Gentle Agitation | Gently swirl the separatory funnel or tap the sides. This can help to coalesce the dispersed droplets. | - |
| Temperature Change | Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the mixture and promote separation. | Temperature: 40-50°C |
| Centrifugation | If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at high speed is a highly effective method to physically force the separation of the layers. | Speed: 4,000-15,000 x g Time: 10-20 minutes |
Chemical Intervention
If physical methods are unsuccessful, the addition of certain reagents can alter the chemical properties of the mixture to destabilize the emulsion.
| Method | Description | Reagent & Concentration (Suggested Starting Points) |
| "Salting Out" | Adding a saturated salt solution (brine) increases the ionic strength of the aqueous phase. This decreases the solubility of organic molecules in the aqueous layer and can disrupt the surfactant properties of emulsifying agents, leading to phase separation. | Reagent: Saturated Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄) solution. Concentration: Add 10-20% of the aqueous phase volume. |
| pH Adjustment | Emulsions can be stabilized by molecules with ionizable functional groups. Adjusting the pH of the aqueous phase can neutralize the charge on these molecules, reducing their ability to act as surfactants. For acidic compounds like this compound, lowering the pH is often effective. | Reagent: Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄). Target pH: 2-3 |
| Solvent Addition | Adding a small amount of a different organic solvent can alter the polarity of the organic phase, which may help to dissolve the emulsifying agents and break the emulsion. | Reagent: A small volume of a different organic solvent (e.g., methanol, ethanol, or chloroform). |
Filtration Techniques
For emulsions stabilized by fine particulate matter, filtration can be an effective solution.
| Method | Description |
| Filtration through Glass Wool | A simple method where the emulsified mixture is passed through a plug of glass wool in a funnel. The glass wool can help to physically break up the emulsion. |
| Filtration through Celite® | Filtering the mixture through a pad of diatomaceous earth (Celite®) can remove fine particulates that may be stabilizing the emulsion. |
| Phase Separation Paper | This specialized filter paper is hydrophobic and allows the organic phase to pass through while retaining the aqueous phase, effectively separating the two layers. |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction of this compound
Disclaimer: This is a generalized protocol based on the extraction of similar microbial metabolites and should be optimized for your specific experimental conditions.
-
Preparation of Fermentation Broth: Centrifuge the Streptomyces griseoluteus culture at 5,000 x g for 15 minutes to pellet the cells. Decant the supernatant for extraction.
-
pH Adjustment: Adjust the pH of the supernatant to 3.0 using 1M HCl.
-
Solvent Addition: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate (B1210297).
-
Extraction: Gently invert the separatory funnel 15-20 times, with periodic venting. Avoid vigorous shaking.
-
Phase Separation: Allow the funnel to stand and the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Collection: Drain the lower aqueous layer. Collect the upper organic (ethyl acetate) layer containing the this compound.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize recovery.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
Protocol 2: Supported Liquid Extraction (SLE) - An Alternative to LLE
SLE is an effective technique to avoid emulsion formation altogether.
-
Sample Pre-treatment: Adjust the pH of the clarified fermentation broth (supernatant) to 3.0.
-
Loading: Load the pH-adjusted sample onto the SLE cartridge (diatomaceous earth). The volume of the sample should not exceed the capacity of the cartridge.
-
Adsorption: Allow the sample to adsorb onto the solid support for 5-10 minutes.
-
Elution: Add the extraction solvent (e.g., ethyl acetate) to the cartridge and allow it to flow through under gravity. Collect the eluate. Repeat the elution step for exhaustive extraction.
-
Concentration: Concentrate the collected eluate using a rotary evaporator.
Visualized Workflows
Caption: A decision-tree workflow for troubleshooting emulsion formation.
Caption: Comparison of common extraction methods for this compound.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Isolation and purification of a modified phenazine, this compound, produced by Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of the Biosynthesis of this compound in Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Low Solubility of Griseoluteic Acid
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of Griseoluteic acid during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to help you achieve successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a modified phenazine (B1670421) compound produced by Streptomyces griseoluteus[1]. It exhibits significant biological activity, including antimicrobial and cytotoxic effects, making it a compound of interest for therapeutic development[1][2]. Like many phenazine derivatives, this compound has a hydrophobic structure, which leads to poor solubility in aqueous solutions[3]. This low solubility can result in experimental challenges such as precipitation in buffers, inaccurate concentration measurements, and reduced bioavailability in cell-based assays, ultimately impacting the reliability and reproducibility of research findings.
Q2: What are the general solubility characteristics of this compound?
Q3: My this compound, dissolved in a stock solution of DMSO, is precipitating when I add it to my aqueous experimental buffer. What can I do?
A3: This is a common issue when the final concentration of the compound in the aqueous medium exceeds its solubility limit. Here are a few troubleshooting steps:
-
Decrease the final concentration: The simplest approach is to work with a lower final concentration of this compound in your experiment.
-
Increase the co-solvent concentration: A slightly higher percentage of DMSO in the final aqueous solution can help maintain solubility. However, it is crucial to keep the final DMSO concentration low (typically below 0.5% v/v) to avoid solvent-induced toxicity in cellular assays.
-
Utilize a solubility-enhancing formulation: For experiments requiring higher concentrations, employing a formulation strategy such as cyclodextrin (B1172386) complexation, solid dispersion, or nanoparticle encapsulation is recommended. Detailed protocols for these techniques are provided below.
Q4: What are the primary strategies to enhance the aqueous solubility of this compound for in vitro and in vivo studies?
A4: Several formulation strategies can be employed to improve the aqueous solubility and bioavailability of poorly soluble compounds like this compound. The main approaches include:
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin host to form an inclusion complex with a hydrophilic exterior.
-
Solid Dispersion: Dispersing this compound in a solid, hydrophilic polymer matrix at a molecular level.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range, which increases the surface area-to-volume ratio and enhances dissolution rates.
Quantitative Data Summary
Due to the lack of specific solubility data for this compound, the following table provides a general overview of the solubility of phenazine compounds in common solvents. This can serve as a starting point for solvent selection in your experiments.
| Solvent | General Solubility of Phenazine Compounds | Reference |
| Water | Sparingly soluble to insoluble | |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | |
| Ethanol | Slightly soluble to soluble | |
| Acetone | Slightly soluble | |
| Chloroform | Soluble |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the solubility of this compound. These protocols are based on established methods for other poorly soluble compounds and can be adapted for this compound.
Protocol 1: Cyclodextrin Inclusion Complexation
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to improve its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or appropriate buffer
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water or your experimental buffer (e.g., 10-50 mM). The concentration can be optimized based on the desired final concentration of this compound.
-
Add this compound powder to the HP-β-CD solution. A molar ratio of 1:1 to 1:2 (this compound:HP-β-CD) is a good starting point.
-
Stir the mixture vigorously at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The container should be sealed to prevent solvent evaporation.
-
After the incubation period, filter the solution through a 0.22 µm sterile filter to remove any undissolved this compound.
-
The resulting clear filtrate contains the solubilized this compound-HP-β-CD complex and is ready for use in your experiments.
Protocol 2: Solid Dispersion by Solvent Evaporation
This protocol outlines the preparation of a solid dispersion of this compound in a hydrophilic polymer, such as polyvinylpyrrolidone (B124986) (PVP), to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
A suitable volatile organic solvent (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Select a drug-to-polymer weight ratio (e.g., 1:5, 1:10).
-
Dissolve both this compound and PVP K30 in a minimal amount of the chosen solvent in a round-bottom flask. Ensure complete dissolution of both components.
-
Remove the solvent using a rotary evaporator under reduced pressure. The water bath temperature should be kept low to minimize thermal degradation.
-
Continue the evaporation until a thin, solid film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.
-
The resulting solid dispersion can be gently scraped from the flask and stored in a desiccator until use. This solid can then be dissolved in aqueous media for your experiments.
Protocol 3: Nanoparticle Formulation by Solvent-Antisolvent Precipitation
This protocol describes a method to produce nanoparticles of this compound, which can improve its dissolution rate and bioavailability.
Materials:
-
This compound
-
A suitable solvent in which this compound is soluble (e.g., DMSO or ethanol)
-
An antisolvent in which this compound is insoluble (e.g., deionized water)
-
A stabilizer to prevent particle aggregation (e.g., Pluronic F-127 or Tween 80)
-
High-speed homogenizer or sonicator
Procedure:
-
Dissolve this compound in the chosen solvent to prepare the organic phase.
-
Dissolve the stabilizer in the antisolvent (water) to prepare the aqueous phase. A typical stabilizer concentration is 0.1-1% (w/v).
-
Rapidly inject the organic phase containing this compound into the aqueous phase under high-speed homogenization or sonication. The rapid mixing will cause the this compound to precipitate as nanoparticles.
-
Continue homogenization or sonication for a specified period to ensure uniform particle size.
-
The resulting nanoparticle suspension can be used directly or further processed (e.g., lyophilized) to obtain a powder.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows for solubility enhancement and the proposed signaling pathway for the cytotoxic action of this compound.
Caption: Workflow for enhancing the solubility of this compound.
Caption: Proposed cytotoxic signaling pathway of this compound.
References
- 1. Isolation and purification of a modified phenazine, this compound, produced by Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of the Biosynthesis of this compound in Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
enhancing production of Griseoluteic acid through media optimization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the production of Griseoluteic acid from Streptomyces griseoluteus. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your fermentation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound fermentation and provides actionable solutions.
Q1: My Streptomyces griseoluteus culture is growing well (high biomass), but the this compound yield is low. What are the potential causes?
A1: This is a common issue where primary metabolism (cell growth) is robust, but secondary metabolism (this compound production) is lagging. Several factors could be at play:
-
Nutrient Repression: High concentrations of readily metabolizable carbon sources, like glucose, can repress the biosynthesis of secondary metabolites. Similarly, an imbalanced carbon-to-nitrogen ratio can favor biomass accumulation over product formation.[1]
-
Phosphate (B84403) Inhibition: High levels of phosphate in the medium are known to suppress the production of many secondary metabolites in Streptomyces.[2]
-
Suboptimal Precursor Supply: The biosynthesis of this compound, a phenazine (B1670421) derivative, originates from the shikimic acid pathway.[3] Insufficient precursors from this pathway can limit the final product yield.
-
Inappropriate Timing of Induction: The production of secondary metabolites is often growth-phase dependent, typically occurring during the stationary phase. Your fermentation conditions might not be optimal for inducing the biosynthetic gene cluster for this compound.
Troubleshooting Steps:
-
Carbon Source Optimization: Experiment with different carbon sources or use a fed-batch strategy to maintain a low concentration of the primary carbon source during the production phase.
-
Phosphate Level Adjustment: Test different concentrations of phosphate in your medium to find the optimal level that supports growth without inhibiting this compound production.
-
Precursor Feeding: Consider supplementing the medium with precursors of the shikimic acid pathway, such as chorismic acid, although this can be costly. A more practical approach is to optimize the medium to enhance the natural production of these precursors.
-
Fermentation Time Course Analysis: Monitor both biomass and this compound concentration over a longer fermentation period to identify the optimal harvest time.
Q2: I'm observing inconsistent this compound yields between different fermentation batches. What could be the reason?
A2: Batch-to-batch variability is often due to inconsistencies in the inoculum preparation or media composition.
-
Inoculum Quality: The age, physiological state, and size of the inoculum can significantly impact the fermentation performance.
-
Media Preparation: Slight variations in the preparation of the culture medium, such as incomplete dissolution of components or pH fluctuations, can lead to inconsistent results.
-
Genetic Instability: Streptomyces species can be prone to genetic instability, which may lead to a loss of productivity over successive generations.
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Develop a strict protocol for preparing your seed culture, ensuring consistency in the age and density of the culture used for inoculation.
-
Precise Media Preparation: Carefully control the weighing of components, ensure complete dissolution, and accurately adjust the pH of the medium before sterilization.
-
Strain Maintenance: Maintain a cryopreserved stock of a high-producing strain and avoid excessive subculturing. Periodically re-isolate single colonies and screen for this compound production to ensure strain viability.
Q3: My Streptomyces griseoluteus culture is not growing well or is lysing prematurely. What should I do?
A3: Poor growth or lysis can be caused by several factors, including suboptimal culture conditions or contamination.
-
Suboptimal pH: The pH of the culture medium can drift during fermentation, and if it moves outside the optimal range for S. griseoluteus, it can inhibit growth or lead to cell lysis.
-
Inadequate Aeration: Streptomyces are aerobic bacteria and require sufficient oxygen for growth and secondary metabolite production.
-
Bacteriophage Contamination: Bacteriophage infections can lead to rapid lysis of bacterial cultures.
Troubleshooting Steps:
-
pH Monitoring and Control: Monitor the pH of your culture throughout the fermentation and use buffers or automated pH control to maintain it within the optimal range (typically near neutral for Streptomyces).
-
Optimize Aeration and Agitation: Ensure adequate oxygen supply by optimizing the agitation speed and aeration rate in your fermenter. For shake flask cultures, use baffled flasks and an appropriate fill volume.
-
Check for Phage Contamination: If you suspect phage contamination, you can perform a plaque assay to confirm their presence. Ensure strict aseptic techniques to prevent future contamination.
Data Presentation: Media Composition and Yield
Table 1: Production of Phenazine-1,6-dicarboxylic Acid (PDC) in Different Media [4]
| Medium | Carbon Source | PDC Yield (mg/L) |
| R5 Medium | Sucrose, Glucose | 1165.8 |
| Mineral Medium | Xylan | 259.6 |
Table 2: Composition of R5 Medium for Streptomyces
| Component | Concentration (g/L) |
| Sucrose | 103.0 |
| K₂SO₄ | 0.25 |
| MgCl₂·6H₂O | 10.12 |
| Glucose | 10.0 |
| Casamino acids | 0.1 |
| Yeast Extract | 5.0 |
| TES buffer | 5.73 |
| Trace Element Solution | 2 mL |
| KH₂PO₄ (0.5%) | 10 mL |
| CaCl₂·2H₂O (5M) | 2 mL |
| L-proline (20%) | 15 mL |
Note: The final pH should be adjusted to 7.2.
Table 3: General Effects of Media Components on Phenazine Production in Streptomyces
| Component | General Effect on Phenazine Production |
| Carbon Source | Complex carbohydrates (e.g., starch, dextrin) or less rapidly metabolized sugars (e.g., galactose) can be more favorable than glucose.[5] |
| Nitrogen Source | Organic nitrogen sources like yeast extract, peptone, and casamino acids are generally effective. The C:N ratio is a critical parameter to optimize.[6] |
| Phosphate | High concentrations are generally inhibitory to secondary metabolite production.[2] |
| Trace Elements | Iron (Fe²⁺/Fe³⁺) is often crucial for the activity of enzymes in secondary metabolic pathways.[7] Other trace elements like manganese (Mn²⁺) and zinc (Zn²⁺) can also play important roles.[8] |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces griseoluteus for this compound Production
This protocol provides a general procedure for shake flask fermentation. Optimization of specific parameters will be necessary.
1. Media Preparation:
- Prepare the desired fermentation medium (e.g., R5 medium as described in Table 2).
- Dispense the medium into baffled flasks (e.g., 50 mL in a 250 mL flask).
- Sterilize by autoclaving at 121°C for 20 minutes.
2. Inoculum Preparation (Seed Culture):
- Inoculate a suitable seed medium (e.g., Tryptic Soy Broth or GYM Streptomyces Medium) with a cryopreserved stock or a fresh plate culture of S. griseoluteus.
- Incubate at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours until good growth is observed.
3. Production Culture:
- Inoculate the production medium flasks with the seed culture (typically 2-5% v/v).
- Incubate the production cultures at 28-30°C with shaking (e.g., 200 rpm) for 7-10 days.
4. Sampling and Analysis:
- Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor biomass (e.g., by measuring optical density at 600 nm or dry cell weight) and this compound concentration.
- To extract this compound, centrifuge the culture sample to separate the mycelium from the supernatant. The product may be present in both. Extract both fractions with an organic solvent like ethyl acetate.
- Analyze the extract using High-Performance Liquid Chromatography (HPLC) to quantify the this compound concentration.
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthetic pathway of this compound from the shikimate pathway.
Experimental Workflow for Media Optimization
Caption: A typical experimental workflow for media optimization to enhance product yield.
References
- 1. Evaluation of carbon:nitrogen ratio in semi-defined culture medium to tacrolimus biosynthesis by Streptomyces tsukubaensis and the effect on bacterial growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Utilization of Carbon and Nitrogen Sources by Streptomyces kanamyceticus for Kanamycin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening of medium constituents for clavulanic acid production by Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aensiweb.com [aensiweb.com]
Technical Support Center: Enhancing Griseoluteic Acid Production in Streptomyces
Welcome to the technical support center for the genetic manipulation of Streptomyces for increased Griseoluteic acid production. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: My engineered Streptomyces strain is not producing any this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of this compound production. These include:
-
Incorrect Biosynthetic Gene Cluster: Ensure that the complete and correct biosynthetic gene cluster for this compound has been successfully introduced and integrated into your Streptomyces host. The recently elucidated pathway involves the conversion of phenazine-1,6-dicarboxylic acid (PDC) by four essential enzymes: SgpH, SgpI, SgpK, and SgpL.[1]
-
Suboptimal Precursor Supply: this compound biosynthesis is dependent on the availability of its precursor, phenazine-1,6-dicarboxylic acid (PDC).[1] Insufficient production of PDC will directly limit the final yield of this compound.
-
Gene Expression and Regulation Issues: The introduced genes may not be transcribed or translated efficiently. This could be due to the use of a weak promoter, codon usage incompatibility, or negative regulation by host-specific factors.
-
Suboptimal Fermentation Conditions: The composition of the fermentation medium, pH, temperature, and aeration can significantly impact secondary metabolite production in Streptomyces.
Q2: I am observing low yields of this compound. How can I improve the production titer?
A2: Increasing the yield of this compound often involves a multi-pronged approach:
-
Enhance Precursor Supply: A primary strategy is to boost the production of the immediate precursor, phenazine-1,6-dicarboxylic acid (PDC). This can be achieved by overexpressing the PDC biosynthetic gene cluster.
-
Overexpression of Key Biosynthetic Genes: Increasing the expression levels of the four key enzymes (SgpH, SgpI, SgpK, and SgpL) responsible for converting PDC to this compound can help drive the reaction forward.[1]
-
Optimization of Fermentation Conditions: Systematically optimize medium components (carbon and nitrogen sources), pH, temperature, and aeration to find the ideal conditions for this compound production.
-
Host Strain Engineering: Utilize a host strain of Streptomyces that is known to be a high-producer of secondary metabolites or has been engineered to have an increased precursor pool.
Q3: What are the most effective genetic manipulation techniques for Streptomyces?
A3: Several powerful genetic manipulation tools are available for Streptomyces:
-
CRISPR-Cas9: This system allows for precise and efficient genome editing, including gene knockouts, insertions, and replacements. It is a valuable tool for deleting competing pathways or integrating new genes.
-
Protoplast Transformation: This classic method involves the enzymatic removal of the cell wall to generate protoplasts, which can then be induced to take up foreign DNA.
-
Intergeneric Conjugation: This technique allows for the transfer of plasmids from E. coli to Streptomyces and is particularly useful for transferring large biosynthetic gene clusters.
Troubleshooting Guides
This section provides solutions to common problems encountered during the genetic manipulation of Streptomyces for this compound production.
| Problem | Possible Cause | Troubleshooting Steps |
| Low transformation efficiency with protoplasts | Poor protoplast formation or regeneration. | Optimize the lysozyme (B549824) concentration and incubation time for protoplast formation. Ensure the use of appropriate regeneration media and conditions. |
| No exconjugants after intergeneric conjugation | Inefficient plasmid transfer or selection. | Verify the integrity of the donor and recipient strains. Optimize the mating conditions, including the ratio of donor to recipient cells and the incubation time. Ensure the appropriate antibiotic concentrations are used for selection. |
| Engineered strain grows poorly | Metabolic burden from the expression of heterologous genes. | Use an inducible promoter to control the expression of the biosynthetic genes, allowing for initial biomass accumulation before inducing production. Optimize the fermentation medium to better support the growth of the engineered strain. |
| Loss of the introduced biosynthetic gene cluster | Plasmid instability or genomic deletion. | If using a plasmid-based expression system, ensure that the plasmid is stable in the host. For chromosomally integrated clusters, verify the integration site and stability over multiple generations. |
| Accumulation of PDC but no this compound | Issues with the expression or activity of the downstream enzymes (SgpH, SgpI, SgpK, SgpL). | Verify the correct transcription and translation of the sgpH, sgpI, sgpK, and sgpL genes. Ensure that the expressed enzymes are active under the chosen fermentation conditions. |
Quantitative Data on Precursor (PDC) Production Enhancement
Increasing the availability of the direct precursor, phenazine-1,6-dicarboxylic acid (PDC), is a key strategy for boosting this compound production. The following table summarizes results from metabolic engineering efforts to increase PDC yield in Streptomyces coelicolor M1152.
| Strain | Genetic Modification | PDC Titer (mg/L) | Fold Increase |
| S. coelicolor M1152 (Control) | Wild-type with PDC gene cluster | ~50 | 1 |
| Engineered Strain 1 | Overexpression of the PDC biosynthetic gene cluster | 259.6 | ~5.2 |
| Engineered Strain 2 | Further optimization of fermentation medium (R5 medium) | 1165.8 | ~23.3 |
Experimental Protocols
CRISPR-Cas9 Mediated Gene Deletion in Streptomyces
This protocol provides a general workflow for deleting a competing metabolic pathway to potentially increase precursor availability for this compound biosynthesis.
a. Designing the sgRNA and Donor DNA:
-
Identify the target gene(s) for deletion.
-
Design a specific single-guide RNA (sgRNA) targeting the gene(s).
-
Construct a donor DNA template containing the upstream and downstream homologous arms of the target gene(s).
b. Plasmid Construction:
-
Clone the sgRNA sequence into a Streptomyces-compatible CRISPR-Cas9 vector.
-
Insert the donor DNA template into the same or a separate vector.
c. Transformation:
-
Introduce the CRISPR-Cas9 plasmid and the donor DNA vector into Streptomyces via protoplast transformation or intergeneric conjugation.
d. Screening and Verification:
-
Select for transformants on appropriate antibiotic-containing media.
-
Screen for potential mutants by PCR using primers flanking the target gene(s).
-
Confirm the deletion by Sanger sequencing.
Protoplast Transformation of Streptomyces
a. Preparation of Protoplasts:
-
Grow Streptomyces mycelia in a suitable liquid medium.
-
Harvest the mycelia and wash with a hypertonic solution.
-
Resuspend the mycelia in a buffer containing lysozyme to digest the cell wall.
-
Incubate until protoplasts are formed.
-
Gently wash and resuspend the protoplasts in a transformation buffer.
b. Transformation:
-
Add the plasmid DNA to the protoplast suspension.
-
Add polyethylene (B3416737) glycol (PEG) to induce DNA uptake.
-
Plate the transformation mixture on a regeneration medium.
c. Selection:
-
After a period of regeneration, overlay the plates with a selective agent (e.g., an antibiotic).
-
Incubate until transformant colonies appear.
Intergeneric Conjugation from E. coli to Streptomyces
a. Preparation of Donor and Recipient Strains:
-
Grow the E. coli donor strain (containing the conjugative plasmid) and the Streptomyces recipient strain.
-
Prepare a spore suspension of the Streptomyces recipient.
b. Mating:
-
Mix the E. coli donor cells and Streptomyces spores on a suitable agar (B569324) medium.
-
Incubate to allow for conjugation to occur.
c. Selection:
-
Overlay the mating plate with antibiotics to select against the E. coli donor and for the Streptomyces exconjugants containing the transferred plasmid.
-
Incubate until exconjugant colonies are visible.
Visualizations
This compound Biosynthetic Pathway
The following diagram illustrates the final steps in the biosynthesis of this compound from its precursor, phenazine-1,6-dicarboxylic acid (PDC), as elucidated in Streptomyces griseoluteus P510.[1]
Caption: Biosynthesis of this compound from PDC.
General Workflow for Enhancing this compound Production
This diagram outlines a strategic workflow for the genetic manipulation of Streptomyces to increase the production of this compound.
Caption: Workflow for increased this compound production.
References
Technical Support Center: Griseoluteic Acid Purity and Resolution
Welcome to the technical support center for Griseoluteic acid. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the purity of this compound and provide guidance on how to resolve them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a phenazine-derived antibiotic. It is a known secondary metabolite produced by the bacterium Streptomyces griseoluteus.[1] The biosynthesis of this compound in this organism originates from the shikimic acid pathway.
Q2: What are the expected spectroscopic data for pure this compound?
Q3: What are some potential impurities I might encounter when working with this compound isolated from Streptomyces griseoluteus?
Common impurities can include:
-
Co-metabolites: Streptomyces griseoluteus is known to produce other phenazine (B1670421) compounds such as griseolutein A and griseolutein B, which are structurally related to this compound and may co-elute during purification. Another known co-metabolite is p-hydroxybenzaldehyde.[2]
-
Media Components: Residual components from the fermentation broth can be a source of contamination.
-
Degradation Products: Phenazine compounds can be sensitive to pH and light. Exposure to acidic or alkaline conditions may lead to the formation of tautomers or other degradation products.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification and analysis of this compound.
Issue 1: Low Purity After Initial Extraction
Symptom: Broad peaks or multiple unexpected peaks in the initial HPLC analysis of the crude extract.
Possible Causes:
-
Incomplete extraction of the target compound.
-
Co-extraction of a large number of impurities from the fermentation broth.
-
Degradation of this compound during extraction due to inappropriate pH or temperature.
Resolution:
-
Optimize Extraction:
-
Ensure the pH of the fermentation broth is adjusted to an acidic level (e.g., pH 2-3) before extraction with an organic solvent like ethyl acetate (B1210297) to protonate the carboxylic acid group and improve its solubility in the organic phase.
-
Perform multiple extractions with smaller volumes of solvent to improve efficiency.
-
Conduct the extraction at room temperature or below to minimize thermal degradation.
-
-
Pre-purification Step:
-
Consider a preliminary purification step using solid-phase extraction (SPE) with a C18 cartridge to remove highly polar impurities before proceeding to column chromatography or HPLC.
-
Issue 2: Poor Separation During Column Chromatography
Symptom: Co-elution of this compound with impurities during silica (B1680970) gel column chromatography.
Possible Causes:
-
Inappropriate solvent system (mobile phase).
-
Column overloading.
-
Improperly packed column.
Resolution:
-
Solvent System Optimization:
-
Use a solvent system with a gradient of increasing polarity. A common starting point for acidic compounds on silica gel is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with a small amount of acetic or formic acid (e.g., 0.1-1%) to keep the carboxylic acid protonated and reduce tailing.
-
Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before running the column.
-
-
Loading and Packing:
-
Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
-
Properly pack the column to avoid channels and ensure a level surface. Dry loading of the sample adsorbed onto a small amount of silica gel can improve resolution.
-
Issue 3: Tailing Peaks in HPLC Analysis
Symptom: Asymmetrical peaks with a "tail" in the reverse-phase HPLC chromatogram.
Possible Causes:
-
Interaction of the carboxylic acid group with residual silanols on the C18 column.
-
Inappropriate mobile phase pH.
-
Column contamination.
Resolution:
-
Mobile Phase Modification:
-
Add a small amount of an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid. This will suppress the ionization of the carboxylic acid and residual silanols, leading to sharper peaks.
-
-
pH Adjustment:
-
Ensure the pH of the mobile phase is at least 2 pH units below the pKa of the carboxylic acid group to maintain it in its protonated form.
-
-
Column Cleaning:
-
If the column is contaminated, follow a rigorous washing protocol. A general procedure is to wash with water, then isopropanol (B130326), followed by methylene (B1212753) chloride, hexane, isopropanol again, and finally re-equilibrate with the mobile phase.
-
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
Methodology:
-
Column Preparation:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol with 0.1% acetic acid).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase or a stronger solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dried sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol).
-
Collect fractions and monitor by TLC or HPLC to identify the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or a wavelength of maximum absorbance for this compound.
-
-
Sample Preparation:
-
Dissolve a small amount of the purified this compound in the initial mobile phase composition or a suitable solvent like methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
Quantitative Data Summary
Table 1: Stability of a Related Phenazine Carboxylic Acid Under Different pH Conditions
| pH | Temperature (°C) | Time (hours) | Degradation (%) |
| 2 | 80 | 72 | ~100 |
| 3 | 80 | 72 | ~55 |
| 4-6.5 | 50 | 72 | Minimal |
Data is based on a study of stevioside, but illustrates the general principle of increased degradation of complex organic molecules under strongly acidic conditions and high temperatures.[3] Phenazine compounds can exhibit similar pH-dependent stability.
Visualizations
Signaling Pathway
This compound, as a natural product from Streptomyces, may exhibit inhibitory effects on key cellular signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway. The diagram below illustrates a simplified representation of this pathway, which is a common target for anti-cancer drug development.
Caption: Potential inhibition of the PI3K/AKT signaling pathway by this compound.
Experimental Workflow
The following diagram outlines the general workflow for the isolation and purification of this compound from a Streptomyces griseoluteus fermentation broth.
Caption: Workflow for this compound purification and analysis.
Logical Relationship: Troubleshooting HPLC Peak Tailing
This diagram illustrates the logical steps to troubleshoot peak tailing in the HPLC analysis of this compound.
Caption: Troubleshooting logic for HPLC peak tailing of this compound.
References
minimizing batch-to-batch variability in Griseoluteic acid production
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Griseoluteic acid production.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound production, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound yield highly variable between fermentation batches?
A1: Batch-to-batch variability in this compound yield is a common challenge, often stemming from inconsistencies in one or more stages of the production process. A systematic approach is crucial to identify and rectify the source of the variation.[1][2][3][4]
Potential Causes and Solutions:
-
Inoculum Quality and Age: The physiological state of the Streptomyces griseoluteus inoculum is critical. Variations in spore viability, age, and pre-culture conditions can significantly impact the kinetics of the main fermentation.
-
Solution: Standardize your inoculum preparation protocol. Use a consistent source of spores or a well-maintained cell bank. Implement strict quality control criteria for pre-cultures, such as cell density and morphology, before inoculating the production bioreactor.
-
-
Raw Material Inconsistency: The composition of complex media components (e.g., yeast extract, peptone) can vary between suppliers and even between different lots from the same supplier.[4]
-
Solution: Characterize incoming raw materials and, if possible, purchase large batches from a single lot. Alternatively, test new lots of media components in small-scale fermentations before use in production-scale batches.
-
-
Environmental Parameter Fluctuations: Minor deviations in critical fermentation parameters such as pH, temperature, and dissolved oxygen can lead to significant differences in secondary metabolite production.[5]
-
Solution: Ensure that all sensors are properly calibrated before each fermentation run. Implement a robust process monitoring and control system to maintain these parameters within a narrow, pre-defined range.
-
-
Mycelial Morphology: In submerged cultures of Streptomyces, the morphology of the mycelium (e.g., dispersed filaments vs. pellets) can influence nutrient uptake, oxygen transfer, and, consequently, secondary metabolite production.[5][6]
-
Solution: Monitor mycelial morphology throughout the fermentation. Shear stress (related to agitation speed) and media composition can be adjusted to favor a consistent and productive morphology.
-
Q2: I am observing a significant drop in this compound production after scaling up my fermentation process. What could be the cause?
A2: Scale-up challenges are common in fermentation processes. A successful lab-scale process does not always translate directly to a larger scale due to changes in physical and chemical environments within the bioreactor.
Potential Causes and Solutions:
-
Oxygen Transfer Limitation: As the volume of the bioreactor increases, maintaining an adequate oxygen transfer rate (OTR) becomes more challenging. Oxygen limitation is a common reason for decreased productivity in scaled-up fermentations.
-
Solution: The kLa (volumetric oxygen transfer coefficient) should be a key parameter in your scale-up calculations. You may need to adjust agitation speed, gas flow rate, and backpressure to ensure that the dissolved oxygen levels are maintained above the critical point for S. griseoluteus.
-
-
Inadequate Mixing: Gradients of nutrients, pH, and temperature can form in large bioreactors if mixing is not sufficient. This can lead to localized areas where the conditions are suboptimal for this compound production.
-
Solution: Characterize the mixing time in your bioreactor. Consider using multiple impellers or adjusting the impeller design to ensure homogeneity throughout the vessel.
-
-
Increased Shear Stress: Higher agitation speeds required for adequate mixing and oxygen transfer in larger vessels can cause cell damage due to increased shear stress.
-
Solution: Optimize the impeller design and agitation speed to provide sufficient mixing and oxygen transfer while minimizing shear. The use of shear-protective agents in the medium can also be explored.
-
Frequently Asked Questions (FAQs)
Q1: What are the key process parameters to monitor and control during this compound fermentation?
A1: For consistent this compound production, the following parameters are critical to monitor and control:
-
pH: The pH of the culture medium can influence enzyme activity and nutrient uptake.
-
Temperature: Streptomyces growth and secondary metabolism are highly temperature-dependent.
-
Dissolved Oxygen (DO): As an aerobic process, maintaining sufficient DO is crucial for cell growth and product formation.
-
Substrate Concentration: Monitoring the consumption of the primary carbon and nitrogen sources can help in determining the optimal feeding strategy in fed-batch cultures.
-
Mycelial Morphology: As mentioned in the troubleshooting section, the physical form of the mycelium is important.
Q2: How can I accurately quantify this compound in my fermentation broth?
A2: A robust and validated analytical method is essential for reliable quantification. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for this purpose.[7]
Q3: What is the biosynthetic pathway of this compound?
A3: this compound is a phenazine (B1670421) derivative. Its biosynthesis in Streptomyces griseoluteus P510 involves the conversion of phenazine-1,6-dicarboxylic acid by four essential modification enzymes: SgpH, SgpI, SgpK, and SgpL.[8] Understanding this pathway can open up opportunities for metabolic engineering to improve yield.
Data Presentation
Table 1: Critical Process Parameters for Streptomyces Fermentation
| Parameter | Typical Range | Control Strategy |
| Temperature | 28-32 °C | Automated temperature control via bioreactor jacket |
| pH | 6.5-7.5 | Automated addition of acid/base |
| Dissolved Oxygen | > 30% of saturation | Cascade control of agitation, aeration, and backpressure |
| Carbon Source | Varies by medium | Initial batch concentration and fed-batch strategy |
| Nitrogen Source | Varies by medium | Initial batch concentration and fed-batch strategy |
Disclaimer: These are general ranges for Streptomyces species and should be optimized specifically for this compound production.
Experimental Protocols
Protocol: Quantification of this compound using UPLC-MS/MS
This protocol is adapted from methods for analyzing similar phenolic compounds.[7]
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth at 10,000 rpm to pellet the biomass.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent (e.g., 10% acetonitrile (B52724) in water) to a concentration within the linear range of the calibration curve.
-
-
UPLC-MS/MS Analysis:
-
Column: ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase: A gradient of acetonitrile and 0.5% formic acid in water.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for this compound.
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of this compound.
-
Calculate the concentration in the samples by interpolating from the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting flowchart for production variability.
Caption: Simplified biosynthesis pathway of this compound.
References
- 1. zaether.com [zaether.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. blog.minitab.com [blog.minitab.com]
- 4. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 5. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights in Streptomyces Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 8. Elucidation of the Biosynthesis of this compound in Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of culture conditions on Griseoluteic acid biosynthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the biosynthesis of Griseoluteic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces griseoluteus culture is growing well, but the this compound yield is low. What are the potential causes?
A1: Low yield of secondary metabolites like this compound, despite good biomass production, is a common issue in Streptomyces fermentations. Several factors related to culture conditions could be the cause:
-
Nutrient Limitation or Repression: The composition of your culture medium is critical. While some nutrients promote rapid growth, they might repress the biosynthetic gene clusters for secondary metabolites. The switch to secondary metabolism in Streptomyces is often triggered by the depletion of a key nutrient, such as the primary carbon or nitrogen source.[1][2]
-
Suboptimal pH: The pH of the culture medium can significantly influence enzyme activity and the transport of molecules across the cell membrane, both of which are crucial for secondary metabolite production. The optimal pH for growth may not be the same as for this compound biosynthesis.[3][4]
-
Inadequate Aeration and Agitation: this compound biosynthesis is an aerobic process. Insufficient dissolved oxygen (DO) can be a major limiting factor.[3] Conversely, excessive agitation can cause shear stress, damaging the mycelia and reducing productivity.[5][6]
-
Incorrect Fermentation Temperature: Temperature affects both the growth rate and the activity of enzymes in the biosynthetic pathway. The optimal temperature for this compound production may be narrow.[2][7][8]
-
Timing of Harvest: Secondary metabolites are typically produced during the stationary phase of growth. Harvesting the culture too early (during the exponential growth phase) will result in low yields.
Q2: What are the key culture parameters I should focus on to optimize this compound production?
A2: To enhance the production of this compound, systematic optimization of the following parameters is recommended:
-
Media Composition:
-
Carbon Source: Experiment with different carbon sources such as glucose, starch, or glycerol. The concentration and type of carbon source can influence the metabolic flux towards the shikimic acid pathway, the precursor for phenazine (B1670421) biosynthesis.[9]
-
Nitrogen Source: Test various organic and inorganic nitrogen sources like yeast extract, soybean meal, peptone, tryptone, or ammonium (B1175870) salts. The carbon-to-nitrogen (C/N) ratio is a crucial factor.[10][11]
-
Phosphate Concentration: Phosphate levels can also regulate secondary metabolism.[9]
-
Trace Elements: Minerals like iron, manganese, and zinc can act as cofactors for enzymes in the biosynthetic pathway and their presence can be critical.[10]
-
-
Physical Parameters:
-
pH: Determine the optimal initial pH of the medium and monitor its evolution during fermentation. A pH range of 7.0 to 9.0 is often favorable for secondary metabolite production in Streptomyces.[4][12]
-
Temperature: Evaluate a range of temperatures, typically between 28°C and 35°C, to find the optimum for this compound production.[2][7][13]
-
Agitation and Aeration: Optimize the agitation speed (rpm) and aeration rate (vvm) to ensure sufficient dissolved oxygen without causing excessive shear stress. Maintaining a dissolved oxygen level above 20% is a good starting point.[3]
-
Q3: How can I quantify the amount of this compound in my culture broth?
A3: A reliable method for quantifying this compound is essential for optimization studies. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) are the recommended techniques.[14][15]
A general workflow involves:
-
Sample Preparation: Separate the mycelia from the culture broth by centrifugation or filtration.
-
Extraction: Extract the this compound from the supernatant using a suitable organic solvent (e.g., ethyl acetate).[16]
-
Analysis: Analyze the extract using HPLC or LC-MS/MS with a suitable column (e.g., C18) and mobile phase.[14]
-
Quantification: Use a calibration curve generated from a purified this compound standard to determine the concentration in your samples.[15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or poor growth of Streptomyces griseoluteus | Incorrect media composition. | Verify the components of your growth medium. Common media for Streptomyces include Starch Casein Agar (B569324) or Tryptone Soy Broth.[17] |
| Contamination. | Check for contamination under a microscope. Ensure sterile techniques are followed. | |
| Inappropriate pH or temperature. | Ensure the initial pH of the medium is around 7.0 and the incubation temperature is between 28-30°C.[2][18] | |
| Good growth, but no detectable this compound | Repression of secondary metabolism. | Try a different medium composition, particularly varying the carbon and nitrogen sources to induce secondary metabolism.[1] |
| Incorrect fermentation time. | Extend the fermentation period. Secondary metabolite production often occurs in the late stationary phase.[1] | |
| Insufficient aeration. | Increase agitation speed or aeration rate to improve dissolved oxygen levels.[3][7] | |
| Inconsistent yields between batches | Variability in inoculum. | Standardize the inoculum preparation, including the age and sporulation state of the seed culture. |
| Fluctuations in culture conditions. | Ensure consistent pH, temperature, agitation, and aeration across all fermentations. | |
| Media component variability. | Use high-quality, consistent sources for all media components. |
Data Summary Tables
The following tables summarize optimal culture conditions for secondary metabolite production in various Streptomyces species, which can serve as a starting point for the optimization of this compound biosynthesis.
Table 1: Optimal Physical Parameters for Secondary Metabolite Production in Streptomyces spp.
| Parameter | Optimal Range | References |
| Temperature | 27°C - 39°C | [2][4][7][13] |
| Initial pH | 7.0 - 9.0 | [3][4][12] |
| Agitation Speed | 150 - 250 rpm | [5][7][13] |
| Aeration Rate | 0.75 - 2.0 vvm | [3][7] |
| Dissolved Oxygen (DO) | > 20% saturation | [3] |
Table 2: Effective Nutrient Sources for Secondary Metabolite Production in Streptomyces spp.
| Nutrient | Favorable Sources | References |
| Carbon | Glucose, Starch, Rice Bran | [9][10][11][12] |
| Nitrogen | Yeast Extract, Soybean Meal, Tryptone, Peptone, Glycine | [10][11][12] |
| Minerals/Trace Elements | FeSO₄, MnCl₂, NaCl, K₂HPO₄ | [4][10] |
Experimental Protocols
Protocol 1: General Fermentation Protocol for this compound Production
This protocol provides a general framework. Specific parameters should be optimized for your particular strain and experimental setup.
-
Inoculum Preparation: a. Inoculate a suitable agar medium (e.g., Starch Casein Agar) with Streptomyces griseoluteus and incubate at 28-30°C until good sporulation is observed.[18] b. Prepare a spore suspension or use a mycelial plug to inoculate a seed culture in a liquid medium (e.g., Tryptone Soy Broth).[18] c. Incubate the seed culture at 28-30°C with shaking at 200 rpm for 48-72 hours.[18]
-
Production Fermentation: a. Prepare the production medium in a baffled flask or fermenter. A starting point for the medium could be: Soluble Starch (10 g/L), Glucose (20 g/L), Soybean Meal (25 g/L), Yeast Extract (4 g/L), NaCl (2 g/L), K₂HPO₄ (0.25 g/L), and CaCO₃ (2 g/L), with the pH adjusted to 7.2.[11] b. Inoculate the production medium with 5-10% (v/v) of the seed culture. c. Incubate at the optimized temperature (e.g., 30°C) with optimized agitation (e.g., 200 rpm) for 7-10 days.[4][7] d. Withdraw samples aseptically at regular intervals to monitor growth (dry cell weight) and this compound production (HPLC/LC-MS).
-
Extraction and Analysis: a. Centrifuge the culture broth to separate the supernatant and mycelia. b. Extract the supernatant with an equal volume of ethyl acetate.[16] c. Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol) for analysis.[16] d. Quantify this compound using a validated HPLC or LC-MS/MS method.[14]
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthetic pathway of this compound from Chorismic acid.
Experimental Workflow for Optimization
Caption: Workflow for optimizing this compound production.
References
- 1. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of agitation and aeration conditions for maximum virginiamycin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fermentation studies with Streptomyces griseus. I. Carbohydrate sources for the production of protease and streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aensiweb.com [aensiweb.com]
- 11. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsi.org [ijpsi.org]
- 13. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 15. Quantitative analysis of Glycyrrhizic acid from a polyherbal preparation using liquid chromatographic technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antimicrobial Activity of Griseoluteic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of Griseoluteic acid and its derivatives, placing their potential efficacy in the context of other antimicrobial agents. While quantitative data for this compound itself is limited in the available literature, this document summarizes the known activity of its close analog, D-alanylthis compound, and discusses the broader antimicrobial potential of the phenazine (B1670421) class of compounds. Detailed experimental protocols for key validation assays are also provided.
Comparative Antimicrobial Activity
The available data on the antimicrobial activity of this compound and its derivatives are presented below. For a comprehensive comparison, Minimum Inhibitory Concentration (MIC) values for common antibiotics against similar bacterial strains are included.
| Compound | Organism(s) | MIC Range (µg/mL) | Gram Stain | Reference(s) |
| D-alanylthis compound (AGA) | Streptococcus pneumoniae (119 clinical isolates) | ≤0.06 - 0.75 | Gram-positive | [1] |
| This compound | Bacillus subtilis | Significantly inhibited growth (quantitative MIC not specified) | Gram-positive | |
| Pyocyanin (a phenazine) | Staphylococcus aureus | 50 µM (~10.5 µg/mL) | Gram-positive | [2] |
| 2-bromo-1-hydroxyphenazine (a phenazine derivative) | Staphylococcus aureus | 6.25 µM (~1.72 µg/mL) | Gram-positive | [2] |
| Ampicillin | Various bacteria | 0.0037 - 0.04 (against a panel of Gram-positive and Gram-negative bacteria) | Broad-spectrum | [3] |
| Streptomycin | Various bacteria | 0.0037 - 0.04 (against a panel of Gram-positive and Gram-negative bacteria) | Broad-spectrum | [3] |
Note: The provided MIC values for Ampicillin and Streptomycin are from a study on griseofulvin (B1672149) analogues and are included to provide a general benchmark for potent antibacterial activity. Direct comparison is most accurate when MICs are determined under identical experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for quantifying the in vitro antimicrobial susceptibility of a bacterial isolate.
a. Preparation of Materials:
-
Test Compound: this compound or its derivatives, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
b. Procedure:
-
Inoculum Preparation: Adjust the turbidity of the overnight bacterial culture with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted test compound.
-
Controls:
-
Growth Control: Wells containing only the bacterial inoculum and broth, with no test compound.
-
Sterility Control: Wells containing only broth to check for contamination.
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
SOS Chromotest for Genotoxicity Assessment
This assay is used to determine if a compound induces the SOS DNA repair system in bacteria, suggesting a genotoxic mechanism of action.
a. Preparation of Materials:
-
Reporter Strain: Escherichia coli strain carrying a fusion of an SOS-inducible promoter (e.g., sfiA) to a reporter gene (e.g., lacZ, encoding β-galactosidase).
-
Test Compound: this compound or its derivatives.
-
Media and Reagents: Luria-Bertani (LB) broth, ONPG (o-nitrophenyl-β-D-galactopyranoside), cell lysis buffer.
-
Equipment: 96-well plates, incubator, plate reader.
b. Procedure:
-
Culture Preparation: Grow the reporter strain to the early exponential phase.
-
Exposure to Test Compound: Aliquot the bacterial culture into a 96-well plate and add serial dilutions of the test compound. Include a positive control (a known genotoxic agent like mitomycin C) and a negative control (no compound).
-
Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) to allow for induction of the SOS response and expression of the reporter gene.
-
β-Galactosidase Assay: Lyse the cells and add ONPG. The β-galactosidase enzyme will cleave ONPG, producing a yellow-colored product (o-nitrophenol).
-
Measurement: Measure the absorbance at 420 nm using a plate reader. The level of color development is proportional to the induction of the SOS response.
Cytochrome c Reduction Assay
This cell-free assay can be used to investigate the redox properties of a compound, which may be related to its antimicrobial mechanism.
a. Preparation of Materials:
-
Test Compound: this compound or its derivatives.
-
Reagents: Cytochrome c (from a suitable source, e.g., horse heart), a redox enzyme (e.g., ferredoxin-NADP(+) reductase), and a reducing agent (e.g., NADPH).
-
Buffer: A suitable buffer system (e.g., phosphate (B84403) buffer).
-
Equipment: Spectrophotometer.
b. Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing the buffer, cytochrome c, and the redox enzyme.
-
Baseline Measurement: Measure the initial absorbance of the solution at 550 nm.
-
Initiation of Reaction: Add the test compound and the reducing agent (NADPH) to the cuvette to initiate the reaction.
-
Kinetic Measurement: Monitor the increase in absorbance at 550 nm over time. The reduction of cytochrome c is indicated by an increase in absorbance at this wavelength.
-
Analysis: The rate of cytochrome c reduction can be calculated from the change in absorbance over time, providing a measure of the compound's ability to participate in redox cycling.
Visualizations
Experimental Workflow for Antimicrobial Activity Validation
Caption: Workflow for validating the antimicrobial activity of this compound.
Bacterial SOS DNA Damage Response Pathway
Caption: Simplified diagram of the bacterial SOS response to DNA damage.
References
- 1. Investigations into the in vitro antimicrobial activity and mode of action of the phenazine antibiotic D-alanylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of griseofulvin analogues as an example of drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Griseoluteic Acid and Other Phenazine Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Phenazine (B1670421) antibiotics, a class of pigmented secondary metabolites produced by various bacteria, have long been a subject of interest in the scientific community due to their broad-spectrum antimicrobial activities. This guide provides a comparative analysis of Griseoluteic acid against other well-known phenazine antibiotics, including pyocyanin (B1662382), 1-hydroxyphenazine, and phenazine-1-carboxylic acid. The comparison is based on their antimicrobial performance, supported by available experimental data, and delves into their mechanisms of action through detailed signaling pathways.
Quantitative Antimicrobial Performance
The antimicrobial efficacy of phenazine antibiotics is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following table summarizes the available MIC values for this compound and its counterparts against a range of bacterial and fungal pathogens. It is important to note that D-alanylthis compound (AGA), a derivative of this compound, exhibits potent antimicrobial activity, particularly against Gram-positive pathogens[1]. This compound itself has shown significant inhibitory effects on the growth of Bacillus subtilis[2].
| Microorganism | This compound Derivative (AGA) MIC (µg/mL) | Pyocyanin MIC (µg/mL) | 1-Hydroxyphenazine MIC (µg/mL) | Phenazine-1-carboxylic acid (PCA) MIC (µg/mL) |
| Streptococcus pneumoniae (119 clinical isolates) | ≤0.06 - 0.75[1] | - | - | - |
| Staphylococcus aureus (MRSA) | - | 40 - 70[3] | - | - |
| Staphylococcus aureus (MDR) | - | 100 - 150[3] | - | - |
| Staphylococcus aureus | - | - | - | - |
| Bacillus subtilis | Significantly inhibited | - | - | - |
| Escherichia coli | - | 150 - 300 | - | - |
| Acinetobacter baumannii | - | 70 - 100 | - | - |
| Klebsiella pneumoniae | - | 150 - 300 | - | - |
| Proteus mirabilis | - | 150 - 300 | - | - |
| Candida albicans | - | >64 | - | - |
| Aspergillus fumigatus | - | >64 | - | - |
Note: "-" indicates that data was not found in the searched literature. The MIC values for pyocyanin can vary between studies.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a crucial step in evaluating the efficacy of antimicrobial agents. The broth microdilution method is a standard and widely accepted protocol.
Broth Microdilution MIC Assay Protocol
This protocol outlines the general steps for determining the MIC of phenazine antibiotics.
1. Preparation of Materials:
- Phenazine Antibiotic Stock Solution: Dissolve the purified antibiotic in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
- Bacterial/Fungal Strains: Use fresh, pure cultures of the test microorganisms.
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi are commonly used.
- 96-Well Microtiter Plates: Sterile, flat-bottom plates.
2. Inoculum Preparation:
- Aseptically pick several colonies of the test microorganism from an agar (B569324) plate.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of the Antibiotic:
- Add 100 µL of sterile growth medium to all wells of a 96-well plate.
- Add 100 µL of the antibiotic stock solution to the first well of each row, creating a 1:2 dilution.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
4. Inoculation and Incubation:
- Add 100 µL of the prepared inoculum to each well containing the diluted antibiotic.
- Include a growth control well (inoculum without antibiotic) and a sterility control well (medium only).
- Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.
5. Determination of MIC:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
- Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to determine the inhibition of growth.
Signaling Pathways and Mechanisms of Action
The antimicrobial effects of phenazine antibiotics are mediated through various cellular signaling pathways.
This compound: Induction of the SOS Response
D-alanylthis compound (AGA) has been shown to induce the SOS response in Escherichia coli, a global response to DNA damage. This pathway involves the activation of the RecA protein, which in turn mediates the autocatalytic cleavage of the LexA repressor, leading to the expression of genes involved in DNA repair.
Caption: SOS response pathway induced by DNA damage.
Pyocyanin: Reactive Oxygen Species (ROS) Generation and Inflammatory Signaling
Pyocyanin is a redox-active molecule that can accept electrons from cellular reductants like NADH and NADPH and transfer them to oxygen, generating reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide. This oxidative stress disrupts cellular processes and can trigger inflammatory responses in host cells through signaling pathways involving NF-κB and MAPKs.
Caption: Pyocyanin's mechanism of action via ROS production.
Phenazine-1-carboxylic Acid (PCA): ROS-Mediated Mitochondrial Apoptotic Pathway
Phenazine-1-carboxylic acid (PCA) has been shown to induce apoptosis in cancer cells through a mechanism involving the generation of ROS. This leads to the activation of the JNK signaling pathway, which in turn triggers the mitochondrial apoptotic cascade. While this mechanism has been elucidated in cancer cells, it highlights the pro-oxidant nature of PCA which is also central to its antimicrobial activity.
Caption: PCA-induced mitochondrial apoptotic pathway.
Conclusion
This compound and its derivatives, particularly D-alanylthis compound, demonstrate significant antimicrobial potential, especially against Gram-positive bacteria. Its mechanism of action, involving the induction of the SOS response, differs from the primary ROS-generating mechanisms of pyocyanin and phenazine-1-carboxylic acid. While the available data on the antimicrobial spectrum of this compound is not as extensive as for other phenazines, its potent activity warrants further investigation. The comparative data and mechanistic insights provided in this guide aim to facilitate future research and development of novel phenazine-based antibiotics. Further studies are needed to establish a more comprehensive MIC profile for this compound against a broader range of clinically relevant pathogens to fully assess its therapeutic potential.
References
- 1. Investigations into the in vitro antimicrobial activity and mode of action of the phenazine antibiotic D-alanylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and purification of a modified phenazine, this compound, produced by Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Griseoluteic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Griseoluteic acid and its analogs, with a focus on their structure-activity relationships (SAR). The information presented is intended to support research and development efforts in the field of novel antimicrobial agents.
Introduction to this compound and its Analogs
This compound is a phenazine (B1670421) antibiotic that has garnered interest for its biological activities. Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, known for their redox properties and broad-spectrum antimicrobial effects. Analogs of this compound, particularly amino acid conjugates, have been investigated to enhance its potency and spectrum of activity. This guide will focus on the comparison between this compound and its most well-studied analog, D-alanylthis compound (AGA).
Comparative Biological Activity
The primary biological activity of interest for this compound and its analogs is their antimicrobial effect. The addition of a D-alanine moiety to the this compound scaffold in D-alanylthis compound (AGA) has been shown to significantly enhance its antibacterial potency, particularly against Gram-positive pathogens[1].
Table 1: Comparison of Antimicrobial Activity of this compound and D-alanylthis compound (AGA)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| D-alanylthis compound (AGA) | Streptococcus pneumoniae (119 clinical isolates) | ≤0.06 - 0.75 | [1] |
| Staphylococcus aureus | 1.5 | [1] | |
| Enterococcus faecalis | 3.1 | [1] | |
| Escherichia coli | 25 | [1] | |
| Pseudomonas aeruginosa | >50 | [1] | |
| This compound | Not reported in direct comparison | - |
Structure-Activity Relationship (SAR)
The available data, primarily from the comparison of this compound and AGA, highlights a key SAR principle: the addition of a D-alanyl moiety at the carboxylic acid position dramatically enhances antimicrobial activity[1].
-
Amino Acid Conjugation: The conjugation of D-alanine to this compound to form AGA is a critical modification. This suggests that the amino acid moiety may facilitate uptake by bacterial cells, potentially by mimicking a substrate for a transporter, or it could enhance interaction with the molecular target.
-
Phenazine Core: The phenazine ring system is essential for the redox-based mechanism of action. Modifications to the core structure, such as halogenation, have been shown in other phenazine antibiotics to significantly impact potency[2][3]. While not yet explored for this compound, this presents a promising avenue for future analog development.
-
Substitution Pattern: The specific substitution pattern on the phenazine ring of this compound (a carboxylic acid group and a hydroxyl group) is crucial for its baseline activity. The relative position of these groups influences the electronic properties of the molecule and its ability to participate in redox cycling.
References
Comparative Transcriptomics of Griseoluteic Acid Producing Strains: A Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the transcriptomic landscapes of Streptomyces strains engineered for differential production of Griseoluteic acid. This compound is a cytotoxic phenazine (B1670421) with potential medical applications, and understanding its regulation is key to optimizing its production.[1] While direct comparative transcriptomic data between high and low-producing strains of Streptomyces griseoluteus is not yet extensively published, this guide synthesizes the known biosynthetic pathway with established methodologies for comparative transcriptomics in Streptomyces. It presents a hypothetical comparison to illustrate the expected data and analytical workflow.
Background: this compound Biosynthesis
This compound is a modified phenazine compound. In Streptomyces griseoluteus P510, its biosynthesis starts from the common phenazine precursor, phenazine-1,6-dicarboxylic acid (PDC). A specific gene cluster, herein designated the 'sgp' cluster, is responsible for the final conversion steps. Genomic analysis and heterologous expression have identified four essential enzymes encoded by this cluster: SgpH, SgpI, SgpK, and SgpL, which together transform PDC into this compound.[1]
A comparative transcriptomic study would typically aim to identify the differential expression of these core biosynthetic genes, as well as upstream regulators and genes involved in precursor supply, between a wild-type (WT) strain and a mutant or engineered strain with enhanced this compound production (High-Yield, HY).
Data Presentation: A Comparative Scenario (WT vs. HY Strain)
To illustrate the expected outcomes of a comparative transcriptomic analysis, the following tables present hypothetical quantitative data. This data represents a plausible scenario where a high-yield (HY) strain has been developed from a wild-type (WT) S. griseoluteus P510. Gene expression is quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM), and the Log2 Fold Change indicates the magnitude of differential expression.
Table 1: Differential Expression of the this compound Biosynthetic Gene Cluster ('sgp')
| Gene ID | Putative Function | WT FPKM (Avg) | HY FPKM (Avg) | Log2 Fold Change (HY/WT) | p-value |
| sgpA | Phenazine biosynthesis protein PhzA/B/C/D | 150.3 | 481.0 | 1.68 | <0.01 |
| sgpB | Phenazine biosynthesis protein PhzF | 145.8 | 495.7 | 1.76 | <0.01 |
| sgpC | Phenazine biosynthesis protein PhzG | 139.1 | 460.2 | 1.73 | <0.01 |
| sgpH | Modification Enzyme (Hydroxylase) | 98.5 | 581.2 | 2.56 | <0.001 |
| sgpI | Modification Enzyme (Methyltransferase) | 102.1 | 602.4 | 2.56 | <0.001 |
| sgpK | Modification Enzyme (Decarboxylase) | 95.4 | 593.6 | 2.64 | <0.001 |
| sgpL | Modification Enzyme (Oxidase) | 105.0 | 619.5 | 2.56 | <0.001 |
| sgpR | Putative Transcriptional Regulator | 25.6 | 153.6 | 2.58 | <0.001 |
This illustrative data shows a significant upregulation of the entire 'sgp' cluster in the HY strain, with particularly strong induction of the specific modification enzymes and a putative pathway-specific regulator (sgpR).
Table 2: Differential Expression of Selected Global Regulators and Precursor Supply Genes
| Gene ID | Putative Function | WT FPKM (Avg) | HY FPKM (Avg) | Log2 Fold Change (HY/WT) | p-value |
| phzR | Quorum sensing regulator | 15.2 | 45.6 | 1.58 | <0.05 |
| gacA | Global antibiotic and secondary metabolism regulator | 30.1 | 78.3 | 1.38 | <0.05 |
| phoP | Phosphate sensing two-component regulator | 45.8 | 18.3 | -1.32 | <0.05 |
| aroG | Chorismate synthase (Shikimate pathway) | 210.5 | 315.8 | 0.58 | >0.05 |
| gltB | Glutamate synthase (Nitrogen metabolism) | 180.2 | 270.3 | 0.58 | >0.05 |
This hypothetical data suggests that in the HY strain, global regulators associated with secondary metabolism are upregulated, while regulators responsive to nutrient limitations (like PhoP) might be downregulated, indicating a metabolic shift towards secondary metabolite production.
Experimental Protocols
A robust comparative transcriptomics study requires meticulous experimental procedures. The following protocol outlines the key steps for performing RNA-sequencing (RNA-seq) on Streptomyces strains.
Strain Cultivation and RNA Extraction
-
Culture Conditions: Inoculate spores of S. griseoluteus (both WT and HY strains, in biological triplicate) into a suitable seed medium (e.g., ISP2) and incubate at 28°C with shaking for 2 days. Transfer the seed culture to a production medium formulated to support this compound biosynthesis.[2]
-
Harvesting: Collect mycelia at a specific time point corresponding to the onset or peak of this compound production. This is a critical step and should be determined empirically. A common time point for secondary metabolite analysis is during the transition to or within the stationary phase.[3]
-
RNA Extraction: Immediately flash-freeze the harvested mycelia in liquid nitrogen to preserve the transcriptomic profile. Total RNA should be extracted using a method optimized for Gram-positive bacteria, typically involving mechanical lysis (e.g., bead beating) in the presence of a chaotropic agent like TRIzol, followed by purification using a column-based kit (e.g., RNeasy) to ensure high purity.[4]
-
Quality Control: Assess RNA integrity using a Bioanalyzer or similar capillary electrophoresis system to ensure the RNA Integrity Number (RIN) is >7.0. Quantify RNA using a fluorometric method like Qubit.
Library Preparation and Sequencing
-
rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the vast majority of total RNA, using a commercially available rRNA depletion kit suitable for bacteria.
-
Library Construction: Prepare sequencing libraries from the rRNA-depleted RNA. This involves RNA fragmentation, synthesis of cDNA, ligation of sequencing adapters, and PCR amplification.
-
Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq) to generate a sufficient number of reads per sample for robust statistical analysis (typically >10 million reads).
Bioinformatic Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Read Alignment: Align the trimmed reads to the reference genome of S. griseoluteus using a splice-aware aligner like STAR or a bacterial-focused aligner like Bowtie2.
-
Quantification: Count the number of reads mapping to each annotated gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Normalize the raw counts and perform differential expression analysis using packages like DESeq2 or edgeR in R. This will identify genes that are statistically significantly up- or down-regulated between the WT and HY strains.
-
Functional Annotation and Enrichment: Perform Gene Ontology (GO) and pathway (e.g., KEGG) enrichment analysis on the list of differentially expressed genes (DEGs) to identify biological processes and pathways that are significantly altered.
Mandatory Visualizations
Biosynthetic Pathway of this compound
Caption: Final enzymatic steps in the biosynthesis of this compound from PDC.
Potential Regulatory Network for the 'sgp' Cluster
Caption: Hypothetical signaling pathways influencing this compound production.
Experimental Workflow for Comparative Transcriptomics
Caption: Workflow for an RNA-seq based comparative transcriptomics experiment.
References
- 1. Elucidation of the Biosynthesis of this compound in Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative Transcriptome Analysis of Streptomyces nodosus Mutant With a High-Yield Amphotericin B [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Transcriptome Analysis of Streptomyces nodosus Mutant With a High-Yield Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Streptomyces Under Different Conditions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding how environmental conditions influence the metabolic output of Streptomyces is crucial for discovering novel bioactive compounds and optimizing their production. This guide provides an objective comparison of Streptomyces metabolomes under various culture conditions, supported by experimental data and detailed protocols.
Streptomyces are renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.[1][2][3] However, a significant portion of their biosynthetic gene clusters remain silent under standard laboratory conditions.[1][4] Altering culture parameters is a key strategy to activate these cryptic pathways and explore the full metabolic potential of these bacteria. This guide explores the metabolic shifts in Streptomyces in response to co-culturing, nutrient limitation, and different media compositions.
Co-culture vs. Monoculture: Unlocking Novel Chemistry
Co-culturing Streptomyces with other microorganisms, such as fungi, can trigger the production of novel or enhanced levels of secondary metabolites due to microbial interactions.
A study co-culturing Streptomyces sp. WU20 with Aspergillus sclerotiorum DX9 demonstrated a significant enhancement in the production of several notoamide-type metabolites by the fungus, suggesting a chemical interplay between the two organisms. For instance, the production of notoamide R was enhanced up to 7-fold in the co-culture compared to the fungal monoculture.
| Metabolite | Fold Increase in Co-culture vs. Monoculture | Reference |
| Notoamide R | ~7 | |
| Notoamide X | ~3 | |
| Notoamide I | ~2.5 | |
| Stephacidin A | ~1.5 | |
| Notoamide R (with added amino acids) | ~15 | |
| Notoamide X (with added amino acids) | ~6 |
In another study, co-culturing two different Streptomyces strains, Streptomyces albireticuli MDJK11 and Streptomyces alboflavus MDJK44, led to a synergistic enhancement of antimicrobial and plant growth-promoting activities compared to monocultures. This was attributed to the increased production of plant hormones and various classes of antibiotics.
| Culture Condition | Number of Identified Metabolites | Antifungal Inhibition Rate (%) against F. graminearum | Reference |
| S. albireticuli MDJK11 Monoculture | 2,262 | 74.3 ± 0.1 | |
| S. alboflavus MDJK44 Monoculture | 1,535 | 72.9 ± 3.8 | |
| Co-culture | 2,321 | 92.6 ± 5.4 |
Experimental Workflow: Co-culture Metabolomics
Nutrient Limitation: A Trigger for Secondary Metabolism
Nutrient stress, such as the limitation of nitrogen or phosphate (B84403), is a well-known trigger for the onset of secondary metabolism in Streptomyces.
A study on Streptomyces coelicolor revealed that both phosphate and nitrogen limitation induced the production of antibiotics like actinorhodin (B73869) (Act) and undecylprodigiosin (B1683453) (Red). Interestingly, the specific production rates of these antibiotics were higher under phosphate limitation compared to nitrogen limitation.
| Condition | Specific Production Rate of Act (intracellular) | Specific Production Rate of γ-Act (extracellular) | Specific Production Rate of Red | Reference |
| Nitrogen Limitation | - | - | - | |
| Phosphate Limitation | ~1.3 times higher than N lim | ~2.0 times higher than N lim | ~2.6 times higher than N lim |
Nutrient deprivation can also lead to distinct morphological changes. For instance, some Streptomyces species exhibit a "foraging" phenotype on nutrient-depleted media, which is associated with enhanced antimicrobial activity.
Signaling Pathways under Nutrient Stress
The cellular response to nutrient limitation is controlled by complex regulatory networks. In Streptomyces, two-component systems like PhoR-PhoP play a central role in sensing and responding to phosphate starvation. Similarly, nitrogen metabolism is regulated by transcription factors such as GlnR. These regulators can influence the expression of genes involved in both primary and secondary metabolism.
Influence of Culture Media
The composition of the culture medium has a profound impact on the metabolic profile of Streptomyces. The "One Strain Many Compounds" (OSMAC) approach, which involves cultivating a single strain in various media, is a powerful strategy for discovering novel metabolites.
A study on the marine-derived Streptomyces sp. BRB081 grown in six different media revealed distinct metabolic profiles for each condition. The production of surugamides, a family of cyclic octapeptides, was found to be highest in SCB medium after 7 days of cultivation.
| Medium | Relative Abundance of Surugamides (Broth Extract, 7 days) | Reference |
| SCB | Highest | |
| A1 | Lower | |
| ISP2 | Lower | |
| M1 | Lower | |
| TSB | Lower | |
| YEME | Lower |
Experimental Protocols
General Streptomyces Cultivation
-
Strain Activation: Streptomyces strains are typically initiated from glycerol (B35011) stocks stored at -80°C. Spores are harvested from agar (B569324) plates (e.g., SFM medium: 2% agar, 2% mannitol, 2% soybean powder, pH 7.2) after incubation at 30°C for several days.
-
Liquid Culture: Spore suspensions are inoculated into a suitable liquid medium (e.g., TSBY: 3% TSB, 1% yeast extract, 10.3% sucrose, pH 7.2) and grown at 30°C with shaking (e.g., 220 rpm).
Metabolite Sample Preparation
A critical step in metabolomics is the rapid quenching of metabolic activity and efficient extraction of metabolites.
-
Quenching: Culture samples (e.g., 4 mL) are rapidly mixed with a cold quenching solution (e.g., 8 mL of -45°C 60% methanol) to halt enzymatic reactions. The mixture is then centrifuged at low temperatures (e.g., 3200 x g for 10 min at -9°C).
-
Cell Lysis and Extraction: The cell pellet is snap-frozen in liquid nitrogen. Metabolites are then extracted using methods like freeze-thawing in a cold solvent (e.g., 100% methanol (B129727) at -45°C) or grinding in liquid nitrogen.
LC-MS/MS Analysis
-
Chromatography: Reverse-phase chromatography is commonly used. For example, a C18 column with a gradient of water and acetonitrile/methanol (both with 0.1% formic acid) can be employed.
-
Mass Spectrometry: High-resolution mass spectrometers (e.g., Orbitrap, TOF) are used to acquire accurate mass data. Data is typically collected in both positive and negative ionization modes to cover a broader range of metabolites.
By systematically varying culture conditions and employing comparative metabolomics, researchers can effectively tap into the vast biosynthetic potential of Streptomyces, leading to the discovery of novel natural products for various applications.
References
Griseoluteic Acid: An Analysis of Cross-Resistance Potential in Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Griseoluteic acid, a phenazine (B1670421) antibiotic, has demonstrated notable antimicrobial and cytotoxic activities, positioning it as a compound of interest for further therapeutic development. A critical aspect of evaluating any new antimicrobial or anticancer agent is its susceptibility to existing resistance mechanisms and its potential for cross-resistance with currently used drugs. This guide provides a comparative analysis of the available data on cross-resistance involving this compound and its derivatives, offering insights for researchers in drug discovery and development.
Lack of Cross-Resistance in Streptococcus pneumoniae
A significant finding in the study of this compound derivatives suggests a promising lack of cross-resistance with common antibiotics used to treat Streptococcus pneumoniae.
Supporting Experimental Data
A study investigating the in vitro efficacy of D-alanylthis compound, a potent derivative of this compound, against 119 clinical isolates of S. pneumoniae demonstrated that all isolates were inhibited by low concentrations of the compound. This inhibition was observed regardless of the isolates' susceptibility to a panel of eight other antibiotics. This suggests that the mechanism of action of D-alanylthis compound is distinct from those of the tested antibiotics and that resistance to those drugs does not confer resistance to this phenazine derivative[1].
Table 1: Susceptibility of Streptococcus pneumoniae Isolates to D-alanylthis compound
| Number of Isolates | Resistance Profile | MIC Range of D-alanylthis compound (µg/mL) |
| 119 | Varied susceptibility to 8 other antibiotics | ≤0.06 - 0.75 |
Experimental Protocol: Antimicrobial Susceptibility Testing of S. pneumoniae
The antimicrobial susceptibility of S. pneumoniae isolates to D-alanylthis compound and other antibiotics was determined using a standard broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: 119 clinical isolates of Streptococcus pneumoniae with varying resistance profiles were used.
-
Inoculum Preparation: Bacterial colonies were suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Drug Concentrations: D-alanylthis compound and a panel of eight other antibiotics were serially diluted in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood.
-
Incubation: The microtiter plates were incubated at 37°C for 20-24 hours in a CO2-enriched atmosphere.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the drug that completely inhibited visible bacterial growth.
Potential for Cross-Resistance with Tetracyclines in Staphylococcus aureus
In contrast to the findings in S. pneumoniae, research on the broader class of phenazine antibiotics, to which this compound belongs, has revealed a potential mechanism for cross-resistance with tetracyclines in Staphylococcus aureus.
Underlying Mechanism: The Tet38 Efflux Pump
Studies have shown that exposure of S. aureus to certain phenazines, such as phenazine-1-carboxylic acid, can induce the expression of the Tet38 efflux pump. The Tet38 pump is a known tetracycline (B611298) resistance determinant. Overexpression of this pump not only confers resistance to the inducing phenazine but also to tetracycline. This indicates a shared resistance mechanism and therefore, the potential for cross-resistance.
Activity Against Multidrug-Resistant (MDR) Strains
Further supporting the potential of this compound and its analogs, studies have reported their isolation and activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While these findings are encouraging and suggest that this compound's mechanism of action may circumvent some common resistance pathways, detailed comparative data on MICs against a broad panel of resistant and susceptible strains are still needed to fully assess the spectrum of its activity and the potential for cross-resistance.
Conclusion and Future Directions
The available evidence presents a nuanced picture of the cross-resistance profile of this compound. The lack of cross-resistance for its derivative against a diverse panel of antibiotic-resistant S. pneumoniae is a highly encouraging finding for its potential development as a therapeutic for this pathogen. However, the identified mechanism of cross-resistance with tetracycline in S. aureus via the Tet38 efflux pump warrants careful consideration.
For drug development professionals, these findings highlight the importance of:
-
Targeted Screening: Evaluating this compound and its derivatives against bacterial strains with well-characterized resistance mechanisms, particularly those overexpressing efflux pumps like Tet38.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets of this compound to better predict potential cross-resistance pathways.
-
Cancer Cell Line Studies: A significant gap exists in the understanding of this compound's cross-resistance profile in cancer. Future research should include testing against a panel of drug-sensitive and multidrug-resistant cancer cell lines to determine its efficacy and potential for combination therapies.
References
Unraveling the Cytotoxic Puzzle of Griseoluteic Acid: A Comparative Look at Phenazine Anticancer Activity
For Immediate Release
While Griseoluteic acid, a phenazine (B1670421) compound produced by Streptomyces griseoluteus, has been identified as a cytotoxic agent with therapeutic potential, its precise mechanism of action against cancer cells remains largely uncharted territory.[1] This guide aims to shed light on the potential cytotoxic pathways of this compound by drawing comparisons with the broader class of phenazine derivatives, for which more extensive research is available. This comparative analysis provides a foundational framework for researchers, scientists, and drug development professionals interested in exploring the anticancer properties of this promising molecule.
Quantitative Efficacy of Phenazine Derivatives Against Cancer Cell Lines
The cytotoxic effects of various phenazine compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the specific derivative and the cancer cell type. The following table summarizes the IC50 values for several phenazine compounds, offering a quantitative comparison of their cytotoxic activities.
| Phenazine Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| Phenazine | HepG2 | Hepatocellular Carcinoma | 11 (24h, BrdU assay) |
| Phenazine | T24 | Bladder Carcinoma | 47 (24h, BrdU assay) |
| Cationic Phenazine Derivative 2²⁺ | A2780 | Ovarian Carcinoma | ~2.5 |
| Cationic Phenazine Derivative 2²⁺ | A2780CIS | Cisplatin-Resistant Ovarian Carcinoma | ~5 |
| Cationic Phenazine Derivative 2²⁺ (with light) | A2780 | Ovarian Carcinoma | 0.39 |
| 1-hydroxy-6-(2-ethoxy-2-oxoethoxy) phenazine 5,10-dioxide | MOLM-13 | Acute Myeloid Leukemia | Sub-micromolar |
Deciphering the Cytotoxic Mechanism: Insights from Phenazine Research
Studies on various phenazine derivatives suggest that their anticancer effects are mediated through multiple cellular pathways, primarily culminating in apoptosis, or programmed cell death.
Induction of Apoptosis
A primary mechanism of action for many phenazine derivatives is the induction of apoptosis in cancer cells.[2] This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence points to the activation of key executioner caspases, such as caspase-3 and caspase-7, by some phenazine compounds.[2] For instance, certain phenazine cations have been shown to induce caspase-dependent apoptosis.
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of cell survival and is often overactive in cancer, promoting proliferation and inhibiting apoptosis. Some phenazine derivatives have demonstrated the ability to inhibit NF-κB activation, thereby rendering cancer cells more susceptible to apoptosis.[2]
Based on the known mechanisms of other phenazine compounds, a potential cytotoxic mechanism for this compound can be proposed.
Caption: A proposed cytotoxic mechanism for this compound.
Experimental Protocols for Cytotoxicity Assessment
To evaluate the cytotoxic and apoptotic effects of compounds like this compound, standardized experimental protocols are employed.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
Methodology:
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Future Directions and Conclusion
While the direct cytotoxic mechanism of this compound is yet to be fully elucidated, the existing knowledge on phenazine derivatives provides a strong foundation for future research. The proposed mechanism, involving the induction of apoptosis potentially through the inhibition of pro-survival pathways like NF-κB, offers a testable hypothesis. Further investigations employing the experimental protocols outlined above are necessary to confirm these pathways and to explore other potential molecular targets of this compound. The comparative data presented here underscores the potential of phenazine compounds as a promising class of anticancer agents and highlights this compound as a molecule worthy of in-depth investigation in the quest for novel cancer therapeutics.
References
The Untapped Potential of Griseoluteic Acid: A Comparative Look at Synergistic Possibilities
While direct evidence of the synergistic effects of Griseoluteic acid with other antibiotics remains to be elucidated in published research, the broader class of phenazine (B1670421) compounds, to which this compound belongs, has demonstrated significant synergistic potential. This guide explores the known antimicrobial properties of this compound and its derivatives, and draws comparisons with documented synergistic interactions of other phenazine antibiotics to highlight promising avenues for future research and drug development.
This compound, a phenazine antibiotic, and its derivative D-alanylthis compound (AGA), are known for their potent, broad-spectrum antimicrobial activity, particularly against Gram-positive pathogens.[1] Investigations into the mode of action of AGA have revealed that it can induce the SOS response in Escherichia coli and participates in redox cycling through the reduction of cytochrome c.[1] Despite this understanding of its individual action, its collaborative efficacy with other antimicrobial agents has not been specifically reported.
To provide a framework for potential synergistic applications of this compound, this guide presents a comparative analysis of a study on other phenazine compounds that have shown synergy with antifungal agents.
Synergistic Activity of Phenazine Antibiotics with Azoles against Candida Species
A study on the interaction between three phenazine compounds (phenazine-1-ol, phenazine-1-carboxylic acid, and phenazine-1-carboxamide) and three clinically used azole antifungals (fluconazole, itraconazole, and clotrimazole) revealed predominantly synergistic activity against various Candida species.[2] This synergy is significant as it suggests that lower concentrations of both the phenazine and the azole could be used to achieve a potent anticandidal effect, potentially reducing toxicity and delaying the development of resistance.[2]
Quantitative Synergy Data
The synergistic interactions were quantified using the fractional inhibitory concentration (FIC) index, a standard measure for assessing the combined effect of antimicrobial agents. A summary of the FIC indices is presented in the table below. An FIC index of ≤0.5 is indicative of synergy.
| Phenazine Compound | Azole Antifungal | Candida Species | FIC Index |
| Phenazine-1-ol | Fluconazole | C. albicans | <0.5 |
| Phenazine-1-ol | Itraconazole | C. albicans | <0.5 |
| Phenazine-1-ol | Clotrimazole | C. albicans | <0.5 |
| Phenazine-1-carboxylic acid | Fluconazole | C. albicans | <0.5 |
| Phenazine-1-carboxylic acid | Itraconazole | C. albicans | <0.5 |
| Phenazine-1-carboxylic acid | Clotrimazole | C. albicans | <0.5 |
| Phenazine-1-carboxamide | Fluconazole | C. albicans | <0.5 |
| Phenazine-1-carboxamide | Itraconazole | C. albicans | <0.5 |
| Phenazine-1-carboxamide | Clotrimazole | C. albicans | <0.5 |
| (Data synthesized from the findings of the study on phenazine-azole synergy)[2] |
Experimental Protocols
The determination of synergistic activity in the aforementioned study involved established microbiological techniques.
Checkerboard Microdilution Assay
This method is widely used to assess the in vitro interaction of two antimicrobial agents.[3][4]
-
Preparation of Antimicrobial Agents: Stock solutions of the phenazine compounds and azole antifungals are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, one agent is serially diluted along the x-axis (columns) and the other agent is serially diluted along the y-axis (rows). This creates a checkerboard of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (Candida species in this case).
-
Incubation: The plate is incubated under appropriate conditions to allow for microbial growth.
-
Reading Results: The minimum inhibitory concentration (MIC) of each agent alone and in combination is determined by observing the lowest concentration that inhibits visible growth.
-
FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B where FIC of Agent A = (MIC of A in combination) / (MIC of A alone) and FIC of Agent B = (MIC of B in combination) / (MIC of B alone).[3][4]
Time-Kill Assay
This assay provides a dynamic picture of the antimicrobial interaction over time.
-
Preparation: Bacterial or fungal cultures are grown to a specific density.
-
Exposure: The cultures are then exposed to the antimicrobial agents alone and in combination at specific concentrations (e.g., their MICs).
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Quantification: The number of viable microorganisms in each aliquot is determined by plating serial dilutions and counting the resulting colonies (colony-forming units per milliliter, CFU/mL).
-
Analysis: The rate of killing is plotted over time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Visualizing Experimental Workflows and Potential Mechanisms
To further clarify the methodologies and potential interactions, the following diagrams are provided.
Conclusion and Future Directions
While the synergistic potential of this compound itself has not been directly investigated, the demonstrated synergy of other phenazine compounds with azole antifungals provides a strong rationale for such studies. The ability of phenazines to induce oxidative stress could potentially weaken microbial cells, making them more susceptible to the action of other antibiotics that target different cellular pathways.
Future research should focus on performing systematic in vitro synergy testing of this compound and its derivatives with a panel of clinically relevant antibiotics against a range of pathogenic bacteria. The checkerboard and time-kill assays would be foundational in identifying promising synergistic combinations. Subsequent studies could then explore the in vivo efficacy and the underlying molecular mechanisms of any identified synergistic interactions. The exploration of such combinations is a critical step in the development of novel therapeutic strategies to combat the growing threat of antimicrobial resistance.
References
- 1. Investigations into the in vitro antimicrobial activity and mode of action of the phenazine antibiotic D-alanylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic activity of phenazines isolated from Pseudomonas aeruginosa in combination with azoles against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. emerypharma.com [emerypharma.com]
Griseoluteic Acid vs. D-alanylgriseoluteic Acid: A Comparative Analysis of Antimicrobial Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial properties of Griseoluteic acid and its derivative, D-alanylthis compound. This analysis is supported by available experimental data to delineate their respective efficacies and mechanisms of action.
Executive Summary
D-alanylthis compound (AGA) demonstrates enhanced antimicrobial potency compared to its parent compound, this compound (GA). This heightened efficacy is attributed, at least in part, to its superior ability to be reduced, a key factor in the activity of phenazine (B1670421) antibiotics. While both compounds appear to interfere with bacterial DNA synthesis, AGA is a known inducer of the SOS DNA damage response pathway in Escherichia coli. In contrast, this compound has been shown to directly inhibit DNA synthesis. This guide will delve into the available data to provide a comprehensive comparison of these two related compounds.
Data Presentation: Antimicrobial Efficacy
A direct comparison of the Minimum Inhibitory Concentration (MIC) values for this compound and D-alanylthis compound is crucial for evaluating their relative antimicrobial potency. While comprehensive comparative data across a wide range of pathogens is limited, the available information indicates a significant advantage for D-alanylthis compound, particularly against Gram-positive bacteria.
| Compound | Organism | MIC Range (µg/mL) |
| D-alanylthis compound (AGA) | Streptococcus pneumoniae (119 clinical isolates) | ≤0.06 - 0.75[1] |
| This compound (GA) | Bacillus subtilis | Significantly inhibited growth (specific MIC not provided) |
Further research is required to establish a more comprehensive comparative dataset of MIC values for both compounds against a broader spectrum of bacterial species.
Mechanism of Action: A Tale of Two Pathways
The antimicrobial activity of both this compound and D-alanylthis compound appears to converge on the disruption of bacterial DNA replication, albeit through potentially different primary mechanisms.
D-alanylthis compound (AGA): Induction of the SOS Response
AGA has been shown to induce the SOS response in E. coli[1]. The SOS response is a complex regulatory network that is activated in response to DNA damage. This pathway involves the coordinated expression of numerous genes responsible for DNA repair, mutagenesis, and cell division arrest. The induction of this pathway by AGA suggests that it causes DNA damage, which in turn triggers the bacterial self-preservation mechanism.
This compound (GA): Direct Inhibition of DNA Synthesis
In contrast, studies on this compound indicate a more direct inhibition of DNA synthesis in E. coli. This inhibition is rapid and marked, affecting the incorporation of radioactive thymidine (B127349) into the acid-insoluble fraction of cells. Interestingly, GA does not cause extensive degradation of cellular DNA, suggesting a mechanism that interferes with the replication machinery itself rather than causing direct strand breaks.
Redox Potential: A Key Differentiator
A significant finding in a cell-free assay highlights a key difference in the electrochemical properties of the two compounds. D-alanylthis compound was found to be six to seven times more readily reduced than this compound[1]. The antimicrobial activity of many phenazine compounds is linked to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) that can damage cellular components, including DNA. The enhanced reducibility of AGA likely contributes to its superior antimicrobial efficacy.
Experimental Protocols
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC values are determined using standard broth microdilution or agar (B569324) dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Streptococcus pneumoniae) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
-
Serial Dilution of Compounds: this compound and D-alanylthis compound are serially diluted in appropriate growth media (e.g., Mueller-Hinton broth supplemented with blood for fastidious organisms) in microtiter plates.
-
Inoculation and Incubation: Each well containing a specific concentration of the test compound is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate atmospheric and temperature conditions for a defined period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Cytochrome c Reduction Assay
This cell-free assay is used to compare the relative reduction potential of the two compounds.
-
Reaction Mixture: A reaction mixture is prepared containing cytochrome c, a redox recycler (e.g., ferredoxin-NADP(+) reductase), and a source of electrons (e.g., NADPH).
-
Addition of Test Compound: this compound or D-alanylthis compound is added to the reaction mixture.
-
Spectrophotometric Monitoring: The reduction of cytochrome c is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 550 nm) over time using a spectrophotometer.
-
Comparison of Reduction Rates: The initial rates of cytochrome c reduction in the presence of each compound are calculated and compared to determine their relative reducibility.
SOS Response Induction Assay
The induction of the SOS response can be monitored using a reporter gene assay.
-
Reporter Strain: An E. coli strain containing a reporter gene (e.g., lacZ) under the control of an SOS-inducible promoter (e.g., sulA promoter) is used.
-
Exposure to Test Compound: The reporter strain is exposed to various concentrations of D-alanylthis compound.
-
Measurement of Reporter Gene Activity: The expression of the reporter gene is quantified by measuring the activity of its product (e.g., β-galactosidase activity for lacZ).
-
Analysis: An increase in reporter gene activity in the presence of the compound indicates the induction of the SOS response.
Visualizing the Mechanisms
Diagram 1: Proposed Mechanism of Action for D-alanylthis compound (AGA)
Caption: Proposed pathway for AGA's antimicrobial action.
Diagram 2: Proposed Mechanism of Action for this compound (GA)
Caption: Proposed pathway for GA's antimicrobial action.
Diagram 3: Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
References
Harnessing HPLC-MS for Precise Griseoluteic Acid Quantification: A Validation and Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the analysis of Griseoluteic acid. Given the limited publicly available data specific to this compound, this document establishes a robust validation framework based on established methodologies for similar organic acids. This guide also presents a comparative analysis with alternative analytical techniques, supported by representative experimental data, to aid researchers in selecting the most suitable method for their applications.
Comparative Analysis of Analytical Techniques
The quantification of organic acids like this compound can be approached through various analytical techniques. While HPLC-MS is a powerful and widely used method, other techniques offer distinct advantages and disadvantages.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[1] | High sensitivity and selectivity, enabling low detection limits.[1] Suitable for complex matrices. Provides structural information for analyte confirmation. | Higher equipment and operational costs. Potential for matrix effects.[2] |
| HPLC-UV | Separates compounds via HPLC and detects them based on their ultraviolet absorbance.[3] | Lower cost and simpler operation compared to MS. Robust and widely available.[3] | Lower sensitivity and selectivity compared to MS. Not all compounds have a UV chromophore. Potential for interference from co-eluting compounds.[4] |
| Gas Chromatography (GC) | Separates volatile and semi-volatile compounds in the gas phase. | Excellent for volatile organic acids. High resolution. | Requires derivatization for non-volatile compounds, which can be time-consuming.[1] Not suitable for thermally labile compounds. |
| Ion Chromatography (IC) | Separates ions and polar molecules based on their affinity to an ion exchanger.[3] | Effective for a wide range of ionic compounds, including organic acids.[3] | Can be affected by the sample matrix.[5] May have lower sensitivity for some analytes compared to LC-MS. |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a capillary. | High separation efficiency and short analysis times. Requires small sample volumes. | Lower sensitivity compared to LC-MS. Reproducibility can be a challenge. |
HPLC-MS Method Validation: A Representative Protocol
The following protocol outlines the key steps and parameters for validating an HPLC-MS method for the quantification of this compound. The performance characteristics are based on typical values reported for the analysis of other organic acids.
1. Experimental Workflow
Caption: Workflow for HPLC-MS method validation of this compound.
2. Chromatographic and Mass Spectrometric Conditions (Representative)
| Parameter | Condition |
| HPLC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of this compound from matrix components |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M-H]⁻ or [M+H]⁺ for this compound |
| Product Ion (Q3) | Optimized fragment ion |
| Collision Energy | Optimized for fragmentation |
3. Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria for bioanalytical method validation.
| Parameter | Description | Acceptance Criteria | Representative Data Range (Organic Acids) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 | r² > 0.9990[6] |
| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | Within ±15% of the nominal concentration (±20% at LLOQ) | 97.35% to 102.02%[6] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | < 3.71%[6] |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio (S/N) ≥ 3 | 0.002–0.630 mg/L[6] |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10; within accuracy and precision limits | 0.005–2.930 mg/L[6] |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. | High selectivity is a key advantage of MS detection.[4] |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration within ±15% of the initial concentration. | Stability assessed under various conditions (freeze-thaw, short-term, long-term).[7] |
Logical Relationship of Validation Parameters
Caption: Interrelationship of HPLC-MS method validation parameters.
Conclusion
References
- 1. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. shimadzu.com [shimadzu.com]
- 4. lcms.cz [lcms.cz]
- 5. tandfonline.com [tandfonline.com]
- 6. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 7. researchgate.net [researchgate.net]
Independent Verification of Griseoluteic Acid's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of Griseoluteic acid and its derivatives with other established compounds. The information is supported by experimental data from peer-reviewed studies to aid in the evaluation of its therapeutic potential.
I. Antimicrobial Activity
This compound, a member of the phenazine (B1670421) class of antibiotics, has demonstrated significant antimicrobial properties. Its derivative, D-alanylthis compound, exhibits particularly potent activity against a range of bacteria, most notably Gram-positive pathogens.
Comparative Analysis of Minimum Inhibitory Concentration (MIC)
The following table summarizes the in vitro efficacy of D-alanylthis compound against key bacterial strains compared to standard antibiotics. Lower MIC values indicate greater antimicrobial potency.
| Compound | Organism | MIC Range (µg/mL) | Reference |
| D-alanylthis compound | Streptococcus pneumoniae (119 clinical isolates) | ≤0.06 - 0.75 | [1] |
| Penicillin | Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | [2][3] |
| Penicillin | Streptococcus pneumoniae (penicillin-intermediate) | 0.12 - 1.0 | [2][3] |
| Penicillin | Streptococcus pneumoniae (penicillin-resistant) | ≥2.0 |
Note: The MIC for D-alanylthis compound against Streptococcus pneumoniae is notably low and effective even against strains with varying susceptibility to other antibiotics.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines the standardized procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth.
-
Inoculum Preparation: A pure culture of the test microorganism is grown overnight and then diluted to achieve a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated plate is incubated at a temperature and duration suitable for the growth of the test organism, usually 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is observed as the absence of turbidity in the well.
Experimental Workflow for MIC Determination
Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
II. Cytotoxicity
This compound has been identified as a cytotoxic compound, indicating its potential for anticancer applications. A comparative analysis of its cytotoxic effect against a standard chemotherapeutic agent, Doxorubicin, is presented below.
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table compares the IC50 values for this compound (hypothetical value for illustrative purposes) and Doxorubicin against the human liver cancer cell line, HepG2.
| Compound | Cell Line | IC50 | Exposure Time | Reference |
| This compound | HepG2 | Data not available | 48h | - |
| Doxorubicin | HepG2 | ~1.68 µg/mL | Not specified | |
| Doxorubicin | HepG2 | 7.3 µg/mL | 48h | |
| Doxorubicin | HepG2 | 7.98 µg/mL | Not specified |
Disclaimer: A direct experimental value for the IC50 of this compound on HepG2 cells was not available in the reviewed literature. The entry is a placeholder to demonstrate the comparative format. The IC50 of Doxorubicin on HepG2 cells varies across studies, which can be attributed to differences in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against the compound concentration.
III. Mechanism of Action: Induction of the SOS Response
D-alanylthis compound has been shown to induce the SOS response in Escherichia coli, which is a global response to DNA damage. This suggests that a key mechanism of its antimicrobial activity involves causing lesions in the bacterial DNA.
Signaling Pathway of SOS Response Induction
The following diagram illustrates the simplified signaling pathway of the SOS response initiated by DNA damage, a proposed mechanism for this compound's action.
Proposed mechanism of this compound-induced SOS response.
Experimental Protocol: SOS Chromotest
The SOS Chromotest is a colorimetric assay to assess the DNA-damaging potential of a compound.
-
Bacterial Strain: A genetically engineered strain of E. coli is used, in which the expression of a gene under the control of the SOS promoter is fused to the lacZ gene, which codes for β-galactosidase.
-
Exposure: The bacteria are exposed to various concentrations of the test substance (e.g., this compound) for a few hours.
-
Enzyme Assay: After incubation, the β-galactosidase activity is measured. This is typically done by adding a chromogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) which is colorless but is converted to a colored product (o-nitrophenol, which is yellow) by β-galactosidase.
-
Measurement: The intensity of the color, which is proportional to the amount of β-galactosidase produced, is measured using a spectrophotometer.
-
Interpretation: An increase in color intensity compared to the negative control indicates the induction of the SOS response, suggesting that the test compound has genotoxic effects.
This guide provides a comparative overview based on currently available data. Further research is warranted to fully elucidate the biological effects and therapeutic potential of this compound.
References
- 1. Use of Penicillin MICs To Predict In Vitro Activity of Other β-Lactam Antimicrobial Agents against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
Safety Operating Guide
Safe Disposal of Griseoluteic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Griseoluteic acid, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all relevant safety measures are in place.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-impermeable gloves, tightly fitting safety goggles with side-shields, and fire/flame resistant and impervious clothing.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust, mists, or vapors.[1]
-
Ignition Sources: Remove all sources of ignition from the handling and storage area. Use spark-proof tools and explosion-proof equipment.[1]
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains or the environment. Collect spilled material and place it in a suitable, closed container for disposal.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials, in a suitable and clearly labeled, closed container.
-
Ensure the container is compatible with the chemical and will not leak.
-
-
Engage a Licensed Waste Disposal Company:
-
The material should be disposed of by removal to a licensed chemical destruction plant. These companies are equipped to handle and treat chemical waste in accordance with environmental regulations.
-
Alternatively, controlled incineration with flue gas scrubbing is a suitable disposal method.
-
-
Prohibited Disposal Methods:
-
Do not discharge this compound into sewer systems.
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.
-
-
Container Disposal:
-
Empty containers can be triple-rinsed (or the equivalent). The rinsate should be collected and disposed of as chemical waste.
-
After proper rinsing, containers may be offered for recycling or reconditioning.
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.
-
Summary of Key Disposal and Safety Information
| Parameter | Guideline | Citation |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | |
| Sewer Disposal | Prohibited. | |
| Personal Protective Equipment | Chemical-impermeable gloves, safety goggles, impervious clothing. | |
| Handling Environment | Well-ventilated area, away from ignition sources. | |
| Container Disposal | Triple-rinse and recycle/recondition, or puncture and landfill (if permitted). |
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Griseoluteic Acid
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Griseoluteic acid, including detailed operational and disposal plans to foster a culture of safety and build trust in your laboratory practices.
Personal Protective Equipment (PPE) for this compound
Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on available safety data.
| Body Part | Personal Protective Equipment | Material/Standard Specifications |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face respirator. | Conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hands | Chemical impermeable gloves. | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Gloves should be inspected prior to use.[1] |
| Body | Fire/flame resistant and impervious clothing; suitable protective clothing.[1] | --- |
| Respiratory | Use a full-face respirator if exposure limits are exceeded or irritation or other symptoms are experienced.[1] | --- |
Operational Plan for Handling this compound
Adherence to a strict operational plan minimizes the risk of accidental exposure and ensures the integrity of your research.
Engineering Controls and Work Environment:
-
Ventilation: Always handle this compound in a well-ventilated area.
-
Ignition Sources: Keep away from all sources of ignition. Use non-sparking tools to prevent fire caused by electrostatic discharge.
-
Emergency Equipment: Ensure that emergency exits and a risk-elimination area are established.
Safe Handling Practices:
-
Avoid Contact: Prevent contact with skin and eyes.
-
Avoid Inhalation: Avoid the formation of dust and aerosols. Do not breathe mist, gas, or vapors.
-
Personal Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be taken off immediately and washed before reuse.
Storage:
-
Container: Store in a tightly closed container.
-
Conditions: Keep in a dry, cool, and well-ventilated place.
-
Incompatibilities: Store apart from foodstuff containers or incompatible materials.
Emergency and Disposal Plan
A clear and concise plan for emergencies and waste disposal is critical for maintaining a safe laboratory.
Emergency First-Aid Measures:
-
General Advice: If you feel unwell, seek medical advice.
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Spill and Leak Management:
-
Evacuate: Evacuate personnel to safe areas. Keep people away from and upwind of the spill/leak.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Cleanup: Collect spillage. Adhered or collected material should be promptly disposed of. Use spark-proof tools and explosion-proof equipment.
Disposal Plan:
-
Environmental Precaution: Discharge into the environment must be avoided.
-
Waste Collection: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.
-
Regulations: Dispose of adhered or collected material in accordance with appropriate laws and regulations.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
